AMP-945
Beschreibung
BenchChem offers high-quality AMP-945 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AMP-945 including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
CAS-Nummer |
1393653-34-3 |
|---|---|
Molekularformel |
C28H32F3N5O2 |
Molekulargewicht |
527.6 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-methoxy-4-(1-methylpiperidin-4-yl)anilino]-5-(trifluoromethyl)pyrimidin-4-yl]ethyl]phenyl]acetamide |
InChI |
InChI=1S/C28H32F3N5O2/c1-36-13-11-19(12-14-36)21-8-10-24(25(15-21)38-2)35-27-33-17-22(28(29,30)31)23(34-27)9-7-18-5-3-4-6-20(18)16-26(32)37/h3-6,8,10,15,17,19H,7,9,11-14,16H2,1-2H3,(H2,32,37)(H,33,34,35) |
InChI-Schlüssel |
AWJVIOYPZZZYAX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)CCC4=CC=CC=C4CC(=O)N)C(F)(F)F)OC |
Herkunft des Produkts |
United States |
Foundational & Exploratory
AMP-945 (Narmafotinib): A Focal Adhesion Kinase Inhibitor Reprogramming the Tumor Microenvironment in Pancreatic Cancer
An In-depth Technical Guide on the Mechanism of Action
Executive Summary
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, largely due to its profound resistance to conventional therapies. A key contributor to this resistance is the dense, fibrotic stroma that encases the tumor, creating a physical barrier to drug delivery and an immunosuppressive microenvironment. AMP-945 (narmafotinib) is a potent and selective, orally bioavailable small molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is a central regulator of the tumor-stroma interaction. This technical guide delineates the mechanism of action of AMP-945 in pancreatic cancer, summarizing the preclinical evidence for its ability to "prime" the tumor microenvironment for enhanced chemosensitivity and presenting the latest clinical trial data. The information herein is intended for researchers, scientists, and drug development professionals.
Introduction: The Challenge of the Pancreatic Cancer Stroma and the Role of FAK
Pancreatic ductal adenocarcinoma is characterized by a desmoplastic reaction, a dense fibrous shell surrounding the tumor composed of extracellular matrix (ECM) proteins, cancer-associated fibroblasts (CAFs), and immune cells.[1][2] This fibrotic stroma is not a passive bystander but actively contributes to tumor progression, metastasis, and chemoresistance.[1][2]
Focal Adhesion Kinase (FAK) is a key mediator in the bidirectional signaling between cancer cells and the stromal environment.[3] Overexpressed and hyperactivated in pancreatic cancer, FAK integrates signals from integrins (which bind to the ECM) and receptor tyrosine kinases.[3][4] This activation triggers downstream signaling cascades that promote cell survival, proliferation, migration, and the fibrotic and immunosuppressive tumor microenvironment.[4][5] FAK's role in promoting fibrosis and chemoresistance makes it a compelling therapeutic target in pancreatic cancer.[3]
AMP-945 (Narmafotinib): A Potent and Selective FAK Inhibitor
AMP-945, also known as narmafotinib, is a highly potent and selective inhibitor of FAK.[6][7] It has an IC50 of 7 nM for the inhibition of autophosphorylation of FAK at tyrosine 397 (Y397) in MDA-MB-231 breast cancer cells and a KD of 0.21 nM.[6] By inhibiting FAK, AMP-945 disrupts the signaling nexus that drives the aggressive phenotype of pancreatic cancer.
Mechanism of Action: "Priming" the Tumor Microenvironment
The primary mechanism of action of AMP-945 in pancreatic cancer is the modulation of the tumor microenvironment to overcome therapeutic resistance.[1][2] This is achieved through a "priming" effect, where short-term FAK inhibition remodels the stroma, making cancer cells more susceptible to chemotherapy.[1][2]
Reduction of Stromal Stiffness and Fibrosis
Preclinical studies led by Professor Paul Timpson at the Garvan Institute of Medical Research have demonstrated that AMP-945 effectively reduces the stiffness and density of the fibrous tissue surrounding pancreatic tumors.[1][2] By inhibiting FAK in both cancer cells and CAFs, AMP-945 disrupts the reciprocal signaling that drives collagen deposition and cross-linking, leading to a "softer" tumor microenvironment.[1][8] This stromal softening is hypothesized to improve the penetration of chemotherapeutic agents into the tumor.[2]
Enhanced Chemosensitivity
In preclinical models, the "priming" of the tumor with AMP-945 prior to the administration of standard-of-care chemotherapy (gemcitabine and nab-paclitaxel) resulted in a significant increase in cancer cell death and a decrease in cancer cell proliferation.[8] Specifically, combination treatment led to increased levels of cleaved Caspase-3, a marker of apoptosis, and decreased levels of Ki67, a marker of proliferation.[8]
FAK Signaling Pathway Inhibition
AMP-945 exerts its effects by inhibiting the kinase activity of FAK. Upon activation by integrin clustering or growth factor receptors, FAK undergoes autophosphorylation at Y397. This creates a binding site for Src family kinases, leading to further phosphorylation and the activation of downstream signaling pathways, including the PI3K/AKT and RAS/ERK pathways, which are critical for cell survival, proliferation, and migration. By blocking the initial autophosphorylation step, AMP-945 effectively shuts down this entire signaling cascade.
Preclinical Evidence
Preclinical studies have provided a strong rationale for the clinical development of AMP-945 in pancreatic cancer.
In Vivo Efficacy
In mouse models of pancreatic cancer, the combination of AMP-945 with FOLFIRINOX chemotherapy resulted in improved overall survival compared to FOLFIRINOX alone.[9][10] Similarly, promising activity was observed when AMP-945 was combined with gemcitabine (B846) and nab-paclitaxel.[9] The "priming" strategy, where AMP-945 was administered prior to chemotherapy, was shown to be particularly effective.[10]
Biomarker Modulation
Work conducted at the Garvan Institute of Medical Research demonstrated that AMP-945 impacts key markers of disease in a mouse model of pancreatic cancer, including a reduction in the level of fibrosis and collagen maturity in the tumor environment.[8]
Table 1: Preclinical Data Summary for AMP-945
| Parameter | Finding | Reference |
| In Vivo Efficacy | ||
| AMP-945 + FOLFIRINOX | Improved overall survival vs. FOLFIRINOX alone in a mouse model. | [9][10] |
| AMP-945 + Gemcitabine/Nab-paclitaxel | Promising anti-tumor activity in pancreatic cancer models. | [9] |
| Biomarker Modulation (in combination with Gemcitabine/Abraxane®) | ||
| Cleaved Caspase-3 | Significant increase, indicating increased cancer cell death. | [8] |
| Ki67 | Significant decrease, indicating decreased cancer cell proliferation. | [8] |
| Fibrosis and Collagen Maturity | Reduction in the tumor environment of a mouse model. | [8] |
Clinical Development: The ACCENT Trial
The promising preclinical data led to the initiation of the ACCENT (AMP945 in Combination with Nab-paclitaxel and Gemcitabine for Treatment of Pancreatic Cancer) clinical trial.
Trial Design
The ACCENT trial (NCT05355298) is a Phase 1b/2a, open-label, single-arm study evaluating the safety, tolerability, and efficacy of AMP-945 in combination with gemcitabine and nab-paclitaxel as a first-line therapy for patients with advanced pancreatic cancer.[4][5] The Phase 1b portion employed a 3+3 dose-escalation design to determine the recommended Phase 2 dose (RP2D).[5] The Phase 2a portion utilizes a Simon's two-stage design to assess the efficacy of the combination.[5]
Clinical Efficacy
Interim results from the ACCENT trial have been encouraging. As of August 2025, the combination of narmafotinib with chemotherapy demonstrated a median Progression-Free Survival (PFS) of 7.6 months, which compares favorably to the 5.5 months seen with chemotherapy alone in the benchmark MPACT study.[11] The Objective Response Rate (ORR) was 31% versus 23% in the MPACT study, and the Disease Control Rate (DCR) was 73% compared to a 50% benchmark for chemotherapy alone.[11] Remarkably, two patients in the trial have achieved a pathological complete response (pCR), a rare outcome in metastatic pancreatic cancer.[3]
Table 2: Interim Clinical Trial Data for AMP-945 (ACCENT Trial)
| Parameter | AMP-945 + Chemo (ACCENT Trial) | Chemotherapy Alone (MPACT Study Benchmark) | Reference |
| Median Progression-Free Survival (PFS) | 7.6 months | 5.5 months | [11] |
| Objective Response Rate (ORR) | 31% | 23% | [11] |
| Disease Control Rate (DCR) | 73% | ~50% | [11] |
| Mean Days on Trial | 202 days | 117 days | [11] |
| Pathological Complete Response (pCR) | 2 patients | Rare | [3] |
Experimental Protocols
Preclinical In Vivo Studies (General Methodology)
-
Animal Models: Studies were conducted using mouse models of pancreatic cancer, likely including patient-derived xenografts (PDX) and genetically engineered mouse models (GEMMs) to recapitulate the human disease.[8][9]
-
Drug Administration: AMP-945 was administered orally.[9] Chemotherapy agents (FOLFIRINOX or gemcitabine/nab-paclitaxel) were administered systemically according to established protocols.[9][10]
-
Efficacy Assessment: Tumor growth was monitored by caliper measurements or imaging. Overall survival was a key endpoint.[9][10]
-
Biomarker Analysis: Tumors were harvested at the end of the study for histological and molecular analysis. Immunohistochemistry was used to assess markers of proliferation (Ki67) and apoptosis (cleaved Caspase-3).[8] Fibrosis was evaluated by staining for collagen and assessing its maturity.[8]
ACCENT Clinical Trial Protocol (Outline)
-
Patient Population: First-line patients with unresectable or metastatic pancreatic adenocarcinoma.[5]
-
Treatment Regimen: Patients receive AMP-945 orally once daily, followed by standard doses of gemcitabine and nab-paclitaxel.[5]
-
Pharmacokinetic Sampling: Blood samples for AMP-945 concentration measurement were collected at multiple time points during the initial cycle.[5]
-
Safety and Tolerability Assessment: Adverse events were monitored and graded according to standard criteria.[5]
-
Efficacy Evaluation: Tumor responses were assessed by imaging every 2 months according to RECIST v1.1.[5]
Conclusion
AMP-945 (narmafotinib) represents a promising therapeutic strategy for pancreatic cancer by targeting a key driver of the tumor's defense mechanisms, the FAK-mediated fibrotic stroma. Its mechanism of action, centered on "priming" the tumor microenvironment to enhance the efficacy of chemotherapy, is supported by a strong preclinical rationale and encouraging early clinical data. The ongoing ACCENT trial will further delineate the clinical benefit of this novel approach. For researchers and drug developers, the targeting of FAK and the broader tumor microenvironment offers a new paradigm for the treatment of this challenging disease.
References
- 1. Targeting Focal Adhesion Kinase Renders Pancreatic Cancers Responsive to Checkpoint Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Narmafotinib by Amplia Therapeutics for Pancreatic Cancer: Likelihood of Approval [pharmaceutical-technology.com]
- 3. Inhibition of FAK promotes pancreatic cancer immunotherapy by mediating CXCL10 secretion to enhance CD8+ T cell infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. portlandpress.com [portlandpress.com]
- 7. Intravital imaging technology guides FAK-mediated priming in pancreatic cancer precision medicine according to Merlin status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Focal adhesion kinase priming in pancreatic cancer, altering biomechanics to improve chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FAK and paxillin, two potential targets in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 11. Activation of focal adhesion kinase enhances the adhesion and invasion of pancreatic cancer cells via extracellular signal-regulated kinase-1/2 signaling pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Focal Adhesion Kinase in Tumor Fibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tumor fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) components, is a critical hallmark of the tumor microenvironment (TME) that promotes tumor progression, metastasis, and therapy resistance. Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, has emerged as a pivotal mediator in this process. This technical guide provides an in-depth exploration of the role of FAK in tumor fibrosis, detailing its signaling pathways, impact on cancer-associated fibroblasts (CAFs), and its function as a mechanosensor. We present a compilation of quantitative data on FAK inhibitors and their effects on fibrotic markers, alongside detailed experimental protocols for key assays used to investigate FAK's role in this pathology. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals working to target FAK in the context of fibrotic cancers.
Introduction: FAK as a Central Node in Tumor Fibrosis
Focal Adhesion Kinase (FAK) is a key signaling molecule that integrates cues from the extracellular matrix (ECM) and growth factor receptors to regulate a multitude of cellular processes, including adhesion, migration, proliferation, and survival.[1] In the context of cancer, FAK is frequently overexpressed and activated in both tumor cells and stromal cells, where it plays a crucial role in driving tumor progression and metastasis.[2] One of the critical functions of FAK in the tumor microenvironment is its contribution to tumor fibrosis, a process that involves the excessive deposition of ECM proteins, leading to increased tissue stiffness and the creation of a pro-tumorigenic niche.[3]
This guide will delve into the multifaceted role of FAK in tumor fibrosis, with a particular focus on:
-
FAK Signaling Pathways: Elucidating the key upstream activators and downstream effectors of FAK in the context of fibrosis.
-
FAK in Cancer-Associated Fibroblasts (CAFs): Examining the role of FAK in the activation and function of CAFs, the primary cell type responsible for ECM production in tumors.
-
FAK and Mechanotransduction: Exploring how FAK acts as a mechanosensor, translating physical cues from the stiff tumor microenvironment into biochemical signals that promote fibrosis.
-
Therapeutic Targeting of FAK: Providing an overview of FAK inhibitors and their demonstrated anti-fibrotic effects.
FAK Signaling in the Fibrotic Tumor Microenvironment
FAK activation is a critical event in the initiation and progression of tumor fibrosis. This process is triggered by various stimuli, including integrin engagement with the ECM and signaling from growth factor receptors like TGF-β receptor.[4][5] Upon activation, FAK undergoes autophosphorylation at Tyrosine 397 (Y397), which serves as a docking site for Src family kinases.[6] The FAK-Src complex then phosphorylates a host of downstream substrates, initiating signaling cascades that drive fibrotic responses.
Upstream Activation of FAK
The primary activators of FAK in the context of tumor fibrosis include:
-
Integrin-ECM Interaction: The binding of integrins on the cell surface to ECM components like collagen and fibronectin leads to integrin clustering and the recruitment of FAK to focal adhesions, resulting in its activation.[1][7]
-
Growth Factors: Transforming Growth Factor-beta (TGF-β) is a potent inducer of fibrosis and a key activator of FAK signaling.[4][8] TGF-β can stimulate FAK synthesis and phosphorylation through both Smad-dependent and -independent pathways.[8][9]
-
Mechanical Stress: Increased tissue stiffness, a hallmark of fibrotic tumors, can directly activate FAK, creating a positive feedback loop that further promotes fibrosis.[10][11]
Downstream Signaling Cascades
Activated FAK orchestrates a complex network of downstream signaling pathways that collectively contribute to the fibrotic phenotype. Key downstream effectors include:
-
PI3K/Akt Pathway: The FAK-Src complex can activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which promotes cell survival and proliferation of CAFs.[12]
-
MAPK/ERK Pathway: FAK can also activate the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, which is involved in cell migration and the production of pro-fibrotic molecules.[7][13]
-
Rho GTPases: FAK regulates the activity of small GTPases such as RhoA, Rac1, and Cdc42, which are critical for cytoskeletal reorganization, stress fiber formation, and cell motility.[14]
-
YAP/TAZ: FAK plays a role in mechanotransduction by activating the transcriptional co-activators YAP and TAZ, which promote the expression of genes involved in fibrosis.[15]
Below is a diagram illustrating the core FAK signaling pathway in tumor fibrosis.
The Role of FAK in Cancer-Associated Fibroblasts (CAFs)
CAFs are a heterogeneous population of activated fibroblasts that represent a major component of the tumor stroma.[16] They are the primary producers of ECM components and play a critical role in creating the fibrotic TME. FAK signaling is essential for the activation, proliferation, and pro-tumorigenic functions of CAFs.[6][17]
Genetic or pharmacological inactivation of FAK in CAFs has been shown to:
-
Reduce Fibroblast Migration and Invasion: FAK is required for the migratory and invasive capacity of CAFs.[17]
-
Decrease ECM Deposition: FAK inhibition leads to a reduction in the expression and deposition of ECM proteins, such as collagen, by CAFs.[6][17]
-
Modify ECM Architecture: FAK activity in CAFs influences the organization of the ECM, affecting tumor cell invasion.[17]
-
Regulate Intercellular Communication: FAK signaling in CAFs can modulate their communication with tumor cells, for instance, through the secretion of exosomes containing microRNAs that promote cancer cell migration and metastasis.[16]
The activation of fibroblasts to a CAF phenotype is a key event in tumor fibrosis. This process is often characterized by the expression of specific markers, most notably alpha-smooth muscle actin (α-SMA).[18]
FAK as a Mechanosensor in the Stiff Tumor Microenvironment
Solid tumors are typically stiffer than the surrounding healthy tissue due to the dense deposition of ECM.[10] This increased matrix stiffness is not just a consequence of fibrosis but also a driver of it, and FAK is a key player in this mechanotransduction process.[10][19]
The process of FAK-mediated mechanotransduction can be summarized as follows:
-
Sensing Stiffness: Integrins on the cell surface sense the increased stiffness of the ECM.[20]
-
FAK Activation: This mechanical cue is transmitted to FAK, leading to its activation and autophosphorylation.[20]
-
Downstream Signaling: Activated FAK then triggers downstream signaling pathways, including the RhoA/ROCK pathway, which increases cytoskeletal tension and further promotes a pro-fibrotic phenotype.[19]
-
Positive Feedback Loop: This FAK-mediated response to stiffness can lead to further ECM deposition and cross-linking, creating a vicious cycle of fibrosis.[19]
The diagram below illustrates the role of FAK in mechanotransduction.
Quantitative Data on FAK Inhibition and Fibrosis
The development of small molecule inhibitors targeting FAK has provided valuable tools to probe its function and has shown therapeutic promise in preclinical models of fibrotic cancers.
IC50 Values of FAK Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several FAK inhibitors in various cancer cell lines.
| FAK Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |
| TAE226 | - | 5.5 | [21] |
| VS-4718 (PND-1186) | - | 1.5 | [11] |
| PF-573228 | - | 4.0 | [11] |
| VS-6062 (PF-00562271) | - | 1.5 | [11] |
| BI 853520 | - | - | [11] |
| GSK2256098 | - | 0.4 | [19] |
| PF-431396 | FAK/PYK2 | 2/11 | [11] |
| Compound 6a | FAK/EGFRT790M | 1.03/3.89 | [22] |
| Compound 6b | FAK/EGFRT790M | 3.05/7.13 | [22] |
| Compound 22 | FAK | 28.2 | [22] |
| Compound 19 | FAK | 19.1 | [22] |
| Compound 7 | FAK | 0.07 | [1] |
Effects of FAK Inhibition on Fibrotic Markers
Pharmacological inhibition of FAK has been demonstrated to reduce the expression of key markers of fibrosis.
| Treatment | Model | Marker | Effect | Reference |
| FAK siRNA | MYCN amplified SK-N-BE(2) cells | Invasion | Decreased to 21% of control | [12] |
| PF-573,228 | MYCN amplified SK-N-BE(2) cells | Invasion & Migration | Significant decrease at lower concentrations compared to non-amplified cells | [12] |
| Y15 | Papillary thyroid cell lines | Gene Expression | >2-fold change in 74-380 genes | [23] |
| FAK inhibitor | Human Corneal Fibroblasts (2D) | α-SMA protein | Significant decrease with TGF-β1 + FAKi vs TGF-β1 alone | [22] |
| FAK inhibitor | Human Corneal Fibroblasts (3D) | α-SMA protein | Significant decrease with TGF-β1 + FAKi vs TGF-β1 alone | [22] |
| FAK inhibitor (VS-4718) | PDAC mouse model | Collagen deposition | Decreased | [3] |
| FAK inhibitor (VS-4718) | PDAC mouse model | FAPα+ and α-SMA+ fibroblasts | Reduced numbers | [3] |
| TAE226 | Bleomycin-induced lung fibrosis model | Collagen content | Reduced | [21] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of FAK in tumor fibrosis.
FAK Kinase Activity Assay
This assay measures the enzymatic activity of FAK and is used to screen for FAK inhibitors.
Principle: The assay quantifies the transfer of a phosphate (B84403) group from ATP to a specific substrate by FAK. The activity is determined by measuring the amount of ADP produced using a luciferase/luciferin-based system.[16][24]
Materials:
-
Recombinant FAK enzyme
-
FAK substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[24]
-
Test compounds (FAK inhibitors)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the FAK inhibitor in DMSO.
-
Create a series of dilutions of the inhibitor in kinase buffer. The final DMSO concentration should be kept below 1%.
-
Prepare a working solution of the FAK enzyme in kinase buffer.
-
Prepare a substrate/ATP mixture in kinase buffer.
-
-
Assay Plate Setup:
-
Add the diluted inhibitor solutions or DMSO (for controls) to the wells of the assay plate.
-
Add the FAK enzyme working solution to all wells except the "no enzyme" control.
-
Add kinase buffer to the "no enzyme" wells.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
-
Kinase Reaction:
-
Initiate the reaction by adding the substrate/ATP mixture to all wells.
-
Incubate at 30°C for 45-60 minutes.[16]
-
-
Signal Detection (using ADP-Glo™):
-
Add ADP-Glo™ Reagent to all wells to deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting percent inhibition against inhibitor concentration.
-
Western Blot for Phosphorylated FAK (p-FAK Y397)
This protocol is used to determine the activation state of FAK by measuring its autophosphorylation at Y397.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for p-FAK (Y397) and total FAK.
Materials:
-
Cell culture and treatment reagents
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-p-FAK (Y397) and anti-total FAK
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with FAK inhibitors or other stimuli as required.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with cold PBS and lyse in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and mix with Laemmli buffer.
-
Denature samples by boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-p-FAK Y397) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Image the blot using a chemiluminescence detection system.
-
-
Stripping and Re-probing:
-
The membrane can be stripped and re-probed with an antibody for total FAK and a loading control (e.g., β-actin or GAPDH) for normalization.
-
-
Densitometry Analysis:
-
Quantify band intensities using software like ImageJ. Normalize the p-FAK signal to total FAK and/or the loading control.[11]
-
In Vitro Scratch (Wound Healing) Assay
This assay is used to assess the effect of FAK inhibition on the migration of fibroblasts.
Principle: A "wound" is created in a confluent monolayer of cells, and the rate of cell migration to close the wound is monitored over time.[25][26]
Materials:
-
Fibroblast cell line
-
6-well or 12-well culture plates
-
Sterile 200 µL pipette tip or a specialized wound-making tool
-
Culture medium (with or without serum, depending on the experimental design)
-
FAK inhibitor
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed fibroblasts into the culture plates at a density that will result in a confluent monolayer within 24-48 hours.[25]
-
-
Creating the Wound:
-
Once the cells are confluent, use a sterile pipette tip to make a straight scratch across the center of the monolayer.[25]
-
Wash the wells with PBS to remove detached cells.
-
-
Treatment:
-
Add fresh medium containing the FAK inhibitor or vehicle control (DMSO).
-
-
Imaging:
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., every 4-8 hours) until the wound is closed in the control group.[10]
-
-
Data Analysis:
-
Measure the width or area of the scratch at each time point using software like ImageJ.
-
Calculate the percentage of wound closure over time. Compare the migration rates between the treated and control groups.
-
Immunofluorescence Staining for α-SMA and Collagen
This protocol is used to visualize and quantify the expression of key fibrotic markers in tumor tissue.
Principle: Formalin-fixed, paraffin-embedded tissue sections are stained with fluorescently labeled antibodies against α-SMA and collagen to visualize their expression and localization.
Materials:
-
FFPE tumor tissue sections on slides
-
Xylene and graded alcohols for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibodies: anti-α-SMA and anti-collagen I
-
Fluorescently-conjugated secondary antibodies
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene, followed by a series of graded alcohols and finally water.
-
-
Antigen Retrieval:
-
Heat the slides in antigen retrieval buffer to unmask the epitopes.
-
-
Permeabilization and Blocking:
-
Permeabilize the tissue sections with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
-
Antibody Incubation:
-
Incubate the sections with the primary antibodies (anti-α-SMA and anti-collagen) overnight at 4°C.
-
Wash with PBS and incubate with the appropriate fluorescently-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash with PBS and counterstain the nuclei with DAPI or Hoechst.
-
Mount the slides with mounting medium.
-
-
Imaging and Quantification:
-
Visualize the staining using a fluorescence microscope.
-
Quantify the fluorescence intensity or the stained area using image analysis software.
-
Quantification of Tumor Fibrosis using Masson's Trichrome Staining
This histological staining method is used to visualize and quantify collagen deposition in tumor tissue.
Principle: Masson's trichrome stain differentially stains collagen (blue/green), muscle and cytoplasm (red), and nuclei (dark brown/black), allowing for the quantification of the fibrotic area.[27][28]
Materials:
-
FFPE tumor tissue sections on slides
-
Reagents for Masson's Trichrome staining (Weigert's iron hematoxylin, Biebrich scarlet-acid fuchsin, phosphomolybdic-phosphotungstic acid, aniline (B41778) blue)
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ with the color deconvolution plugin)
Procedure:
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform the Masson's trichrome staining protocol according to standard procedures.[28]
-
-
Image Acquisition:
-
Acquire high-resolution images of the stained tissue sections.
-
-
Image Analysis:
-
Use image analysis software to quantify the area of collagen deposition.
-
The color deconvolution plugin in ImageJ can be used to separate the blue/green stain from the other colors.[16]
-
Calculate the percentage of the total tissue area that is stained for collagen.
-
Conclusion and Future Directions
Focal Adhesion Kinase is undeniably a central player in the complex process of tumor fibrosis. Its roles in activating CAFs, mediating mechanotransduction, and driving pro-fibrotic signaling pathways make it a highly attractive therapeutic target. The development of potent and selective FAK inhibitors has opened up new avenues for anti-cancer therapies that not only target the tumor cells directly but also modulate the tumor microenvironment to overcome therapy resistance.
Future research in this field will likely focus on:
-
Combination Therapies: Investigating the synergistic effects of FAK inhibitors with other anti-cancer agents, such as chemotherapy, targeted therapies, and immunotherapy.
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to FAK-targeted therapies.
-
Understanding FAK's Scaffolding Functions: Further elucidating the kinase-independent scaffolding functions of FAK in fibrosis and developing inhibitors that target these functions.
-
Clinical Translation: Advancing the most promising FAK inhibitors through clinical trials to evaluate their safety and efficacy in patients with fibrotic cancers.
By continuing to unravel the intricate mechanisms by which FAK governs tumor fibrosis, the scientific community is poised to develop novel and effective therapeutic strategies to combat this challenging aspect of cancer.
References
- 1. The Development of FAK Inhibitors: A Five-Year Update [mdpi.com]
- 2. medium.com [medium.com]
- 3. scientificarchives.com [scientificarchives.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol to detect smooth muscle actin-alpha and measure oxidative damage in neonatal mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imrpress.com [imrpress.com]
- 7. Focal Adhesion Kinase Stabilizes the Cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. graphviz.org [graphviz.org]
- 10. Quantification and Statistical Analysis Methods for Vessel Wall Components from Stained Images with Masson's Trichrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Actin Staining Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. sketchviz.com [sketchviz.com]
- 15. researchgate.net [researchgate.net]
- 16. researchhub.com [researchhub.com]
- 17. Phalloidin staining protocol | Abcam [abcam.com]
- 18. Focal adhesion kinase stabilizes the cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 20. researchgate.net [researchgate.net]
- 21. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. FAK inhibition with small molecule inhibitor Y15 decreases viability, clonogenicity, and cell attachment in thyroid cancer cell lines and synergizes with targeted therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Histochemical quantification of collagen content in articular cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
AMP-945: Reshaping the Tumor Microenvironment in Pancreatic Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
AMP-945 (narmafotinib) is a potent and selective small molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase frequently overexpressed in solid tumors, including pancreatic ductal adenocarcinoma (PDAC). Emerging preclinical and clinical data highlight the potential of AMP-945 to modulate the tumor microenvironment (TME), thereby sensitizing notoriously chemoresistant pancreatic tumors to standard-of-care therapies. This document provides a comprehensive technical overview of the mechanism of action of AMP-945, focusing on its effects on the TME, supported by quantitative data from key preclinical studies and detailed experimental protocols.
Introduction: The Challenge of the Pancreatic Tumor Microenvironment
Pancreatic ductal adenocarcinoma is characterized by a dense, fibrotic stroma that constitutes a significant barrier to therapeutic efficacy. This complex TME, rich in cancer-associated fibroblasts (CAFs), extracellular matrix (ECM) components like collagen, and immunosuppressive cells, creates a high-pressure, hypoxic environment that limits drug perfusion and promotes tumor progression and metastasis. FAK is a critical signaling node within this environment, integrating signals from integrins and growth factor receptors to regulate cell survival, proliferation, migration, and fibrosis.[1]
Mechanism of Action: AMP-945 as a FAK Inhibitor
AMP-945 targets the ATP-binding pocket of FAK, inhibiting its kinase activity. This leads to a cascade of downstream effects within both the cancer cells and the surrounding stroma, ultimately disrupting the pro-tumorigenic TME.
Impact on Stromal Fibrosis
Preclinical studies have demonstrated that AMP-945 significantly reduces the stiffness and density of the connective tissue surrounding pancreatic tumors.[2] By inhibiting FAK in CAFs, AMP-945 disrupts collagen deposition and remodeling, leading to a "softer" TME that is more permissive to chemotherapy penetration.[2]
Sensitization to Chemotherapy
By alleviating the physical barrier of the dense stroma, AMP-945 "primes" the tumor for subsequent treatment with cytotoxic agents. Preclinical models have shown that a pulsed-dosing regimen of AMP-945 prior to standard-of-care chemotherapy, such as gemcitabine (B846) and nab-paclitaxel or FOLFIRINOX, leads to enhanced anti-tumor efficacy.[1][3]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the key quantitative findings from preclinical and clinical investigations of AMP-945.
Table 1: Preclinical Efficacy of AMP-945 in a Pancreatic Cancer Mouse Model
| Parameter | Treatment Group | Result | Fold Change vs. Control | Reference |
| Tumor Growth | AMP-945 + FOLFIRINOX | Increased survival by ~35% | - | [1][3] |
| Apoptosis (Cleaved Caspase-3) | AMP-945 + FOLFIRINOX | Significant increase | - | [1][3] |
| FAK Inhibition (pY397-FAK) | AMP-945 + FOLFIRINOX | Reduction in levels | - | [1] |
Table 2: Interim Clinical Data from the ACCENT Trial (Phase Ib/IIa)
| Parameter | Treatment Group | Result | Reference |
| Objective Response Rate (ORR) | Narmafotinib (400 mg) + Gemcitabine/Nab-paclitaxel | 6 confirmed Partial Responses (in 400mg and 200mg cohorts) | [4] |
| Dose-Limiting Toxicity (DLT) | Narmafotinib (400 mg) + Gemcitabine/Nab-paclitaxel | 1 event (uncontrolled grade 3 nausea) | [4] |
Experimental Protocols
Animal Models
-
Patient-Derived Xenograft (PDX) Models: Preclinical efficacy studies of AMP-945 in combination with FOLFIRINOX were conducted using PDX models of pancreatic cancer in NOGIL2 mice.[1][3] TKCC10lo patient-derived cells were implanted either subcutaneously or orthotopically.[1][3] Genetically engineered mouse models (GEMMs) of pancreatic cancer, such as the KPC model (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre), are also commonly used to study the pancreatic TME.[5][6]
Dosing Regimen
-
Pulsed Dosing in Preclinical Models: In the PDX mouse model study, AMP-945 was administered at 10 mg/kg twice daily (b.i.d.) for four days prior to the administration of FOLFIRINOX.[1][3] The chemotherapy regimen consisted of oxaliplatin (B1677828) (5 mg/kg) and irinotecan (B1672180) (25 mg/kg) on day 8, followed by leucovorin calcium (100 mg/kg) and fluorouracil (25 mg/kg) on day 9, with the cycle repeating every 12 days.[1][3]
Analysis of the Tumor Microenvironment
-
Collagen Deposition and Fibrosis: In vitro assays to assess collagen deposition by fibroblasts can be performed by culturing cells in a crowded pseudo-3D environment using Ficoll to accelerate collagen deposition.[7] Quantification can be achieved using techniques like Sirius Red staining.[7]
-
Immunohistochemistry (IHC) for Proliferation and Apoptosis:
-
Ki-67 Staining (Proliferation): Formalin-fixed, paraffin-embedded tumor sections are subjected to heat-induced epitope retrieval. Sections are then incubated with a primary antibody against Ki-67 (e.g., rabbit monoclonal antibody clone SP6).[8] Detection is achieved using a suitable secondary antibody and chromogen system.[8] The Ki-67 index is determined by the percentage of positively stained nuclei.[8]
-
Cleaved Caspase-3 Staining (Apoptosis): A similar IHC protocol is followed using a primary antibody specific for cleaved caspase-3 (e.g., rabbit polyclonal antibody).[8][9] The presence of brown staining in the cytoplasm indicates apoptotic cells.[10]
-
Signaling Pathways and Experimental Workflows
FAK Signaling Pathway in the Tumor Microenvironment
Caption: FAK signaling cascade in the tumor microenvironment.
Experimental Workflow for Preclinical Evaluation of AMP-945
Caption: Preclinical evaluation workflow for AMP-945.
Conclusion and Future Directions
AMP-945 represents a promising therapeutic strategy for pancreatic cancer by targeting the tumor microenvironment to overcome chemoresistance. The preclinical data strongly support the "priming" hypothesis, and early clinical data from the ACCENT trial are encouraging. Future research should focus on elucidating the impact of AMP-945 on the immune components of the TME and exploring its potential in combination with immunotherapies. Further investigation into biomarkers that predict response to FAK inhibition will be crucial for patient stratification and the successful clinical development of AMP-945.
References
- 1. researchgate.net [researchgate.net]
- 2. biocare.net [biocare.net]
- 3. researchgate.net [researchgate.net]
- 4. Potentiation of Collagen Deposition by the Combination of Substance P with Transforming Growth Factor Beta in Rat Skin Fibroblasts [mdpi.com]
- 5. med.upenn.edu [med.upenn.edu]
- 6. Modeling pancreatic cancer in mice for experimental therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collagen Biomarkers Quantify Fibroblast Activity In Vitro and Predict Survival in Patients with Pancreatic Ductal Adenocarcinoma | MDPI [mdpi.com]
- 8. Evaluation of cleaved caspase-3 and Ki-67 index on diagnostic biopsy in response to neoadjuvant chemotherapy in the context of post-treatment tumour ypT stage, ypN stage, grade, and molecular subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cancer Histology Core [pathbio.med.upenn.edu]
- 10. researchgate.net [researchgate.net]
Preclinical Profile of AMP-945: A Novel FAK Inhibitor for Fibrotic Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, represent a significant and growing global health burden with limited therapeutic options. Key among the cellular mediators of fibrosis is the myofibroblast, whose activation and persistence are driven by complex signaling networks. Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, has emerged as a critical regulator of pro-fibrotic signaling pathways, making it a compelling target for therapeutic intervention. AMP-945 is a highly selective, orally bioavailable small molecule inhibitor of FAK. This document provides a comprehensive overview of the preclinical research on AMP-945, summarizing its mechanism of action, efficacy in animal models of fibrotic disease, and the experimental methodologies employed in these pivotal studies.
Introduction: The Role of FAK in Fibrosis
Focal Adhesion Kinase is a central signaling protein that integrates signals from the extracellular matrix (ECM) through integrins and from growth factor receptors.[1] Its activation triggers a cascade of downstream signaling events that are fundamental to the pathogenesis of fibrosis. These include:
-
Myofibroblast Activation and Differentiation: FAK is a key mediator of the differentiation of fibroblasts into contractile, ECM-producing myofibroblasts, a hallmark of fibrotic tissue.[2]
-
Cell Migration and Invasion: By regulating the turnover of focal adhesions, FAK is essential for the migration of fibroblasts and other pro-fibrotic cells to sites of injury.[2]
-
ECM Deposition: FAK signaling promotes the expression of key ECM components, such as collagen, contributing to the progressive nature of tissue scarring.
-
Crosstalk with Pro-fibrotic Growth Factors: FAK is a downstream effector of potent pro-fibrotic cytokines like Transforming Growth Factor-beta (TGF-β), amplifying their signaling and biological effects.
Given its multifaceted role in driving the fibrotic process, the inhibition of FAK presents a promising therapeutic strategy to attenuate and potentially reverse tissue fibrosis.
AMP-945: A Selective FAK Inhibitor
AMP-945 is a potent and selective inhibitor of FAK. Preclinical studies have demonstrated its ability to engage and inhibit FAK both in vitro and in vivo.[3] A Phase 1 clinical trial in healthy volunteers has shown that AMP-945 has an excellent safety and tolerability profile at doses that result in measurable suppression of its intended target.[4] The oral bioavailability of AMP-945 has been confirmed in preclinical animal models.[3]
Preclinical Efficacy in a Model of Idiopathic Pulmonary Fibrosis (IPF)
The primary preclinical evidence for the anti-fibrotic efficacy of AMP-945 comes from the industry-standard bleomycin-induced mouse model of idiopathic pulmonary fibrosis (IPF).[5]
Data Presentation: Efficacy of AMP-945 in the Bleomycin-Induced Mouse Model of IPF
In a head-to-head comparison, AMP-945 demonstrated comparable efficacy to the approved IPF therapy Ofev® (nintedanib) in reducing lung fibrosis.[5] The addition of AMP-945 to Ofev® did not result in a further reduction in fibrosis, suggesting that both agents achieved a maximal therapeutic effect in this model.[5]
| Treatment Group | N | Mean Ashcroft Score (± SEM) | Statistical Significance (vs. Vehicle) |
| Sham + Vehicle | 12 | ~0.5 (estimated) | N/A |
| Bleomycin (B88199) + Vehicle | 12 | ~5.0 (estimated) | N/A |
| Bleomycin + AMP-945 | 12 | ~2.5 (estimated) | p < 0.0001 |
| Bleomycin + Ofev® | 12 | ~2.5 (estimated) | p < 0.05 |
| Bleomycin + AMP-945 + Ofev® | 12 | ~2.5 (estimated) | Not reported |
Note: The exact mean Ashcroft scores and SEM values have not been publicly disclosed by Amplia Therapeutics. The values presented are estimations based on graphical representations mentioned in press releases. The statistical significance values are as reported.[5]
Experimental Protocols: Bleomycin-Induced Lung Fibrosis Model
The following provides a detailed methodology for the key preclinical efficacy study.
3.2.1. Animal Model
-
Species: Mouse
-
Strain, Age, and Sex: Not specified in the available literature. Standard practice often involves C57BL/6 mice, 8-12 weeks of age.
-
Housing and Acclimation: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for a period of acclimatization before the study begins.
3.2.2. Induction of Pulmonary Fibrosis
-
Inducing Agent: Bleomycin sulfate
-
Administration: A single dose of bleomycin is administered to the lungs. Common methods include intratracheal or oropharyngeal instillation.[4]
-
Dose: The specific dose of bleomycin used in the AMP-945 study was not disclosed.
3.2.3. Treatment Regimen
-
Study Design: This was a therapeutic intervention study, designed to more closely mimic the clinical setting where treatment is initiated after fibrosis is established.[5]
-
Treatment Initiation: Daily oral dosing with AMP-945, Ofev®, or vehicle control commenced 7 days after bleomycin administration.[5]
-
Treatment Duration: Dosing continued for 14 consecutive days.[5]
-
Drug Formulation and Dosing:
-
AMP-945: Administered orally. The specific dose and vehicle were not specified.
-
Ofev® (nintedanib): Administered orally. The specific dose and vehicle were not specified.
-
Vehicle Control: An inactive drug delivery vehicle was administered orally.[5]
-
3.2.4. Efficacy Assessment
-
Primary Endpoint: Quantification of lung fibrosis using the Ashcroft scoring system.[5]
-
Histology:
-
At the end of the treatment period, animals are euthanized, and the lungs are harvested.
-
Lungs are fixed (e.g., with 10% neutral buffered formalin), processed, and embedded in paraffin.
-
Sections are cut and stained with Masson's trichrome to visualize collagen deposition (a marker of fibrosis).
-
-
Ashcroft Scoring:
-
A pathologist, blinded to the treatment groups, examines the stained lung sections under a microscope.
-
The severity of fibrosis is graded on a scale of 0 (normal lung) to 8 (total fibrous obliteration of the field).
-
Multiple fields of view are scored for each lung to obtain an average score.
-
-
Statistical Analysis: Data are typically analyzed using an analysis of variance (ANOVA) followed by a post-hoc test for multiple comparisons to determine statistical significance between treatment groups.
Preclinical Evidence in Other Fibrotic Indications
While the most detailed preclinical data for AMP-945 is in the context of IPF, its mechanism of action suggests potential utility in other fibrotic conditions.
-
Pancreatic Cancer: The dense fibrotic stroma surrounding pancreatic tumors is a major barrier to the efficacy of chemotherapy. Preclinical studies in mouse models of pancreatic cancer have shown that AMP-945 has potent anti-fibrotic activity, inhibiting collagen deposition and cross-linking within the tumor microenvironment.[6] This activity is hypothesized to "normalize" the tumor microenvironment, making cancer cells more accessible and susceptible to cytotoxic agents.
-
Liver and Kidney Fibrosis: While specific preclinical studies with AMP-945 in models of liver and kidney fibrosis have not been publicly reported, the central role of FAK in the pathogenesis of fibrosis in these organs makes it a rational target for investigation.[7]
Signaling Pathways and Experimental Workflows
AMP-945 Mechanism of Action in Fibrosis
The following diagram illustrates the proposed signaling pathway through which FAK inhibition by AMP-945 exerts its anti-fibrotic effects.
Caption: AMP-945 inhibits FAK, a key node in pro-fibrotic signaling pathways.
Experimental Workflow for Preclinical Efficacy Testing
The following diagram outlines the typical workflow for evaluating the efficacy of an anti-fibrotic agent in the bleomycin-induced mouse model.
Caption: Workflow of the bleomycin-induced lung fibrosis model for AMP-945 evaluation.
Conclusion
The preclinical data available for AMP-945 strongly support its development as a novel therapeutic for fibrotic diseases. Its demonstrated efficacy, comparable to an approved standard-of-care therapy in a robust animal model of IPF, is highly encouraging. The mechanism of action, targeting the central pro-fibrotic signaling node FAK, provides a strong scientific rationale for its potential benefit in a range of fibrotic conditions, including the desmoplastic stroma of solid tumors. Further preclinical studies in other models of fibrosis and the ongoing clinical development will be critical in defining the full therapeutic potential of AMP-945.
References
- 1. Amplia Investor Presentation - February 2022 - Amplia Therapeutics Limited (ASX:ATX) - Listcorp. [listcorp.com]
- 2. Amplia’s promising cancer and fibrosis drug enters clinical trials - News [reachmarkets.com.au]
- 3. announcements.asx.com.au [announcements.asx.com.au]
- 4. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 5. AMP945 Shows Efficacy in Model of Lung Fibrosis - Amplia Therapeutics Limited (ASX:ATX) - Listcorp. [listcorp.com]
- 6. Additional Confirmed Response Reported-Investor Presentation - Amplia Therapeutics Limited (ASX:ATX) - Listcorp. [listcorp.com]
- 7. Amplia Therapeutics phase 1 results support development of AMP945 in cancer and fibrosis [smallcaps.com.au]
Narmafotinib: A Technical Guide to its Preclinical and Clinical Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Narmafotinib (formerly AMP945) is a potent and selective, orally bioavailable small molecule inhibitor of Focal Adhesion Kinase (FAK).[1][2] FAK, a non-receptor tyrosine kinase, is a critical signaling node in cancer cells, integrating signals from integrins and growth factor receptors to regulate cell survival, proliferation, migration, and chemoresistance.[1][2] Overexpressed in various malignancies, including pancreatic cancer, FAK is a compelling therapeutic target.[1][2] This technical guide provides a comprehensive overview of the pharmacology of narmafotinib, summarizing its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.
Mechanism of Action: Inhibition of the FAK Signaling Pathway
Narmafotinib exerts its therapeutic effects by targeting the kinase activity of FAK.[3] FAK signaling is initiated by its autophosphorylation at tyrosine 397 (Y397) upon integrin-mediated cell adhesion to the extracellular matrix or stimulation by growth factors. This phosphorylation event creates a high-affinity binding site for Src family kinases, leading to the formation of an active FAK/Src signaling complex. This complex, in turn, phosphorylates a multitude of downstream substrates, activating key oncogenic pathways such as the PI3K/AKT and MAPK/ERK cascades, which are crucial for cell survival, proliferation, and motility. By inhibiting FAK's kinase activity, narmafotinib blocks these downstream signaling events, thereby impeding tumor growth, survival, and metastasis.
Preclinical Pharmacology
In Vitro Potency and Selectivity
Narmafotinib has demonstrated high potency as a FAK inhibitor in biochemical and cellular assays.
| Parameter | Value | Cell Line | Comments |
| Kd | 0.21 nM | - | Enzyme inhibitory activity.[3] |
| IC50 | 7 nM | MDA-MB-231 | Inhibition of autophosphorylation of 397Y-FAK.[3] |
| Cellular Toxicity IC50 | 2.7 µM | MDA-MB-231 | General cellular toxicity.[3] |
In Vivo Efficacy in Xenograft Models
Preclinical studies in animal models have shown the anti-tumor activity of narmafotinib, particularly in combination with other anti-cancer agents.
-
MDA-MB-231 Xenograft Model: In a mouse xenograft model using the triple-negative breast cancer cell line MDA-MB-231, narmafotinib (80 mg/kg, p.o., daily for 28 days) in combination with bevacizumab resulted in significant tumor growth inhibition (88% TGI).[3] This combination prevented tumor progression and enhanced the durability of the response.[3]
-
Pancreatic Cancer Models: Preclinical studies have also demonstrated that the addition of narmafotinib to the FOLFIRINOX chemotherapy regimen improves survival in animal models of pancreatic cancer compared to FOLFIRINOX alone.[4][5]
Clinical Pharmacology
Narmafotinib is currently being evaluated in clinical trials for the treatment of advanced pancreatic cancer.
Clinical Trials
-
ACCENT Trial (NCT05355298): A Phase 1b/2a, open-label study investigating the pharmacokinetics, safety, and efficacy of narmafotinib in combination with gemcitabine (B846) and nab-paclitaxel as a first-line therapy for patients with advanced pancreatic cancer.[1][6][7]
-
NCT07026279: A Phase 1b/2a, open-label study assessing the safety, efficacy, and pharmacokinetics of narmafotinib in combination with modified FOLFIRINOX in patients with metastatic pancreatic cancer.[4][8][9]
Pharmacokinetics
A Phase 1 study in healthy volunteers showed that narmafotinib was safe and well-tolerated, with pharmacokinetics consistent with once-a-day dosing.[1][6] In the ACCENT trial, the pharmacokinetics of narmafotinib were found to be dose-proportional across the tested dose range, and the co-administered chemotherapy regimen did not impact its PK.[1][6] Detailed pharmacokinetic parameters from these studies are not yet publicly available in their entirety.
Clinical Efficacy (ACCENT Trial - Interim Analysis)
Preliminary analysis from the Phase 1b portion of the ACCENT trial (14 patients) has shown promising signs of efficacy.[1][6]
| Dose Cohort | Number of Patients with Confirmed Partial Responses (PRs) |
| 200 mg | 2 |
| 400 mg | 4 |
Nine out of 14 patients remained on the trial for 5 months or more.[1][6] More recent data from the ongoing trial reported an objective response rate of 31% and a median progression-free survival of 7.6 months.[2] Notably, one patient in the trial achieved a pathological complete response, a rare outcome in advanced pancreatic cancer.[7]
Safety and Tolerability (ACCENT Trial - Interim Analysis)
Narmafotinib has been generally safe and well-tolerated in combination with chemotherapy.[1][6]
-
Dose-Limiting Toxicity (DLT): A single DLT of uncontrolled grade 3 nausea was reported in the 400 mg cohort.[1][6]
-
Common Adverse Events: Fatigue (grade 3 or below) was reported in more than one participant.[1][6]
Experimental Protocols
FAK Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro kinase activity of FAK and the inhibitory potential of compounds like narmafotinib.
Methodology:
-
Reagent Preparation: Prepare solutions of purified FAK enzyme, a suitable substrate (e.g., a synthetic peptide), ATP, and serial dilutions of narmafotinib in a kinase assay buffer.
-
Plate Setup: Add the diluted narmafotinib solutions and control solutions to the wells of a microplate.
-
Enzyme Addition: Add the FAK enzyme to the wells and incubate to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate at a controlled temperature to allow for phosphorylation.
-
Signal Detection: Stop the reaction and measure the amount of phosphorylated substrate or ADP produced using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity-based).
-
Data Analysis: Calculate the percentage of FAK activity inhibition for each narmafotinib concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (General Protocol)
This protocol outlines a general method for assessing the effect of narmafotinib on the viability of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of narmafotinib and a vehicle control for a specified duration (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a reagent for ATP quantification) to each well and incubate according to the manufacturer's instructions.
-
Signal Measurement: Measure the signal (absorbance or fluorescence) using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the percentage of cell viability. Determine the IC50 value from the dose-response curve.
In Vivo Xenograft Study (General Protocol)
This protocol provides a general framework for evaluating the anti-tumor efficacy of narmafotinib in a mouse xenograft model.
References
- 1. researchgate.net [researchgate.net]
- 2. Amplia Therapeutics Releases New Topline Data from ACCENT Narmafotinib Pancreatic Cancer Trial [smallcaps.com.au]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Amplia begins dosing in new pancreatic cancer trial combining FAK inhibitor with chemotherapy - Biotech [biotechdispatch.com.au]
- 5. announcements.asx.com.au [announcements.asx.com.au]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. rarecancers.org.au [rarecancers.org.au]
In-depth Technical Guide: AMP-945's Impact on Cancer Cell Invasion and Metastasis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AMP-945, also known as Trodusquemine or MSI-1436, is a novel investigational drug that has demonstrated significant potential in preclinical and early clinical studies for the treatment of metastatic cancers, particularly pancreatic and HER2-positive breast cancer. This technical guide provides a comprehensive overview of the core mechanisms by which AMP-945 inhibits cancer cell invasion and metastasis. Through its dual action as a potent, selective, and allosteric inhibitor of both Focal Adhesion Kinase (FAK) and Protein Tyrosine Phosphatase 1B (PTP1B), AMP-945 disrupts key signaling pathways essential for tumor progression. This document details the quantitative effects of AMP-945 on cancer cell behavior, outlines the experimental protocols used to generate these findings, and visualizes the underlying molecular pathways.
Core Mechanisms of Action
AMP-945's anti-metastatic properties stem from its ability to target two distinct and critical nodes in cancer cell signaling:
-
Focal Adhesion Kinase (FAK) Inhibition in Pancreatic Cancer: In the context of pancreatic ductal adenocarcinoma (PDAC), a disease characterized by a dense, fibrotic stroma that promotes tumor growth and chemoresistance, AMP-945 acts as a FAK inhibitor.[1][2] By inhibiting FAK, AMP-945 reduces the stiffness and density of the fibrous tissue surrounding cancer cells.[1][2] This "priming" of the tumor microenvironment makes cancer cells more susceptible to chemotherapy and reduces their ability to spread.[1][2]
-
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition in HER2-Positive Breast Cancer: In HER2-positive breast cancer, where PTP1B is often overexpressed, AMP-945 functions as a non-competitive, allosteric inhibitor of PTP1B.[3][4][5] PTP1B is a positive regulator of HER2 signaling, and its inhibition by AMP-945 attenuates this oncogenic pathway, leading to reduced tumor growth and the prevention of metastasis.[3][6]
Quantitative Data on the Inhibition of Invasion and Metastasis
The following tables summarize the key quantitative findings from preclinical and clinical studies on the efficacy of AMP-945 in inhibiting cancer cell invasion and metastasis.
Table 1: Preclinical In Vivo Efficacy of AMP-945 in Pancreatic Cancer Models
| Model Type | Treatment Regimen | Key Findings | Reference |
| Subcutaneous Patient-Derived Xenograft (PDX) | AMP-945 (10 mg/kg, b.i.d.) + FOLFIRINOX | ~35% increase in survival compared to FOLFIRINOX alone. | |
| Orthotopic Patient-Derived Xenograft (PDX) | AMP-945 (10 mg/kg, b.i.d.) + FOLFIRINOX | ~30% increase in median survival compared to FOLFIRINOX alone. | |
| Pancreatic Cancer Mouse Model | AMP-945 + gemcitabine (B846)/Abraxane® | Significant increase in cleaved Caspase-3 (marker of cell death) and significant decrease in Ki67 (marker of proliferation). |
Table 2: Preclinical In Vivo Efficacy of Trodusquemine (AMP-945) in HER2-Positive Breast Cancer Models
| Model Type | Treatment Regimen | Key Findings | Reference |
| NDL2 Mouse Model | Trodusquemine (MSI-1436) | Abrogation of metastasis to the lung. | [3] |
| Xenograft and NDL2 Transgenic Models | Trodusquemine (5 mg/kg i.p. every 3rd day) | Significantly reduced tumor growth and prevented metastasis. |
Table 3: Early Clinical Data from the ACCENT Trial (AMP-945 in Pancreatic Cancer)
| Clinical Trial Phase | Treatment Regimen | Key Findings | Reference |
| Phase 1b/2a (Interim Analysis) | Narmafotinib (AMP-945) + gemcitabine and nab-paclitaxel | Confirmed Objective Response Rate (ORR) of 35% (compared to 23% for chemotherapy alone in a benchmark trial). |
Signaling Pathways Modulated by AMP-945
The anti-metastatic effects of AMP-945 are a direct result of its modulation of specific intracellular signaling pathways.
FAK Signaling Pathway in Pancreatic Cancer
AMP-945, by inhibiting FAK, disrupts the signaling cascade that promotes the fibrotic tumor microenvironment and cancer cell survival. This leads to decreased stiffness of the extracellular matrix, which in turn stalls cancer cells and makes them more vulnerable to chemotherapy.
Figure 1: AMP-945 inhibits FAK signaling in pancreatic cancer.
PTP1B Signaling Pathway in HER2-Positive Breast Cancer
In HER2-positive breast cancer, Trodusquemine (AMP-945) allosterically inhibits PTP1B, thereby preventing the dephosphorylation of key signaling molecules that drive tumor growth and metastasis. This leads to a dampening of the entire HER2 oncogenic signaling cascade.
Figure 2: Trodusquemine (AMP-945) inhibits PTP1B signaling.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the impact of AMP-945 on cancer cell invasion and metastasis.
In Vivo Patient-Derived Xenograft (PDX) Models of Pancreatic Cancer
-
Objective: To assess the in vivo efficacy of AMP-945 in combination with standard-of-care chemotherapy in a clinically relevant tumor model.
-
Cell Lines: Patient-derived pancreatic cancer cells (e.g., TKCC10lo).
-
Animal Model: Immunocompromised mice (e.g., NOGIL2).
-
Tumor Implantation:
-
Subcutaneous Model: Tumor cells are injected subcutaneously into the flank of the mice.
-
Orthotopic Model: Tumor cells are surgically implanted into the pancreas of the mice.
-
-
Treatment Regimen:
-
Once tumors are palpable, mice are randomized into treatment groups.
-
AMP-945 Administration: 10 mg/kg administered twice daily (b.i.d.) for a specified "priming" period (e.g., four days).
-
Chemotherapy Administration: Standard FOLFIRINOX regimen (oxaliplatin, irinotecan, leucovorin, fluorouracil) or gemcitabine/nab-paclitaxel administered on a cyclical schedule (e.g., 12-day cycle).
-
-
Endpoint Analysis:
-
Survival: Monitored daily, and survival curves are generated.
-
Tumor Burden: Tumor volume is measured regularly. At the experimental endpoint, tumors are harvested, weighed, and analyzed.
-
Immunohistochemistry: Tumors are analyzed for markers of on-target FAK inhibition (e.g., reduction in pY397 FAK levels) and apoptosis (e.g., cleaved caspase-3).
-
In Vivo Metastasis Models of HER2-Positive Breast Cancer
-
Objective: To evaluate the effect of Trodusquemine (AMP-945) on the formation of distant metastases.
-
Animal Model:
-
NDL2 Transgenic Mice: Genetically engineered mice that spontaneously develop HER2-positive mammary tumors and subsequent lung metastases.
-
Xenograft Models: Immunocompromised mice injected with HER2-positive human breast cancer cells.
-
-
Treatment Regimen: Trodusquemine (e.g., 5 mg/kg) administered intraperitoneally (i.p.) on a regular schedule (e.g., every third day).
-
Endpoint Analysis:
-
Tumor Growth: Primary tumor volume is monitored throughout the study.
-
Metastasis Assessment: At the end of the study, lungs are harvested, and the number and size of metastatic nodules are quantified.
-
Western Blot Analysis: Tumor samples are analyzed for changes in the phosphorylation status of key signaling proteins in the HER2 pathway (e.g., p62Dok, p44/42 MAP kinase).
-
In Vitro Invasion Assay (Boyden Chamber Assay)
-
Objective: To quantify the effect of AMP-945 on the invasive capacity of cancer cells through an extracellular matrix.
-
Apparatus: Transwell inserts with a porous membrane (e.g., 8 µm pores) coated with a basement membrane matrix (e.g., Matrigel).
-
Procedure:
-
Cancer cells are serum-starved and then seeded into the upper chamber of the Transwell insert in a serum-free medium containing various concentrations of AMP-945.
-
The lower chamber contains a chemoattractant (e.g., fetal bovine serum).
-
After a defined incubation period (e.g., 24-48 hours), non-invading cells on the upper surface of the membrane are removed.
-
Invading cells on the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
-
Quantification: The number of invading cells is expressed as a percentage of the control (vehicle-treated) cells.
In Vitro Migration Assay (Wound Healing/Scratch Assay)
-
Objective: To assess the effect of AMP-945 on the migratory ability of cancer cells.
-
Procedure:
-
Cancer cells are grown to a confluent monolayer in a multi-well plate.
-
A "scratch" or "wound" is created in the monolayer using a sterile pipette tip.
-
The cells are washed to remove debris, and fresh medium containing different concentrations of AMP-945 is added.
-
Images of the scratch are taken at time zero and at regular intervals thereafter (e.g., every 6-12 hours).
-
-
Quantification: The rate of wound closure is measured and expressed as a percentage of the control.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for preclinical evaluation of AMP-945's anti-metastatic potential.
Figure 3: General workflow for preclinical evaluation of AMP-945.
Conclusion
AMP-945 represents a promising therapeutic agent for combating cancer metastasis through its targeted inhibition of FAK and PTP1B. The preclinical and early clinical data strongly support its continued development, particularly in combination with standard-of-care chemotherapies for pancreatic and HER2-positive breast cancers. The detailed understanding of its mechanisms of action and the robust experimental evidence provide a solid foundation for future clinical investigations aimed at improving outcomes for patients with advanced malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. Pancreatic cancer clinical trial to test new approach to treatment | Australian Pancreatic Cancer Genome Initiative [pancreaticcancer.net.au]
- 3. Targeting the disordered C-terminus of PTP1B with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A brake becomes an accelerator: PTP1B--a new therapeutic target for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Team reports validation of potentially powerful new way to treat HER2-positive breast cancer | Cold Spring Harbor Laboratory [cshl.edu]
The FAK Signaling Axis: A Technical Guide to the Mechanism of Action of AMP-945 (Narmafotinib)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that serves as a critical signaling hub, integrating cues from the extracellular matrix (ECM) and growth factor receptors to regulate a wide array of cellular processes. Its overexpression and hyperactivity are hallmarks of various pathologies, including cancer and fibrosis, making it a compelling therapeutic target. AMP-945 (narmafotinib) is a potent and selective, orally bioavailable inhibitor of FAK currently under investigation for the treatment of advanced pancreatic cancer and other fibrotic diseases. This technical guide provides an in-depth overview of the signaling pathways affected by AMP-945, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of its mechanism of action.
The Focal Adhesion Kinase (FAK) Signaling Pathway
The FAK signaling cascade is initiated by the clustering of integrin receptors upon binding to ECM components. This event recruits FAK to focal adhesions, leading to a conformational change that disrupts an intramolecular autoinhibitory interaction between the N-terminal FERM domain and the central kinase domain. This activation triggers the autophosphorylation of FAK at tyrosine residue 397 (Tyr397).
Phosphorylated Tyr397 serves as a high-affinity binding site for the SH2 domain of Src family kinases. The recruitment of Src to the FAK signaling complex results in the phosphorylation of other tyrosine residues on FAK, including Tyr576 and Tyr577 within the kinase domain activation loop, leading to full FAK activation. The FAK/Src complex then phosphorylates a multitude of downstream substrates, including p130Cas and paxillin, to initiate signaling cascades that regulate cell survival, proliferation, migration, and invasion.
Key downstream pathways activated by FAK include:
-
PI3K/Akt Pathway: Activated FAK can stimulate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, a crucial pathway for promoting cell survival and inhibiting apoptosis.
-
Ras/MEK/ERK Pathway: FAK activation can also lead to the stimulation of the Ras/MEK/ERK (MAPK) pathway, which is heavily involved in regulating cell proliferation and differentiation.
AMP-945 exerts its therapeutic effect by directly inhibiting the kinase activity of FAK, thereby preventing its autophosphorylation at Tyr397 and the subsequent activation of these downstream signaling pathways.
Quantitative Data on AMP-945 (Narmafotinib)
The following tables summarize the key quantitative data for AMP-945, compiled from preclinical and clinical studies.
Table 1: Preclinical Activity of AMP-945
| Parameter | Value | Cell Line / Model | Reference |
| KD for FAK | 0.21 nM | N/A | |
| IC50 for FAK | 7 nM | N/A | |
| IC50 for pFAK (Tyr397) | 7 nM | MDA-MB-231 cells | |
| IC50 for Cellular Toxicity | 2.7 µM | MDA-MB-231 cells | |
| Tumor Growth Inhibition | 88% (in combination with Bevacizumab) | MDA-MB-231 xenograft mice |
Table 2: Clinical Data from the ACCENT Trial (Phase 1b/2a)
| Parameter | Value | Patient Population | Reference |
| Recommended Phase 2 Dose (RP2D) | 400 mg (once daily) | First-line advanced pancreatic cancer | |
| Objective Response Rate (ORR) | 35% (19/55) | First-line advanced pancreatic cancer | |
| Median Progression-Free Survival (PFS) | 7.6 months | First-line advanced pancreatic cancer | |
| Disease Control Rate (DCR) | 73% | First-line advanced pancreatic cancer |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of AMP-945 on FAK signaling.
Protocol 1: Western Blot Analysis of FAK Phosphorylation
This protocol describes the detection of phosphorylated FAK (pFAK) in cell lysates, a common method to assess the inhibitory activity of compounds like AMP-945.
Materials:
-
Cell culture reagents
-
AMP-945 or other FAK inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-FAK Tyr397, anti-total FAK)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with varying concentrations of AMP-945 for the desired time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Extraction: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-FAK Tyr397) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and incubate with an ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for total FAK and a loading control (e.g., β-actin or GAPDH) to normalize the phospho-FAK signal.
Protocol 2: Cellular Phosphorylation Assay (ELISA-based)
This protocol describes a plate-based method for quantifying FAK autophosphorylation in intact cells, suitable for higher throughput screening.
Materials:
-
96-well or 384-well cell culture plates
-
AMP-945 or other FAK inhibitors
-
Lysis buffer
-
Phospho-FAK (Tyr397) and Total FAK detection reagents (e.g., HTRF kit)
-
Plate reader capable of detecting the assay signal (e.g., HTRF-compatible reader)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and incubate to allow for attachment.
-
Compound Treatment: Treat cells with a dose range of AMP-945 for a specified duration.
-
Cell Lysis: Remove the culture medium and add lysis buffer to each well. Incubate to ensure complete cell lysis.
-
Lysate Transfer: Transfer the cell lysates to a low-volume 384-well detection plate.
-
Reagent Addition: Add the phospho-FAK (Tyr397) and total FAK detection reagents to the appropriate wells.
-
Incubation: Incubate the plate according to the manufacturer's instructions to allow for antibody binding.
-
Signal Detection: Read the plate using a compatible plate reader to measure the signal for both phosphorylated and total FAK.
-
Data Analysis: Calculate the ratio of phospho-FAK to total FAK for each treatment condition and normalize to the vehicle control to determine the extent of inhibition.
Conclusion
AMP-945 (narmafotinib) is a selective FAK inhibitor that effectively targets the FAK signaling pathway by preventing the autophosphorylation of FAK at Tyr397. This mode of action disrupts downstream signaling cascades crucial for cancer cell survival, proliferation, and migration, as well as fibrotic processes. The quantitative data from both preclinical and clinical studies demonstrate the potent and clinically meaningful activity of AMP-945. The experimental protocols provided herein offer a framework for researchers to further investigate the effects of AMP-945 and other FAK inhibitors on this critical signaling axis. The continued exploration of FAK inhibition with molecules like AMP-945 holds significant promise for the development of novel therapies for challenging diseases such as pancreatic cancer.
Narmafotinib: A Technical Guide to its Anti-Fibrotic Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Narmafotinib (AMP945) is a potent and selective small-molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase implicated in the pathogenesis of various fibrotic diseases. This technical guide provides a comprehensive overview of the anti-fibrotic properties of narmafotinib, detailing its mechanism of action, relevant signaling pathways, and available preclinical and clinical data. While extensive research has focused on narmafotinib's role in oncology, particularly in pancreatic cancer where it disrupts the fibrotic tumor microenvironment, its potential as a direct anti-fibrotic agent is a growing area of interest. This document summarizes the current understanding of narmafotinib's anti-fibrotic effects for researchers and professionals in drug development.
Introduction to Narmafotinib and its Target: Focal Adhesion Kinase (FAK)
Narmafotinib is an orally bioavailable inhibitor of FAK.[1] FAK is a key mediator of signals from the extracellular matrix (ECM) to the cell interior, playing a crucial role in cell adhesion, migration, proliferation, and survival.[2] In the context of fibrosis, FAK is a central player in the activation of fibroblasts into myofibroblasts, the primary cell type responsible for the excessive deposition of ECM proteins that leads to tissue scarring and organ dysfunction.[3] Narmafotinib is under development for several fibrotic conditions, including idiopathic pulmonary fibrosis (IPF), and has demonstrated anti-fibrotic effects in preclinical models of pancreatic cancer.[4][5][6]
Mechanism of Anti-Fibrotic Action
The primary anti-fibrotic mechanism of narmafotinib is through the inhibition of FAK, which disrupts key signaling pathways involved in the development and progression of fibrosis.
Inhibition of Myofibroblast Differentiation
The transition of fibroblasts into contractile, ECM-producing myofibroblasts is a hallmark of fibrosis. This process is heavily dependent on FAK signaling. Narmafotinib, by inhibiting FAK, is expected to prevent the differentiation of fibroblasts into myofibroblasts, thereby reducing the primary source of fibrotic tissue.
Modulation of TGF-β Signaling
Transforming growth factor-beta (TGF-β) is a master regulator of fibrosis. FAK is a critical downstream mediator of TGF-β signaling in fibroblasts.[5] By inhibiting FAK, narmafotinib can interrupt the pro-fibrotic signals initiated by TGF-β, leading to a reduction in the expression of key fibrotic markers such as alpha-smooth muscle actin (α-SMA) and collagen.
Disruption of the Fibrotic Microenvironment
In the context of pancreatic cancer, narmafotinib has been shown to break down the fibrotic tissue shield surrounding tumors.[7] This mechanism is also relevant to its direct anti-fibrotic potential, as it suggests that narmafotinib can remodel the established fibrotic ECM.
Signaling Pathways Modulated by Narmafotinib
The anti-fibrotic effects of narmafotinib are mediated through its influence on several interconnected signaling pathways.
FAK-Mediated Signaling in Fibrosis
Crosstalk between FAK and TGF-β Signaling
Data Presentation
Publicly available quantitative data on the direct anti-fibrotic effects of narmafotinib in dedicated fibrosis models is limited. The majority of the data comes from preclinical and clinical studies in pancreatic cancer, where the anti-fibrotic effect is a component of its anti-tumor activity.
Preclinical Anti-Fibrotic Activity (Pancreatic Cancer Models)
| Model System | Key Findings | Reference |
| Mouse model of pancreatic cancer | Narmafotinib significantly reduces pancreatic cancer-associated fibrosis. | [4] |
| In vivo pancreatic cancer models | Narmafotinib improves chemotherapy response, partly through its anti-fibrotic action. | [4] |
Clinical Trial Data (Pancreatic Cancer)
The ACCENT clinical trial is a Phase 1b/2a study of narmafotinib in combination with gemcitabine (B846) and nab-pacaxel for advanced pancreatic cancer. While not a direct measure of anti-fibrotic efficacy in a primary fibrotic disease, the trial provides important safety and tolerability data.[1]
| Trial Phase | Dosing | Key Outcomes | Reference |
| Phase 1b | Dose-escalation (100, 200, 400 mg) | Generally safe and well-tolerated. 400 mg selected as the Recommended Phase 2 Dose (RP2D). | [8] |
| Phase 2a | 400 mg narmafotinib + chemotherapy | Confirmed Objective Response Rate (ORR) of 35% (19/55), which compares favorably to the 23% ORR for chemotherapy alone. |
Experimental Protocols
Detailed experimental protocols for narmafotinib in specific fibrosis models are not publicly available. However, standard methodologies for evaluating anti-fibrotic compounds are described below.
In Vitro Fibroblast-to-Myofibroblast Differentiation Assay
This assay is a fundamental in vitro method to assess the anti-fibrotic potential of a compound.
Objective: To determine the effect of narmafotinib on the differentiation of fibroblasts into myofibroblasts, typically induced by TGF-β.
Methodology:
-
Cell Culture: Primary human lung fibroblasts from healthy donors or patients with IPF are cultured in appropriate media.
-
Induction of Differentiation: Fibroblasts are treated with TGF-β1 (e.g., 1-10 ng/mL) to induce differentiation into myofibroblasts.
-
Treatment: Cells are co-treated with TGF-β1 and various concentrations of narmafotinib.
-
Assessment of Myofibroblast Markers: After a suitable incubation period (e.g., 48-72 hours), cells are analyzed for the expression of myofibroblast markers:
-
Immunofluorescence: Staining for α-SMA to visualize its incorporation into stress fibers.
-
Western Blot: Quantification of total α-SMA and collagen type I protein levels.
-
RT-qPCR: Measurement of mRNA levels of ACTA2 (α-SMA) and COL1A1 (collagen type I).
-
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
This is a widely used animal model to study pulmonary fibrosis and evaluate the efficacy of anti-fibrotic therapies.
Objective: To assess the ability of narmafotinib to prevent or treat bleomycin-induced lung fibrosis in mice.
Methodology:
-
Induction of Fibrosis: Mice are administered a single intratracheal dose of bleomycin (B88199) to induce lung injury and subsequent fibrosis.
-
Treatment: Narmafotinib is administered to the mice, typically via oral gavage, starting at a specified time point before or after bleomycin administration (prophylactic or therapeutic regimen).
-
Monitoring: Animals are monitored for changes in body weight and signs of distress.
-
Endpoint Analysis: At the end of the study (e.g., 14 or 21 days post-bleomycin), the following are assessed:
-
Histology: Lungs are harvested, fixed, and stained with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition. Fibrosis is often scored using the Ashcroft scale.
-
Hydroxyproline Assay: A biochemical method to quantify the total collagen content in lung tissue homogenates.
-
Bronchoalveolar Lavage (BAL): Collection of BAL fluid to analyze inflammatory cell infiltration and cytokine levels.
-
Conclusion and Future Directions
Narmafotinib, as a potent FAK inhibitor, holds significant promise as a therapeutic agent for fibrotic diseases. Its mechanism of action, centered on the inhibition of myofibroblast differentiation and the modulation of pro-fibrotic signaling pathways, is well-supported by the broader scientific literature on FAK's role in fibrosis. While direct, quantitative preclinical data for narmafotinib in dedicated fibrosis models are not yet widely available in the public domain, the promising results from pancreatic cancer studies, where fibrosis is a key pathological feature, provide a strong rationale for its continued development in primary fibrotic diseases such as IPF.
Future research should focus on generating and publishing robust preclinical data on narmafotinib in various models of organ fibrosis. Clinical trials specifically designed to evaluate the safety and efficacy of narmafotinib in patients with fibrotic diseases are the necessary next step to translate the preclinical promise of this compound into a novel therapy for these debilitating conditions.
References
- 1. The effects of TGF-β receptor I inhibitors on myofibroblast differentiation and myotube formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA clears Amplia's IND application for trial of narmafotinib [clinicaltrialsarena.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. AACR Pancreatic Cancer Conference Presentation - Amplia Therapeutics Limited (ASX:ATX) - Listcorp. [listcorp.com]
- 5. New Narmafotinib Data Presented at International Conference - Amplia Therapeutics Limited (ASX:ATX) - Listcorp. [listcorp.com]
- 6. Narmafotinib by Amplia Therapeutics for Pancreatic Cancer: Likelihood of Approval [pharmaceutical-technology.com]
- 7. Idiopathic pulmonary fibrosis therapy development: a clinical pharmacology perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Additional Confirmed Response Reported as Part of Amplia Investor [natlawreview.com]
Early-Stage Research of AMP-945: A Novel FAK Inhibitor for Pulmonary Fibrosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the relentless accumulation of scar tissue, leading to a decline in lung function. Current standard-of-care treatments, such as nintedanib (B1663095) and pirfenidone, only slow the progression of the disease and are associated with significant side effects. There is a critical unmet need for more effective and better-tolerated therapies. AMP-945, also known as narmafotinib, is a highly selective, orally bioavailable small molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a pivotal role in the pathogenesis of fibrosis. This technical guide provides a comprehensive overview of the early-stage research into AMP-945 for the treatment of pulmonary fibrosis, focusing on its mechanism of action, preclinical efficacy, and the experimental protocols used in its evaluation.
Mechanism of Action: Targeting the Focal Adhesion Kinase (FAK) Signaling Pathway
FAK is a key mediator of signals from the extracellular matrix (ECM) and growth factors, which are crucial for fibroblast activation, proliferation, migration, and differentiation into myofibroblasts—the primary cell type responsible for excessive ECM deposition in fibrotic diseases.[1] By inhibiting FAK, AMP-945 aims to disrupt these pro-fibrotic processes.
FAK Signaling Pathway in Pulmonary Fibrosis
The signaling cascade initiated by FAK in the context of pulmonary fibrosis is complex and involves multiple downstream effectors. Upon activation by upstream signals such as integrin engagement with the ECM or growth factor receptor stimulation (e.g., by TGF-β), FAK autophosphorylates at Tyr397. This creates a binding site for Src family kinases, leading to further phosphorylation and full activation of FAK. Activated FAK then triggers several downstream pathways, including the PI3K/Akt, ERK (MAPK), and JNK pathways, which collectively promote a pro-fibrotic cellular phenotype.
Preclinical Efficacy in a Bleomycin-Induced Mouse Model of Pulmonary Fibrosis
AMP-945 has demonstrated significant anti-fibrotic efficacy in a widely used preclinical model of idiopathic pulmonary fibrosis. The study was designed as a treatment model, which more closely mimics the clinical scenario where therapy is initiated after fibrosis has already developed.
Experimental Design
A summary of the experimental workflow is provided below.
Quantitative Data Summary
The primary endpoint for efficacy was the assessment of lung fibrosis using the semi-quantitative Ashcroft scoring method. The results demonstrated that AMP-945 significantly reduced lung fibrosis to a degree comparable to the current market leader, Ofev® (nintedanib).[2]
| Treatment Group | Mean Ashcroft Score (± SEM) | Statistical Significance (vs. Vehicle) |
| Sham | ~0.5 (± 0.1) | ****p < 0.0001 |
| Vehicle | ~5.8 (± 0.3) | - |
| AMP-945 | ~3.5 (± 0.4) | p < 0.05 |
| Ofev® (Nintedanib) | ~3.2 (± 0.3) | p < 0.05 |
| AMP-945 + Ofev® | ~3.3 (± 0.4) | *p < 0.05 |
| Data are estimated from the bar graph provided in the public press release by Amplia Therapeutics.[2] |
Of note, the combination of AMP-945 and Ofev® did not show an additive effect in reducing the Ashcroft score, suggesting that both agents may have reached their maximal efficacy in this model.[2]
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
-
Animal Model: While the specific mouse strain was not disclosed in the available public information, C57BL/6 mice are commonly used for this model due to their robust fibrotic response to bleomycin.
-
Fibrosis Induction: Lung fibrosis was induced by a single intratracheal or oropharyngeal administration of bleomycin.[1] The exact dosage was not specified in the AMP-945 study announcement, but typical doses range from 1.5 to 3.0 U/kg.
-
Treatment: Seven days after bleomycin administration, mice were randomized into four groups (n=12 per group) and treated orally for 14 consecutive days with one of the following:
-
Vehicle (inactive drug delivery solution)
-
AMP-945 (dosage not publicly disclosed)
-
Ofev® (nintedanib; dosage not publicly disclosed, but common doses in mouse models range from 30 to 60 mg/kg daily)
-
A combination of AMP-945 and Ofev®[2]
-
-
Endpoint Analysis: On day 21, mice were euthanized, and their lungs were harvested for histological analysis.
Histological Analysis and Ashcroft Scoring
-
Tissue Processing: Lungs were fixed, embedded in paraffin, and sectioned. The sections were then stained with Masson's trichrome to visualize collagen deposition, a hallmark of fibrosis.
-
Ashcroft Scoring: The severity of lung fibrosis was quantified using the Ashcroft scoring system. This is a semi-quantitative method where a pathologist, blinded to the treatment groups, assigns a score from 0 (normal lung) to 8 (total fibrous obliteration of the field) to multiple microscopic fields. The final score for each animal is the average of the scores from all fields examined.
Phase 1 Clinical Trial in Healthy Volunteers
A Phase 1 clinical trial of AMP-945 has been completed in healthy volunteers. The study demonstrated that AMP-945 has an excellent safety and tolerability profile at all doses tested.[1] Pharmacokinetic analysis indicated that once-daily oral dosing was sufficient to achieve plasma concentrations required to inhibit FAK.[1] Furthermore, an exploratory endpoint involving skin biopsies showed a dose-dependent reduction in the active form of FAK (pFAK), confirming target engagement in humans.
Conclusion and Future Directions
The early-stage research on AMP-945 presents a promising new therapeutic strategy for pulmonary fibrosis. The preclinical data demonstrate that selective inhibition of FAK with AMP-945 leads to a significant reduction in lung fibrosis, with efficacy comparable to the approved therapy nintedanib in a treatment model of the disease. The mechanism of action, targeting a central node in pro-fibrotic signaling, provides a strong rationale for its development. The favorable safety, tolerability, and target engagement data from the Phase 1 clinical trial in healthy volunteers further support the progression of AMP-945 into clinical trials in patients with idiopathic pulmonary fibrosis. Future studies will be crucial to determine the optimal dose and to confirm the anti-fibrotic efficacy of AMP-945 in a clinical setting.
References
Methodological & Application
Application Notes: In Vitro Profiling of AMP-945 (Narmafotinib), a Selective FAK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the in vitro characterization of AMP-945 (narmafotinib), a potent and selective inhibitor of Focal Adhesion Kinase (FAK). AMP-945 targets the desmoplastic stroma of tumors, particularly in pancreatic cancer, to enhance the efficacy of chemotherapy. The following protocols are designed to assess the biochemical potency, cellular activity, and anti-fibrotic effects of AMP-945.
Introduction to AMP-945 (Narmafotinib)
AMP-945 is an orally bioavailable small molecule inhibitor of FAK, a non-receptor tyrosine kinase that is overexpressed in various cancers, including pancreatic ductal adenocarcinoma (PDAC).[1][2][3] FAK is a critical mediator of signals between cells and the extracellular matrix (ECM), playing a key role in cell proliferation, survival, migration, and the fibrotic tumor microenvironment.[2] By inhibiting FAK, AMP-945 aims to reduce stromal stiffness and density, thereby increasing the accessibility and effectiveness of co-administered chemotherapeutic agents.[4]
Quantitative Data Summary
The following tables summarize the key quantitative metrics for AMP-945 based on available preclinical data.
Table 1: Biochemical and Cellular Potency of AMP-945
| Parameter | Value | Cell Line / Condition | Source |
| Binding Affinity (Kd) | 0.21 nM | FAK Enzyme | [5] |
| FAK Autophosphorylation (IC50) | 7 nM | MDA-MB-231 Cells (pFAK Y397) | [5] |
| Cellular Toxicity (IC50) | 2.7 µM | MDA-MB-231 Cells | [5] |
Note: Cellular potency data was generated using the MDA-MB-231 breast cancer cell line. Researchers should establish potency in relevant pancreatic cell lines.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the FAK signaling pathway targeted by AMP-945 and a general workflow for its in vitro evaluation.
Caption: FAK signaling pathway inhibited by AMP-945.
Caption: Experimental workflow for in vitro evaluation of AMP-945.
Experimental Protocols
FAK Autophosphorylation Assay (Western Blot)
This assay determines the cellular potency of AMP-945 by measuring the inhibition of FAK autophosphorylation at Tyrosine 397 (Y397) in a relevant cell line.
a. Materials
-
Pancreatic cancer cell line (e.g., PANC-1, AsPC-1) or Pancreatic Stellate Cells (PSCs).[6][7]
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
AMP-945 (Narmafotinib).
-
DMSO (vehicle control).
-
Ice-cold PBS.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies: Rabbit anti-phospho-FAK (Y397), Rabbit anti-total FAK.
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG).
-
PVDF membrane, SDS-PAGE gels, and Western blot apparatus.
-
Chemiluminescence (ECL) substrate.
b. Protocol
-
Cell Culture: Seed pancreatic cancer cells or PSCs in 6-well plates and grow to 70-80% confluency.
-
Compound Treatment: Starve cells in serum-free medium for 12-24 hours. Treat cells with serial dilutions of AMP-945 (e.g., 0.1 nM to 1 µM) or DMSO vehicle control for 2-4 hours.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Incubate lysates on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with anti-phospho-FAK (Y397) primary antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with anti-total FAK and a loading control antibody.
-
Perform densitometry analysis to quantify band intensity.
-
Normalize the p-FAK signal to the total FAK signal.
-
Plot the normalized p-FAK inhibition against the AMP-945 concentration to determine the IC50 value.
-
Pancreatic Stellate Cell (PSC) Activation Assay
This assay evaluates the effect of AMP-945 on the activation of PSCs, a key process in pancreatic fibrosis, by measuring the expression of alpha-smooth muscle actin (α-SMA).
a. Materials
-
Human Pancreatic Stellate Cells (hPSCs).
-
Stellate Cell Medium.
-
TGF-β1 (to induce activation).
-
AMP-945.
-
Reagents for immunofluorescence or Western blot as described above.
-
Primary antibody: Mouse anti-α-SMA.
b. Protocol (Immunofluorescence)
-
Cell Culture: Seed hPSCs on glass coverslips in 24-well plates.
-
Activation and Treatment: To induce activation, culture cells in low-serum medium supplemented with TGF-β1 (e.g., 5 ng/mL) for 48-72 hours.[8] Co-treat with various concentrations of AMP-945 or DMSO vehicle.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining:
-
Block with 2% BSA in PBS for 1 hour.
-
Incubate with anti-α-SMA primary antibody (e.g., 1:300 dilution) for 2 hours at room temperature.[8]
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse) for 1 hour.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis: Mount coverslips and acquire images using a fluorescence microscope. Quantify the fluorescence intensity of α-SMA or the percentage of α-SMA positive cells across different treatment conditions.
In Vitro Collagen Deposition Assay (Picrosirius Red Staining)
This assay quantifies the effect of AMP-945 on the production and deposition of collagen, a major component of the fibrotic ECM.
a. Materials
-
Human Pancreatic Stellate Cells (hPSCs).
-
Culture medium, TGF-β1, and AMP-945.
-
PBS.
-
Fixative (e.g., Kahle's fixative or 4% paraformaldehyde).
-
Picrosirius Red staining solution (0.1% Sirius Red in saturated picric acid).
-
Extraction buffer (e.g., 0.1 M NaOH).
-
96-well plate and microplate reader.
b. Protocol
-
Cell Culture and Treatment: Seed hPSCs in a 96-well plate and grow to confluence. Induce fibrosis by treating with TGF-β1 in the presence of serial dilutions of AMP-945 for 72 hours.
-
Fixation: Carefully remove the culture medium, wash cells with PBS, and fix for 15-30 minutes at room temperature.
-
Staining: Wash away the fixative with PBS. Add 100 µL of Picrosirius Red solution to each well and incubate for 1 hour at room temperature.[11]
-
Washing: Aspirate the staining solution and wash the wells multiple times with 0.1 M HCl or acidified water to remove unbound dye.[9][10]
-
Image Acquisition (Optional): At this stage, plates can be imaged using a brightfield or polarized light microscope to visualize the collagen matrix.
-
Dye Elution: Add 150 µL of extraction buffer (0.1 M NaOH) to each well and incubate with gentle shaking for 30 minutes to elute the bound dye.
-
Quantification: Transfer the eluate to a new 96-well plate and measure the absorbance at 540 nm using a microplate reader.[12] A decrease in absorbance indicates reduced collagen deposition.
Cell Invasion Assay (Transwell Assay)
This assay measures the ability of AMP-945 to inhibit the invasion of pancreatic cancer cells through a basement membrane matrix, a key step in metastasis.
a. Materials
-
Pancreatic cancer cell line (e.g., PANC-1).
-
Transwell inserts (8 µm pore size).
-
Matrigel or similar basement membrane extract.
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS).
-
AMP-945.
-
Cotton swabs, methanol (B129727) (for fixation), and crystal violet stain.
b. Protocol
-
Insert Preparation: Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the top of the transwell inserts with a thin layer of the Matrigel solution and incubate at 37°C for at least 30 minutes to allow it to solidify.[13]
-
Cell Seeding: Harvest pancreatic cancer cells and resuspend them in serum-free medium containing different concentrations of AMP-945 or DMSO. Seed 5 x 104 cells into the upper chamber of each transwell insert.
-
Invasion: Add medium containing 10% FBS as a chemoattractant to the lower chamber. Incubate the plate at 37°C for 24-48 hours.
-
Staining:
-
After incubation, carefully remove the non-invading cells from the top of the insert with a wet cotton swab.
-
Fix the cells that have invaded to the underside of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with 0.5% crystal violet solution for 20 minutes.
-
-
Quantification:
-
Thoroughly wash the inserts with water and allow them to air dry.
-
Image the underside of the membrane using a microscope and count the number of stained cells in several representative fields.
-
Alternatively, elute the crystal violet stain with a solvent (e.g., 10% acetic acid) and measure the absorbance at ~570 nm. A decrease in cell number or absorbance indicates inhibition of invasion.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. onclive.com [onclive.com]
- 4. FAK inhibition radiosensitizes pancreatic ductal adenocarcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Activation of focal adhesion kinase enhances the adhesion and invasion of pancreatic cancer cells via extracellular signal-regulated kinase-1/2 signaling pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pancreatic stellate cells facilitate pancreatic cancer cell viability and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biophysical and biochemical signatures of pancreatic stellate cell activation: insights into mechano-metabolic signalling from atomic force microscopy and Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med.emory.edu [med.emory.edu]
- 11. stainsfile.com [stainsfile.com]
- 12. benchchem.com [benchchem.com]
- 13. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Combining AMP-945 with Gemcitabine and Nab-Paclitaxel In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical in vivo application of AMP-945 (narmafotinib), a selective Focal Adhesion Kinase (FAK) inhibitor, in combination with the standard-of-care chemotherapy regimen of gemcitabine (B846) and nab-paclitaxel for the treatment of pancreatic ductal adenocarcinoma (PDAC). The protocols detailed below are based on foundational preclinical research that demonstrates a synergistic anti-tumor effect, providing the rationale for ongoing clinical investigation.
Introduction
Pancreatic ductal adenocarcinoma is characterized by a dense, fibrotic stroma that acts as a barrier to drug delivery and promotes a pro-tumorigenic microenvironment. Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in pancreatic cancer and plays a crucial role in the reciprocal signaling between cancer cells and the surrounding stroma, contributing to fibrosis, tumor growth, and chemoresistance.[1]
AMP-945 is a potent and selective FAK inhibitor. Preclinical studies have shown that inhibition of FAK can "prime" the tumor microenvironment by reducing stromal stiffness and density.[2][3] This stromal remodeling enhances the delivery and efficacy of cytotoxic agents like gemcitabine and nab-paclitaxel, leading to improved tumor control and survival in animal models.[3] These promising preclinical findings have led to the clinical evaluation of AMP-945 in combination with gemcitabine and nab-paclitaxel in patients with advanced pancreatic cancer in the ACCENT clinical trial.[4][5]
Signaling Pathway
The combination of AMP-945 with gemcitabine and nab-paclitaxel targets both the tumor microenvironment and the cancer cells directly. AMP-945 inhibits FAK, leading to a reduction in stromal fibrosis and stiffness. This "priming" of the tumor microenvironment is hypothesized to increase the intratumoral concentration of gemcitabine and nab-paclitaxel, which in turn induce cytotoxic cell death in the pancreatic cancer cells.
References
- 1. search.library.dartmouth.edu [search.library.dartmouth.edu]
- 2. catalogue.scdi-montpellier.fr [catalogue.scdi-montpellier.fr]
- 3. Intravital imaging technology guides FAK-mediated priming in pancreatic cancer precision medicine according to Merlin status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intravital imaging technology guides FAK-mediated priming in pancreatic cancer precision medicine according to Merlin status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UQ eSpace [espace.library.uq.edu.au]
Application Notes and Protocols: Investigating the Synergistic Effect of AMP-945 and FOLFIRINOX in Pancreatic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) remains a formidable challenge in oncology, characterized by a dense fibrotic stroma that impedes the efficacy of conventional chemotherapies. The standard-of-care regimen, FOLFIRINOX, offers a modest survival benefit but is associated with significant toxicity.[1][2] Preclinical research has highlighted a promising strategy to enhance the efficacy of FOLFIRINOX by co-administration with AMP-945 (narmafotinib), a selective inhibitor of Focal Adhesion Kinase (FAK).[3][4][5]
AMP-945 targets the tumor microenvironment by reducing the stiffness and density of the fibrous tissue surrounding cancer cells. This "priming" of the tumor is hypothesized to increase the accessibility and effectiveness of cytotoxic agents. FOLFIRINOX is a combination of four chemotherapy drugs: 5-fluorouracil, leucovorin, irinotecan, and oxaliplatin, which act by inhibiting DNA synthesis and repair.[1] This document provides detailed application notes and protocols for the combined use of AMP-945 and FOLFIRINOX in preclinical pancreatic cancer research, based on published study data.
Data Presentation
Preclinical studies have demonstrated a significant survival benefit when AMP-945 is administered in combination with FOLFIRINOX in patient-derived xenograft (PDX) models of pancreatic cancer.[4]
| Efficacy Endpoint | FOLFIRINOX Alone | AMP-945 + FOLFIRINOX | Improvement | Citation |
| Median Survival Increase (Subcutaneous PDX Model) | Baseline | ~35% increase | Statistically Significant | [4] |
| Median Survival Increase (Orthotopic PDX Model) | Baseline | ~30% increase | Statistically Significant | [4] |
| Tumor Size | Baseline | Significant Reduction | Statistically Significant | [4] |
| FAK Inhibition (pY397FAK levels) | Baseline | Reduction | On-target evidence | [4] |
| Apoptosis (cleaved caspase-3) | Baseline | Significant Increase | Statistically Significant | [4] |
Signaling Pathways and Rationale for Combination Therapy
The synergistic effect of AMP-945 and FOLFIRINOX is rooted in their distinct but complementary mechanisms of action. AMP-945 modulates the tumor microenvironment, while FOLFIRINOX directly targets cancer cells.
Experimental Workflow
The following diagram outlines a typical preclinical experimental workflow to evaluate the efficacy of AMP-945 in combination with FOLFIRINOX.
Logical Relationship of Combination Therapy
The rationale for combining AMP-945 and FOLFIRINOX is based on a sequential, synergistic interaction.
Experimental Protocols
In Vivo Xenograft Study
1. Animal Model and Tumor Implantation:
-
Utilize Patient-Derived Xenograft (PDX) models of pancreatic cancer in immunodeficient mice (e.g., NOGIL2).
-
Implant patient-derived tumor cells either subcutaneously or orthotopically.
2. Treatment Regimen:
-
Once tumors are palpable, initiate treatment cycles.
-
AMP-945 Administration: Administer AMP-945 at a dose of 10 mg/kg, twice daily (b.i.d.), via oral gavage for four consecutive days.
-
FOLFIRINOX Administration:
-
On day 8 of the cycle, administer Oxaliplatin (5 mg/kg) and Irinotecan (25 mg/kg) via intraperitoneal (i.p.) injection.
-
On day 9 of the cycle, administer Leucovorin calcium (100 mg/kg) and 5-Fluorouracil (25 mg/kg) via i.p. injection.
-
-
Monitor mice until day 12 to complete one cycle.
-
Repeat the treatment cycles as required by the study design.
3. Tumor Volume Measurement:
-
Measure tumor dimensions (length and width) using digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (width² x length) / 2.
4. Endpoint Analysis:
-
Monitor overall survival of the animals in each treatment group.
-
At the experimental endpoint, euthanize the mice and harvest the tumors for further analysis.
Western Blot for pY397FAK
1. Protein Extraction:
-
Homogenize harvested tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pY397FAK (e.g., from a commercial supplier, diluted according to the manufacturer's instructions) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip and re-probe the membrane for total FAK and a loading control (e.g., β-actin or GAPDH) for normalization.
Immunohistochemistry for Cleaved Caspase-3
1. Tissue Preparation:
-
Fix harvested tumors in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on charged slides.
2. Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a suitable blocking serum.
-
Incubate with a primary antibody against cleaved caspase-3 (e.g., from a commercial supplier, diluted according to the manufacturer's instructions) overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a DAB substrate.
-
Counterstain with hematoxylin.
3. Quantification:
-
Capture images of stained sections using a microscope.
-
Quantify the percentage of cleaved caspase-3 positive cells in multiple high-power fields per tumor.
Conclusion
The combination of AMP-945 and FOLFIRINOX represents a promising therapeutic strategy for pancreatic cancer. The provided application notes and protocols offer a framework for researchers to further investigate the synergistic effects and underlying mechanisms of this combination therapy in a preclinical setting. These studies are crucial for the clinical translation of this novel treatment approach for patients with pancreatic cancer.
References
- 1. Assessment of Apoptosis by Immunohistochemistry to Active Caspase-3, Active Caspase-7, or Cleaved PARP in Monolayer Cells and Spheroid and Subcutaneous Xenografts of Human Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amplia reports AMP945 data in preclinical of pancreatic cancer [clinicaltrialsarena.com]
- 3. researchgate.net [researchgate.net]
- 4. AMP945 Combined with FOLFIRINOX Enhances Treatment Effects in model of Pancreatic Cancer [prnewswire.com]
- 5. ascopubs.org [ascopubs.org]
Application Notes and Protocols for Cell-Based Assay Design in Testing AMP-945 Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
AMP-945, also known as narmafotinib, is a potent and selective, orally bioavailable inhibitor of Focal Adhesion Kinase (FAK). FAK, a non-receptor tyrosine kinase, is a critical mediator of signals from the extracellular matrix (ECM) and growth factor receptors, playing a pivotal role in cell adhesion, migration, proliferation, and survival. Overexpression and hyperactivity of FAK are frequently observed in various cancers, including pancreatic cancer, and are associated with increased malignancy and poor prognosis. AMP-945 is currently under investigation in clinical trials for pancreatic cancer, often in combination with standard chemotherapy, with the aim of sensitizing cancer cells to treatment by modulating the tumor microenvironment.
These application notes provide detailed methodologies for a suite of cell-based assays to evaluate the efficacy of AMP-945. The protocols are designed to assess the direct impact of AMP-945 on FAK signaling and its downstream cellular functions, as well as its potential synergistic effects when combined with chemotherapeutic agents.
FAK Signaling Pathway
Upon integrin clustering at focal adhesions, FAK undergoes autophosphorylation at Tyrosine 397 (Y397). This phosphorylation event creates a binding site for Src family kinases. The resulting FAK/Src complex initiates downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and motility.
Caption: FAK Signaling Pathway.
Experimental Protocols
Cell Line Selection
A variety of pancreatic cancer cell lines exhibit FAK expression. The choice of cell line for specific assays should be guided by their FAK expression levels and their suitability for the intended assay.
Recommended Pancreatic Cancer Cell Lines:
-
MiaPaCa-2
-
BxPC-3
-
Panc-1
-
PSN-1
-
AsPC-1
-
Capan-2
Prior to initiating experiments, it is recommended to confirm FAK expression and phosphorylation levels in the selected cell lines via Western blotting.
FAK Phosphorylation Assay (Western Blot)
This assay directly measures the inhibitory effect of AMP-945 on FAK activation by assessing the phosphorylation status of FAK at Y397.
Materials:
-
Selected pancreatic cancer cell lines
-
Complete cell culture medium
-
AMP-945
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-phospho-FAK (Y397), anti-total FAK, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of AMP-945 (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-FAK (Y397) and total FAK overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (GAPDH or β-actin).
-
Quantify band intensities using densitometry software and normalize the p-FAK signal to the total FAK signal.
Data Presentation:
| Treatment Concentration (µM) | Normalized p-FAK/Total FAK Ratio | % Inhibition |
| Vehicle (DMSO) | 1.00 | 0 |
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 |
Cell Viability Assay (MTT Assay)
This assay assesses the effect of AMP-945 on cell proliferation and viability.
Materials:
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of AMP-945 and a vehicle control for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Data Presentation:
| Treatment | Concentration (µM) | Cell Viability (%) at 24h | Cell Viability (%) at 48h | Cell Viability (%) at 72h |
| Vehicle | - | 100 | 100 | 100 |
| AMP-945 | 0.01 | |||
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 100 |
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the effect of AMP-945 on the migratory capacity of cancer cells.
Caption: Wound Healing Assay Workflow.
Materials:
-
6-well plates
-
200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Seed cells in 6-well plates and grow them to a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of AMP-945 or a vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Data Presentation:
| Treatment | Concentration (µM) | % Wound Closure at 12h | % Wound Closure at 24h | % Wound Closure at 48h |
| Vehicle | - | |||
| AMP-945 | 0.1 | |||
| 1 | ||||
| 10 |
Cell Invasion Assay (Transwell Assay)
This assay assesses the ability of AMP-945 to inhibit the invasion of cancer cells through an extracellular matrix.
Materials:
-
Transwell inserts with 8 µm pores
-
Matrigel
-
Serum-free medium
-
Complete medium with FBS
-
Cotton swabs
-
Crystal violet stain
Protocol:
-
Coat the upper chamber of the Transwell inserts with Matrigel and allow it to solidify.
-
Resuspend cells in serum-free medium and seed them into the upper chamber.
-
Add medium containing various concentrations of AMP-945 or vehicle to the upper chamber.
-
Add complete medium containing FBS as a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of invading cells in several random fields under a microscope.
Data Presentation:
| Treatment | Concentration (µM) | Average Number of Invading Cells per Field | % Inhibition of Invasion |
| Vehicle | - | 0 | |
| AMP-945 | 0.1 | ||
| 1 | |||
| 10 |
Synergistic Effect with Chemotherapy
To evaluate the potential of AMP-945 to enhance the efficacy of standard chemotherapeutic agents, a combination treatment protocol can be employed.
Protocol:
-
Perform a cell viability (MTT) assay as described above with the chemotherapeutic agent alone (e.g., gemcitabine, nab-paclitaxel) to determine its IC50.
-
Treat cells with a fixed, sub-lethal concentration of AMP-945 in combination with a range of concentrations of the chemotherapeutic agent.
-
Alternatively, use a checkerboard titration method with various concentrations of both AMP-945 and the chemotherapeutic agent.
-
Calculate cell viability and determine the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Data Presentation:
| AMP-945 (µM) | Chemotherapy (µM) | Cell Viability (%) | Combination Index (CI) |
| 0 | IC50 of Chemo | ~50 | - |
| Sub-lethal Conc. | IC50 of Chemo | ||
| Sub-lethal Conc. | 0.5 x IC50 of Chemo | ||
| Sub-lethal Conc. | 0.25 x IC50 of Chemo |
Conclusion
The described cell-based assays provide a comprehensive framework for evaluating the in vitro efficacy of AMP-945. By systematically assessing its impact on FAK signaling, cell viability, migration, and invasion, researchers can gain valuable insights into its mechanism of action and therapeutic potential. Furthermore, the protocol for assessing synergy with chemotherapy is crucial for understanding its clinical application in combination therapies for pancreatic cancer.
Application Notes and Protocols: Establishing a Pancreatic Ductal Adenocarcinoma Model for AMP-945 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a devastating malignancy with a notably poor prognosis, largely due to its late diagnosis and resistance to conventional therapies.[1][2] A key feature of PDAC is its dense desmoplastic stroma, a complex microenvironment rich in cancer-associated fibroblasts (CAFs) and extracellular matrix (ECM) components.[1][3][4] This stromal barrier not only impedes drug delivery but also fosters tumor progression and metastasis.[3][4][5]
AMP-945 (narmafotinib) is a selective and potent inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is a critical mediator of signals between cells and the ECM.[5][6][7] FAK is frequently overexpressed and hyperactivated in various aggressive cancers, including PDAC, where it plays a pivotal role in tumor-stromal interactions, promoting fibrosis, cell proliferation, survival, and chemoresistance.[3][4][8] Preclinical studies have demonstrated that AMP-945 can "prime" pancreatic tumors by reducing the stiffness and density of the surrounding fibrous tissue, thereby enhancing the efficacy of chemotherapy.[5][6]
These application notes provide detailed protocols for establishing a clinically relevant orthotopic PDAC mouse model to evaluate the therapeutic efficacy of AMP-945. The described methodologies cover cell line selection and culture, orthotopic tumor implantation, treatment protocols, and endpoint analyses.
Preclinical Models for PDAC Research
A variety of preclinical models are utilized in PDAC research, each with its own advantages and limitations. The choice of model is contingent on the specific research question.[1]
| Model Type | Description | Advantages | Disadvantages |
| 2D Cell Cultures | Human or mouse-derived PDAC cells grown in a monolayer on plastic dishes.[9][10] | Cost-effective, easy to manipulate, high-throughput screening.[9][10][11] | Lack of tumor microenvironment, cannot fully recapitulate in vivo cellular behavior.[9] |
| 3D Organoids | Self-organizing 3D structures grown from patient or mouse tumor tissues in an ECM scaffold.[12][13] | Recapitulate the architecture and heterogeneity of the original tumor, useful for personalized medicine studies.[12][13] | Require complex culture conditions, can be expensive and time-consuming.[13] |
| Xenograft Models | Human PDAC cells (from cell lines or patient tumors) are injected into immunodeficient mice.[9] Can be subcutaneous or orthotopic. | Allows for in vivo analysis of tumor growth and response to therapy.[9] | Lack of a competent immune system, may not fully mimic the human tumor microenvironment.[14] |
| Genetically Engineered Mouse Models (GEMMs) | Mice with specific genetic mutations that lead to the development of spontaneous pancreatic cancer.[9][11][14] | Closely mimics the initiation and progression of human PDAC within a native microenvironment.[9][14] | Costly, time-consuming for tumor development, potential for model-specific artifacts.[9][14] |
For studying the effects of a stroma-modulating agent like AMP-945, an orthotopic xenograft model is highly recommended as it allows for the development of a tumor within the correct pancreatic microenvironment, facilitating the study of tumor-stroma interactions and metastatic progression.
Experimental Protocols
Cell Line Selection and Culture
1.1. Cell Lines: Human PDAC cell lines such as PANC-1, MiaPaCa-2, or patient-derived cell lines are suitable for establishing orthotopic xenografts.[15] Characterize the cell lines for their FAK expression levels and baseline sensitivity to gemcitabine.
1.2. Culture Conditions:
-
Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Regularly test for mycoplasma contamination.
Orthotopic Implantation of PDAC Cells
This protocol describes the surgical orthotopic implantation of PDAC cells into the pancreas of immunodeficient mice (e.g., athymic nude or NOD/SCID mice).[16] An alternative, less invasive method is ultrasound-guided injection.[16][17]
2.1. Preparation of Cells for Injection:
-
Harvest sub-confluent PDAC cells using trypsin-EDTA.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.[18] Keep the cell suspension on ice.[18]
-
Assess cell viability using trypan blue exclusion; viability should be >95%.
2.2. Surgical Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).[16][18]
-
Make a small longitudinal incision in the upper left abdominal quadrant.[19]
-
Exteriorize the spleen to gently expose the tail of the pancreas.[19]
-
Using a 29-gauge insulin (B600854) syringe, slowly inject 20-25 µL of the cell suspension (containing approximately 2.5 x 10^5 cells) into the pancreatic parenchyma.[18]
-
Hold the needle in place for a few seconds before withdrawal to prevent leakage.[19]
-
Return the spleen and pancreas to the abdominal cavity.
-
Close the abdominal wall and skin with sutures or surgical clips.
-
Provide appropriate post-operative care, including analgesics and monitoring.
References
- 1. Frontiers | Pancreatic Ductal Adenocarcinoma: Preclinical in vitro and ex vivo Models [frontiersin.org]
- 2. Pre-clinical Models of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Focal adhesion kinase priming in pancreatic cancer, altering biomechanics to improve chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Pancreatic cancer clinical trial to test new approach to treatment | Australian Pancreatic Cancer Genome Initiative [pancreaticcancer.net.au]
- 6. garvan.org.au [garvan.org.au]
- 7. onclive.com [onclive.com]
- 8. FAK and paxillin, two potential targets in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pancreatic Cancer Models - Pancreatic Cancer Action Network [pancan.org]
- 10. Experimental models of pancreas cancer: what has been the impact for precision medicine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical models of pancreatic ductal adenocarcinoma - Krempley - Chinese Clinical Oncology [cco.amegroups.org]
- 12. Establishment of organoid models for pancreatic ductal adenocarcinoma and screening of individualized therapy strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. dovepress.com [dovepress.com]
- 15. Establishment and Molecular Characterization of Two Patient-Derived Pancreatic Ductal Adenocarcinoma Cell Lines as Preclinical Models for Treatment Response | MDPI [mdpi.com]
- 16. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Video: Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 18. Murine orthotopic pancreatic tumor model generation. [protocols.io]
- 19. Video: An Orthotopic Resectional Mouse Model of Pancreatic Cancer [jove.com]
Application Notes and Protocols for AMP-945 Treatment in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-945, also known as narmafotinib, is a potent and selective small molecule inhibitor of Focal Adhesion Kinase (FAK).[1][2] FAK is a non-receptor tyrosine kinase that plays a crucial role in cellular processes such as survival, proliferation, migration, and fibrosis.[1][3] In the context of cancer, particularly pancreatic cancer, FAK is often overexpressed and contributes to the dense fibrotic stroma that surrounds tumors, acting as a barrier to chemotherapy.[3][4] Preclinical studies have demonstrated that inhibiting FAK with AMP-945 can reduce the stiffness and density of this fibrous tissue, effectively 'priming' the tumor to be more susceptible to standard-of-care chemotherapies.[3][4]
These application notes provide a detailed overview of the treatment schedules and protocols for AMP-945 in preclinical cancer models, based on currently available data. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of AMP-945 in combination with chemotherapy.
Data Presentation
The following tables summarize the quantitative data from key preclinical studies investigating the efficacy of AMP-945 in combination with standard chemotherapies for pancreatic cancer.
Table 1: Efficacy of AMP-945 in Combination with FOLFIRINOX in Pancreatic Cancer Models
| Animal Model | Tumor Model | Treatment Groups | Key Findings |
| NOGIL2 Mice | Subcutaneous Patient-Derived Xenograft (PDX) using TKCC10lo cells | 1. FOLFIRINOX alone2. AMP-945 + FOLFIRINOX | Increased survival by ~35% with combination therapy compared to FOLFIRINOX alone.[1] |
| NOGIL2 Mice | Orthotopic Patient-Derived Xenograft (PDX) using TKCC10lo cells | 1. FOLFIRINOX alone2. AMP-945 + FOLFIRINOX | Extended median survival by ~30% with combination therapy compared to FOLFIRINOX alone.[1] |
Table 2: Efficacy of AMP-945 in Combination with Gemcitabine (B846) and Nab-paclitaxel in Pancreatic Cancer Models
| Animal Model | Tumor Model | Treatment Groups | Key Findings |
| Laboratory Mice | Orthotopic model using human pancreatic cancer cells (TKCC-10-LO) | 1. Untreated2. Gemcitabine/Abraxane® alone3. AMP-945 + Gemcitabine/Abraxane® | - Median survival (Untreated): 68 days- Median survival (Gemcitabine/Abraxane®): 122 days- Median survival (AMP-945 + Gemcitabine/Abraxane®): 163 days (33% increase vs. chemo alone)[5] |
| KPC Mouse Model | Aggressive KPC mouse model of pancreatic cancer | 1. Gemcitabine/Abraxane® alone2. AMP-945 + Gemcitabine/Abraxane® | 27% improvement in survival with the addition of AMP-945 pre-treatment.[5] |
Experimental Protocols
Protocol 1: AMP-945 and FOLFIRINOX Combination Therapy in a Pancreatic Cancer PDX Model
This protocol is based on studies conducted in Patient-Derived Xenograft (PDX) models of pancreatic cancer in NOGIL2 mice.[1]
1. Animal Model and Tumor Implantation:
-
Animal Model: NOGIL2 mice.
-
Tumor Cells: TKCC10lo patient-derived pancreatic cancer cells.[1]
-
Implantation:
-
Subcutaneous: Cells are injected subcutaneously into the flank of the mice.
-
Orthotopic: Cells are surgically implanted into the pancreas of the mice.
-
-
Tumor Growth Monitoring: Tumors are allowed to grow until palpable before the initiation of treatment.[1]
2. Treatment Schedule (12-day cycle): [1][6]
-
Days 1-4: Administer AMP-945 at a dose of 10 mg/kg, twice daily (b.i.d.), via oral gavage.[1]
-
Days 5-7: No treatment.
-
Day 8: Administer Oxaliplatin (5 mg/kg) and Irinotecan (25 mg/kg) via intravenous injection.[1]
-
Day 9: Administer Leucovorin calcium (100 mg/kg) and Fluorouracil (25 mg/kg) via intravenous injection.[1]
-
Days 10-12: Monitor mice.
-
Cycle Repetition: This 12-day treatment regimen can be repeated for up to 20 cycles, or until the experimental endpoint is reached.[1]
3. Outcome Assessment:
-
Survival: Monitor and record the survival of the mice in each treatment group.
-
Tumor Burden: At the experimental endpoint, sacrifice the mice and harvest the tumors to measure their size and weight.[1]
-
Pharmacodynamic Analysis:
Protocol 2: AMP-945 and Gemcitabine/Nab-paclitaxel Combination Therapy
This protocol is based on studies utilizing an orthotopic human pancreatic cancer model and the KPC mouse model.[5]
1. Animal Models and Tumor Implantation:
-
Model 1: Orthotopic Human Pancreatic Cancer Model:
-
Model 2: KPC Mouse Model:
-
An aggressive, genetically engineered mouse model of pancreatic cancer.[5]
-
2. Treatment Schedule:
-
AMP-945 Administration: Intermittent oral doses of AMP-945 are administered as a pre-treatment before the chemotherapy regimen.[5] (Note: The precise dosing and frequency for this specific combination were not detailed in the provided search results).
-
Chemotherapy: Standard doses of gemcitabine and Abraxane® (nab-paclitaxel) are administered.
3. Outcome Assessment:
-
Survival: The primary endpoint is the overall survival of the mice in the different treatment arms.[5]
-
Biomarker Analysis:
-
Cell Death: In some studies, a significant increase in cleaved Caspase-3 was observed after a single round of combination treatment.
-
Cell Proliferation: A significant decrease in Ki67, a marker of cell proliferation, was also noted.
-
Visualizations
Signaling Pathway
Caption: FAK signaling pathway and the inhibitory action of AMP-945.
Experimental Workflow
Caption: General experimental workflow for preclinical evaluation of AMP-945.
References
- 1. ascopubs.org [ascopubs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. garvan.org.au [garvan.org.au]
- 4. Pancreatic cancer clinical trial to test new approach to treatment | Australian Pancreatic Cancer Genome Initiative [pancreaticcancer.net.au]
- 5. AMP945 Improves Survival in Human Pancreatic Cancer Model - Amplia Therapeutics Limited (ASX:ATX) - Listcorp. [listcorp.com]
- 6. Amplia reports AMP945 data in preclinical of pancreatic cancer [clinicaltrialsarena.com]
Application Notes and Protocols for AMP-945 (Narmafotinib) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-945, also known as Narmafotinib, is a potent and selective orally bioavailable inhibitor of Focal Adhesion Kinase (FAK).[1][2] FAK is a non-receptor tyrosine kinase that plays a critical role in cellular signaling pathways involved in cell survival, proliferation, migration, and chemoresistance.[3][4] Upregulation and over-expression of FAK are observed in various cancers, making it a compelling therapeutic target.[5] Preclinical and clinical studies have shown that AMP-945 can effectively block FAK activity, suggesting its potential as an anti-cancer agent, particularly in solid tumors such as pancreatic cancer.[6][7][8] These application notes provide detailed protocols for the preparation and use of AMP-945 in in vitro cell culture experiments.
Physicochemical Properties and Storage
| Property | Value | Source |
| Synonyms | Narmafotinib | [1] |
| Molecular Weight | 527.58 g/mol | [2] |
| Solubility | Soluble in DMSO (≥ 50 mg/mL) | [2] |
| Appearance | Powder | [2] |
| Storage (Powder) | -20°C (3 years) | [2] |
| Storage (Stock Solution in DMSO) | -80°C (1 year), -20°C (1 month) | [2] |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of AMP-945 in a specific cancer cell line. This data can be used as a starting point for determining the effective concentration range in your cell culture experiments.
| Cell Line | Assay | IC50 Value | Source |
| MDA-MB-231 (Human Breast Cancer) | FAK Autophosphorylation (pY397) Inhibition | 7 nM | [1] |
| MDA-MB-231 (Human Breast Cancer) | General Cellular Toxicity | 2.7 µM | [1] |
Experimental Protocols
Preparation of AMP-945 Stock Solution
This protocol describes the preparation of a concentrated stock solution of AMP-945, which can be further diluted to working concentrations for cell culture experiments.
Materials:
-
AMP-945 powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required amount of AMP-945 and DMSO. To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = 10 mM * 527.58 g/mol * Volume (L)
-
For example, to prepare 1 mL of a 10 mM stock solution, dissolve 5.28 mg of AMP-945 in 1 mL of DMSO.
-
-
Dissolve AMP-945 in DMSO.
-
Aseptically weigh the required amount of AMP-945 powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution until the AMP-945 is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
-
Sterilize the stock solution.
-
Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube. This step is crucial to prevent contamination of cell cultures.
-
-
Aliquot and store the stock solution.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[2]
-
Treatment of Cells with AMP-945
This protocol outlines the general procedure for treating cultured cells with AMP-945. The optimal concentration and incubation time will vary depending on the cell line and the specific experiment.
Materials:
-
Cultured cells in multi-well plates, flasks, or dishes
-
Complete cell culture medium appropriate for the cell line
-
AMP-945 stock solution (e.g., 10 mM in DMSO)
-
Pipettes and sterile filter tips
Procedure:
-
Cell Seeding.
-
Seed the cells at the desired density in the appropriate culture vessel and allow them to adhere and grow overnight, or until they reach the desired confluency.
-
-
Preparation of Working Solutions.
-
Thaw an aliquot of the AMP-945 stock solution at room temperature.
-
Prepare serial dilutions of the AMP-945 stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of AMP-945 used.
-
-
Cell Treatment.
-
Remove the existing medium from the cells.
-
Add the medium containing the desired concentrations of AMP-945 or the vehicle control to the respective wells.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Downstream Analysis.
-
After the incubation period, the cells can be harvested and analyzed using various assays, such as cell viability assays (e.g., MTT, CellTiter-Glo), western blotting to assess FAK phosphorylation, migration or invasion assays, and apoptosis assays.
-
Visualizations
Experimental Workflow for AMP-945 Preparation and Cell Treatment
Caption: Workflow for preparing and using AMP-945 in cell culture.
Simplified FAK Signaling Pathway
Caption: Inhibition of the FAK signaling pathway by AMP-945.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. onclive.com [onclive.com]
- 4. med.virginia.edu [med.virginia.edu]
- 5. A novel inhibitor of FAK for treating multiple cancers | BioWorld [bioworld.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. garvan.org.au [garvan.org.au]
Application Notes and Protocols: Immunohistochemical Analysis of FAK Inhibition by Narmafotinib in Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is frequently overexpressed and activated in various cancers, including pancreatic cancer.[1] FAK plays a crucial role in cell proliferation, survival, migration, and invasion, making it a compelling therapeutic target.[1][2] Narmafotinib (formerly AMP945) is a potent and selective oral inhibitor of FAK that targets its autophosphorylation at Tyrosine 397 (Y397), a key step in FAK activation.[3][4] Preclinical and clinical studies are evaluating the efficacy of narmafotinib in pancreatic cancer, often in combination with standard-of-care chemotherapy.[5][6][7] This document provides a detailed protocol for the immunohistochemical (IHC) analysis of FAK and phospho-FAK (p-FAK Y397) in formalin-fixed, paraffin-embedded (FFPE) pancreatic cancer tissue to assess the pharmacodynamic effects of narmafotinib.
FAK Signaling Pathway and Inhibition by Narmafotinib
FAK is a central node in signaling pathways initiated by integrins and growth factor receptors. Upon activation, FAK autophosphorylates at Y397, creating a binding site for Src family kinases.[1] This leads to the full activation of FAK and the subsequent phosphorylation of downstream targets, promoting cancer progression.[1][8] Narmafotinib specifically inhibits this initial autophosphorylation step, thereby blocking downstream signaling.[3]
Quantitative Data on FAK Inhibition
The following table represents illustrative data demonstrating the expected outcome of narmafotinib treatment on FAK and p-FAK (Y397) expression in a pancreatic cancer xenograft model, as quantified by immunohistochemistry H-score. The H-score is a semi-quantitative method that combines the staining intensity and the percentage of positive cells (H-score = Σ (intensity × % positive cells)).[9][10]
| Treatment Group | Biomarker | Mean H-Score (± SD) | Percent Change from Vehicle |
| Vehicle Control | Total FAK | 220 (± 25) | - |
| p-FAK (Y397) | 180 (± 20) | - | |
| Narmafotinib | Total FAK | 210 (± 30) | -4.5% |
| p-FAK (Y397) | 45 (± 15) | -75.0% |
Note: This data is representative and intended for illustrative purposes. Actual results may vary.
Experimental Protocol: Immunohistochemistry for FAK and p-FAK (Y397) in FFPE Tissue
This protocol outlines the key steps for performing IHC on FFPE pancreatic tumor tissue to assess the inhibition of FAK phosphorylation by narmafotinib.
I. Materials and Reagents
-
FFPE pancreatic tumor tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 80%, 70%)
-
Deionized or distilled water
-
Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0)
-
Hydrogen Peroxide (3%) for quenching endogenous peroxidase
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) or normal serum in PBS
-
Primary Antibodies:
-
Rabbit anti-FAK monoclonal antibody
-
Rabbit anti-phospho-FAK (Y397) monoclonal antibody
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) chromogen substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
-
Phosphate Buffered Saline (PBS)
II. Experimental Workflow
III. Detailed Method
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (or substitute) for 2 x 5 minutes.
-
Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 80% (1 x 3 minutes), and 70% (1 x 3 minutes).
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated Antigen Retrieval Buffer.
-
Heat in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer.
-
Rinse with PBS.
-
-
Endogenous Peroxidase Quenching:
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes at room temperature.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (anti-FAK or anti-p-FAK Y397) to its optimal concentration in Blocking Buffer.
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection:
-
Wash slides with PBS (3 x 5 minutes).
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate slides with the DAB solution until the desired brown color develops (monitor under a microscope).
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
IV. Data Analysis and Interpretation
Stained slides should be imaged using a bright-field microscope. The expression of total FAK and p-FAK (Y397) can be semi-quantitatively assessed using the H-score. A significant reduction in the H-score for p-FAK (Y397) in narmafotinib-treated tissues compared to vehicle-treated controls would indicate effective target engagement and inhibition of FAK signaling. A minimal change in the total FAK H-score is expected, as narmafotinib primarily inhibits the phosphorylation of FAK rather than its overall expression.
Logical Relationship of FAK Inhibition by Narmafotinib
The following diagram illustrates the logical flow from the administration of narmafotinib to the expected biological and clinical outcomes in pancreatic cancer.
Conclusion
This application note provides a comprehensive guide for the immunohistochemical assessment of FAK inhibition by narmafotinib in pancreatic cancer. The detailed protocol and illustrative data serve as a valuable resource for researchers and scientists in the field of oncology and drug development, facilitating the evaluation of narmafotinib's pharmacodynamic effects and its potential as a therapeutic agent.
References
- 1. Amplia reports new rumour response for narmafotinib in pancreatic cancer - BioPharmaDispatch [pharmadispatch.com]
- 2. onclive.com [onclive.com]
- 3. Inhibition of FAK promotes pancreatic cancer immunotherapy by mediating CXCL10 secretion to enhance CD8+ T cell infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn-api.markitdigital.com [cdn-api.markitdigital.com]
- 5. Amplia begins dosing in new pancreatic cancer trial combining FAK inhibitor with chemotherapy - Biotech [biotechdispatch.com.au]
- 6. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 7. FDA Expedites Narmafotinib for Advanced Pancreatic Cancer [synapse.patsnap.com]
- 8. Amplia Therapeutics ACCENT trial hits 35% ORR in pancreatic cancer | INNMF Stock News [stocktitan.net]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. Focal Adhesion Kinase Inhibition Contributes to Tumor Cell Survival and Motility in Neuroblastoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting AMP-945 solubility issues for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMP-945 (Narmafotinib). The information provided is intended to help resolve common solubility issues encountered during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is AMP-945 and its mechanism of action?
A1: AMP-945, also known as Narmafotinib, is a potent and selective, orally bioavailable inhibitor of Focal Adhesion Kinase (FAK).[1][2] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell survival, proliferation, migration, and chemoresistance.[3] By inhibiting FAK, AMP-945 can modulate the tumor microenvironment and is being investigated for its anti-cancer and anti-fibrotic properties.[1][4]
Q2: What are the general solubility characteristics of AMP-945?
A2: AMP-945 is soluble in dimethyl sulfoxide (B87167) (DMSO) but is insoluble in water and ethanol.[5] It is crucial to use fresh, anhydrous DMSO to achieve maximal solubility, as DMSO can absorb moisture, which may reduce the solubility of the compound.[5]
Q3: What is the recommended solvent for preparing AMP-945 stock solutions?
A3: The recommended solvent for preparing high-concentration stock solutions of AMP-945 is anhydrous DMSO.[1][5]
Q4: How should I prepare and store AMP-945 stock solutions?
A4: To ensure the stability and integrity of AMP-945, stock solutions should be prepared and stored following these guidelines:
-
Preparation: Dissolve AMP-945 powder in 100% anhydrous DMSO to your desired concentration. Gentle warming and sonication can be used to aid dissolution.[1][6]
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[7] Store the aliquots at -20°C or -80°C for long-term stability.[5] When stored at -80°C in a suitable solvent, the compound can be stable for up to a year.[5]
Troubleshooting Guide for AMP-945 Solubility in In Vitro Assays
This guide addresses common precipitation issues observed when diluting DMSO stock solutions of AMP-945 into aqueous assay media.
Issue: I observed precipitation after diluting my AMP-945 DMSO stock into my aqueous cell culture medium.
This is a common phenomenon known as "solvent shock" or "precipitation upon dilution." It occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower.
Initial Troubleshooting Steps
-
Visual Inspection: Carefully examine your cell culture wells or assay tubes for any visible precipitate. This can appear as cloudiness, crystals, or an oily film.
-
Microscopic Examination: If unsure, examine a small sample of the final working solution under a microscope to confirm the presence of precipitate.
-
Check Stock Solution: Ensure that your AMP-945 stock solution in DMSO is completely dissolved and free of any particulate matter before dilution.
Solubility Enhancement Strategies
If precipitation is confirmed, consider the following strategies to improve the solubility of AMP-945 in your in vitro assay.
1. Optimize DMSO Concentration:
While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate a final concentration of up to 0.5%.[7] Maintaining a slightly higher, yet non-toxic, final DMSO concentration can help keep AMP-945 in solution. Always include a vehicle control with the same final DMSO concentration in your experiments.
2. Modify the Dilution Method:
Instead of a single, large dilution step, employ a serial or stepwise dilution method.[7] Adding the DMSO stock solution dropwise to the pre-warmed (37°C) assay medium while gently vortexing can facilitate better dispersion and prevent localized high concentrations that can trigger precipitation.[8]
3. Use of Co-solvents and Formulation Aids:
For challenging solubility issues, consider preparing an intermediate stock solution of AMP-945 in a mixture of DMSO and other biocompatible co-solvents. These should be tested for compatibility with your specific cell line and assay.
| Co-solvent / Formulation Aid | Example Formulation Protocol | Final Concentration in Assay |
| PEG300 and Tween-80 | Prepare a stock solution in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] | Titrate to determine the maximum tolerated concentration. |
| SBE-β-CD | Prepare a stock solution in 10% DMSO and 90% (20% SBE-β-CD in Saline).[1] | Titrate to determine the maximum tolerated concentration. |
4. pH Adjustment:
The solubility of ionizable compounds can be pH-dependent. If your experimental system allows, you can test a range of pH values for your assay buffer to identify a pH where AMP-945 is more soluble. However, ensure the pH remains within a physiologically acceptable range for your cells.[6]
Experimental Protocol: Determining Maximum Soluble Concentration
This protocol will help you determine the highest concentration of AMP-945 that remains soluble in your specific assay medium.
-
Prepare a serial dilution of your high-concentration AMP-945 stock solution in 100% DMSO.
-
Dilute each DMSO concentration into your pre-warmed (37°C) assay medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all dilutions.
-
Incubate the solutions under your experimental conditions (e.g., 37°C, 5% CO2) for a duration similar to your planned experiment.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet any precipitated compound.[6]
-
Carefully collect the supernatant and measure the concentration of soluble AMP-945 using a suitable analytical method like HPLC-UV.
-
The highest concentration that remains in the supernatant is your maximum soluble concentration under those conditions.
Visualizations
FAK Signaling Pathway
Caption: FAK signaling pathway and the inhibitory action of AMP-945.
Experimental Workflow for Preparing AMP-945 Working Solutions
Caption: Recommended workflow for preparing AMP-945 working solutions.
Logical Troubleshooting Workflow for Solubility Issues
Caption: Logical workflow for troubleshooting AMP-945 precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Optimizing narmafotinib dosage to minimize toxicity in animal models
This technical support center provides guidance on optimizing narmafotinib dosage to minimize toxicity in animal models. The information is intended for researchers, scientists, and drug development professionals. The preclinical toxicology data presented herein is illustrative and based on typical findings for kinase inhibitors to provide a framework for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of narmafotinib and how might it relate to toxicity?
Narmafotinib is a highly potent and selective inhibitor of Focal Adhesion Kinase (FAK).[1] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell survival, proliferation, migration, and chemoresistance.[2] By inhibiting FAK, narmafotinib can induce anti-tumor effects. However, FAK is also involved in normal physiological processes, and its inhibition may lead to on-target toxicities in tissues with high FAK expression or turnover. Off-target effects, though less likely with a selective inhibitor, should also be considered.
Q2: What are the typical toxicities observed with kinase inhibitors in animal models?
Kinase inhibitors as a class can be associated with a range of toxicities, including but not limited to:
-
Gastrointestinal: Diarrhea, nausea, vomiting, and weight loss.
-
Hepatotoxicity: Elevated liver enzymes (ALT, AST).
-
Hematologic: Anemia, neutropenia, thrombocytopenia.
-
Cardiovascular: QT prolongation, changes in blood pressure.
-
Dermatologic: Rash, hand-foot syndrome.
It is crucial to monitor for these potential adverse effects during preclinical studies with narmafotinib.
Q3: What were the reported dose-limiting toxicities for narmafotinib in human clinical trials?
In the Phase 1/2 ACCENT trial, a dose-limiting toxicity of uncontrolled grade 3 nausea was reported in the cohort of patients receiving 400 mg of narmafotinib.[1] This finding in humans underscores the importance of careful dose-escalation and monitoring for gastrointestinal toxicity in animal models.
Q4: Where can I find information on the preclinical studies conducted with narmafotinib?
Preclinical studies with narmafotinib have been conducted in models of pancreatic cancer, demonstrating anti-fibrotic effects and enhancement of chemotherapy.[3][4] For example, in a mouse model of pancreatic cancer, narmafotinib was administered at 80 mg/kg daily for 28 days in combination with bevacizumab and was reported to be well-tolerated. However, specific public-domain reports detailing comprehensive toxicology studies (e.g., LD50, MTD, NOAELs) are limited. The data presented in this guide is intended to be illustrative of what might be expected.
Troubleshooting Guides
Problem: Unexpected mortality in a cohort of animals.
Possible Cause & Solution:
-
Acute Toxicity: The administered dose may have exceeded the maximum tolerated dose (MTD).
-
Action: Immediately halt dosing in that cohort. Review the dose-escalation protocol. Consider performing an acute toxicity study to determine the LD50 and MTD more accurately.
-
-
Formulation/Vehicle Toxicity: The vehicle used to dissolve or suspend narmafotinib may be causing toxicity.
-
Action: Administer a vehicle-only control group to assess the toxicity of the formulation itself. If the vehicle is toxic, explore alternative, well-tolerated formulations.
-
-
Animal Health Status: Pre-existing health conditions in the animals could increase their susceptibility to drug-related toxicity.
-
Action: Ensure all animals are sourced from a reputable vendor and are properly acclimatized before the start of the study. Conduct a thorough health check of all animals prior to dosing.
-
Problem: Significant body weight loss (>15%) in treated animals.
Possible Cause & Solution:
-
Gastrointestinal Toxicity: Narmafotinib may be causing nausea, diarrhea, or anorexia.
-
Action: Monitor food and water intake daily. Consider providing supportive care, such as supplemental nutrition or hydration. If weight loss is severe, consider reducing the dose or the frequency of administration.
-
-
Systemic Toxicity: The weight loss may be a sign of more severe systemic toxicity affecting major organs.
-
Action: Perform interim blood draws for hematology and clinical chemistry analysis to assess organ function. At necropsy, perform gross and histopathological examination of key organs.
-
Problem: Elevated liver enzymes (ALT, AST) in treated animals.
Possible Cause & Solution:
-
Hepatotoxicity: Narmafotinib may be causing direct or indirect liver injury.
-
Action: Collect blood samples at multiple time points to trend the liver enzyme levels. At the end of the study, collect liver tissue for histopathological analysis to look for signs of necrosis, inflammation, or other abnormalities. Consider dose de-escalation in subsequent cohorts.
-
Data Presentation
Table 1: Illustrative Dose-Ranging Study of Narmafotinib in Rodents (Rats)
| Dose Group (mg/kg/day) | Number of Animals (M/F) | Key Clinical Observations | Change in Body Weight (Day 28) | Key Clinical Pathology Findings (Day 28) |
| Vehicle Control | 10/10 | No abnormalities observed | +5% | Within normal limits |
| 10 | 10/10 | No abnormalities observed | +4% | Within normal limits |
| 30 | 10/10 | Mild, transient lethargy in 2/20 animals | -2% | Slight, non-significant increase in ALT |
| 100 | 10/10 | Moderate lethargy, ruffled fur in 8/20 animals | -10% | 2-fold increase in ALT and AST |
| 300 | 10/10 | Severe lethargy, hunched posture, 2 mortalities | -20% (in survivors) | >5-fold increase in ALT and AST, mild anemia |
Table 2: Illustrative No-Observed-Adverse-Effect-Level (NOAEL) Summary
| Species | Study Duration | NOAEL (mg/kg/day) | Target Organs of Toxicity at Higher Doses |
| Rat | 28-Day Repeat Dose | 10 | Liver, Gastrointestinal Tract, Hematopoietic System |
| Dog | 28-Day Repeat Dose | 5 | Gastrointestinal Tract, Liver |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study in Rats (Illustrative)
-
Animals: Use young adult Sprague-Dawley rats (8-12 weeks old), equally divided by sex.
-
Housing: House animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Acclimatization: Acclimatize animals for at least 5 days before the study.
-
Dose Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water).
-
Group 2-5: Narmafotinib at escalating single doses (e.g., 50, 150, 500, 2000 mg/kg).
-
-
Administration: Administer a single oral gavage dose.
-
Observations:
-
Monitor animals continuously for the first 4 hours post-dose, and then daily for 14 days.
-
Record clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior).
-
Record body weight on days 0, 7, and 14.
-
-
Endpoint: The primary endpoint is mortality. At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
-
Data Analysis: Calculate the LD50 if possible, and identify the MTD.
Protocol 2: 28-Day Repeat-Dose Oral Toxicity Study in Rats (Illustrative)
-
Animals and Housing: As described in Protocol 1.
-
Dose Groups:
-
Group 1: Vehicle control.
-
Group 2-4: Narmafotinib at three dose levels (e.g., 10, 30, 100 mg/kg/day), selected based on acute toxicity data.
-
Include a recovery group for the high-dose and control groups (dosing for 28 days, followed by a 14-day recovery period).
-
-
Administration: Administer the assigned dose or vehicle daily via oral gavage for 28 consecutive days.
-
Observations:
-
Conduct detailed clinical observations daily.
-
Measure body weight and food consumption weekly.
-
Perform ophthalmological examinations before the start and at the end of the study.
-
-
Clinical Pathology: Collect blood and urine samples on day 29 (and at the end of the recovery period) for hematology, coagulation, and clinical chemistry analysis.
-
Necropsy and Histopathology:
-
At the end of the treatment or recovery period, euthanize all animals.
-
Perform a full gross necropsy, and record organ weights.
-
Collect a comprehensive set of tissues for histopathological examination.
-
-
Data Analysis: Determine the NOAEL. Identify target organs of toxicity and assess the reversibility of any findings.
Mandatory Visualizations
Caption: Narmafotinib inhibits the FAK signaling pathway.
References
- 1. onclive.com [onclive.com]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. New Narmafotinib Data Presented at International Conference - Amplia Therapeutics Limited (ASX:ATX) - Listcorp. [listcorp.com]
- 4. Amplia Therapeutics Limited Announces Preclinical Data Support Developmnt of AMP945 Pancreatic Cancer | MarketScreener [marketscreener.com]
Technical Support Center: Overcoming Resistance to AMP-945 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the FAK inhibitor, AMP-945 (narmafotinib).
Frequently Asked Questions (FAQs)
Q1: What is AMP-945 and what is its primary mechanism of action?
AMP-945, also known as narmafotinib, is an orally bioavailable, potent, and selective small molecule inhibitor of Focal Adhesion Kinase (FAK).[1][2][3] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, migration, and survival.[1] In the context of cancer, particularly in solid tumors like pancreatic cancer, AMP-945's primary mechanism of action is to break down the dense fibrotic stroma that surrounds the tumor.[4][5] This stromal disruption increases the accessibility of the tumor to co-administered chemotherapeutic agents, thereby enhancing their efficacy.[6][7][8]
Q2: In which cancer types has AMP-945 shown preclinical or clinical activity?
AMP-945 has demonstrated promising activity in preclinical models of pancreatic cancer, where it has been shown to improve the effectiveness of standard-of-care chemotherapies such as gemcitabine/nab-paclitaxel and FOLFIRINOX.[6][7] Clinical trials are currently underway to evaluate its efficacy in patients with advanced pancreatic cancer.[1][2] Preclinical data has also shown its potential in breast cancer models.[9]
Q3: What is the most commonly observed mechanism of resistance to FAK inhibitors like AMP-945?
The most well-documented mechanism of acquired resistance to FAK inhibitors in cancer cells is the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[10] This has been observed in pancreatic cancer models where prolonged treatment with a FAK inhibitor leads to stromal depletion, which in turn triggers the activation of STAT3 as a compensatory survival pathway in the cancer cells.[10][11]
Q4: Are there other potential mechanisms of resistance to AMP-945?
Besides STAT3 activation, other potential mechanisms of resistance to FAK inhibitors may include:
-
Activation of the YAP signaling pathway: The Yes-associated protein (YAP) is a transcriptional co-activator that can be regulated by FAK. Aberrant FAK-YAP signaling has been implicated in resistance to KRAS G12C inhibitors, and it is plausible that this pathway could also contribute to resistance to FAK inhibitors themselves.[12]
-
Receptor Tyrosine Kinase (RTK) reprogramming: Inhibition of FAK can sometimes lead to the compensatory activation or upregulation of RTKs, such as HER2.[10] These activated RTKs can then phosphorylate and reactivate FAK, bypassing the inhibitory effect of the drug.[10]
-
Activation of alternative survival pathways: Cancer cells may develop resistance by upregulating other pro-survival signaling pathways that are independent of FAK, such as the PI3K/Akt or MAPK/ERK pathways.
Troubleshooting Guides
This section provides guidance on how to identify and overcome potential resistance to AMP-945 in your cancer cell line experiments.
| Observed Problem | Potential Cause | Suggested Troubleshooting Steps |
| Decreased sensitivity to AMP-945 over time (acquired resistance) | Activation of the STAT3 signaling pathway. | 1. Confirm STAT3 activation: Perform a western blot to check for increased levels of phosphorylated STAT3 (p-STAT3) in your resistant cell lines compared to the parental, sensitive cells. 2. Co-inhibition of FAK and STAT3: Treat the resistant cells with a combination of AMP-945 and a STAT3 inhibitor (e.g., Stattic). Assess cell viability to see if the combination restores sensitivity. |
| Upregulation of the YAP signaling pathway. | 1. Assess YAP localization and activity: Use immunofluorescence to check for increased nuclear localization of YAP in resistant cells. Perform a western blot for total and phosphorylated YAP. 2. Inhibit YAP signaling: Use a YAP/TAZ inhibitor (e.g., Verteporfin) in combination with AMP-945 and measure the effect on cell viability. | |
| Intrinsic resistance to AMP-945 in a new cell line | High basal activation of bypass signaling pathways (e.g., PI3K/Akt, MAPK/ERK). | 1. Profile baseline signaling: Perform a baseline western blot analysis on the untreated cell line to assess the phosphorylation status of key proteins in the PI3K/Akt (p-Akt) and MAPK/ERK (p-ERK) pathways. 2. Combination therapy: Test the efficacy of AMP-945 in combination with inhibitors of the activated pathway (e.g., a PI3K inhibitor like Wortmannin or a MEK inhibitor like Trametinib). |
| Presence of compensatory Receptor Tyrosine Kinases (RTKs). | 1. Screen for RTK expression: Use a phospho-RTK array or perform western blots for common RTKs (e.g., EGFR, HER2, MET) to identify any that are highly expressed or activated in the resistant cell line. 2. Dual inhibition: Combine AMP-945 with an appropriate RTK inhibitor (e.g., an EGFR inhibitor for high EGFR expressing cells) and evaluate for synergistic effects on cell viability. | |
| Inconsistent results with AMP-945 treatment | Issues with experimental protocol or reagents. | 1. Verify compound integrity: Ensure that your stock of AMP-945 is properly stored and has not degraded. 2. Optimize cell culture conditions: Ensure consistent cell seeding densities and media conditions. 3. Confirm FAK inhibition: Perform a western blot to confirm that AMP-945 is inhibiting the autophosphorylation of FAK at Tyr397 in your experimental setup. |
Quantitative Data
The following table summarizes the available in vitro potency data for AMP-945. Researchers should determine the optimal concentration for their specific cell line and experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| Narmafotinib (AMP-945) | MDA-MB-231 | Breast Cancer | 7 nM (for inhibition of FAK autophosphorylation) | [9] |
| MDA-MB-231 | Breast Cancer | 2.7 µM (for general cellular toxicity) | [9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of AMP-945 on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
AMP-945 (Narmafotinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of AMP-945 in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include wells with vehicle control (e.g., DMSO at the same final concentration as the highest AMP-945 concentration) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the AMP-945 concentration to determine the IC50 value.
Western Blot for FAK and STAT3 Activation
This protocol is for detecting the phosphorylation status of FAK and STAT3.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-FAK, anti-phospho-FAK (Tyr397), anti-STAT3, anti-phospho-STAT3 (Tyr705), and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Co-Immunoprecipitation (Co-IP) for FAK-RTK Interaction
This protocol is for investigating the potential interaction between FAK and a specific Receptor Tyrosine Kinase (RTK).
Materials:
-
Cell lysates
-
Co-IP lysis buffer
-
Primary antibody against the RTK of interest
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for western blotting (anti-FAK and anti-RTK)
Procedure:
-
Cell Lysis: Lyse cells in Co-IP lysis buffer on ice.
-
Pre-clearing (Optional): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody against the RTK to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Bead Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and wash them three to five times with wash buffer.
-
Elution: Elute the protein complexes from the beads by adding elution buffer and boiling for 5 minutes.
-
Western Blot Analysis: Analyze the eluted samples by western blotting using antibodies against FAK and the RTK.
Visualizations
References
- 1. Inhibition of PI3K/AKT and MAPK/ERK pathways causes activation of FOXO transcription factor, leading to cell cycle arrest and apoptosis in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adaptive resistance to chemotherapy, a multi-FAK-torial linkage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amplia reports AMP945 data in preclinical of pancreatic cancer [clinicaltrialsarena.com]
- 5. AMP945 Combined with FOLFIRINOX Enhances Treatment Effects in model of Pancreatic Cancer - BioSpace [biospace.com]
- 6. Amplia Therapeutics Limited Announces Preclinical Data Support Developmnt of AMP945 Pancreatic Cancer | MarketScreener [marketscreener.com]
- 7. A FAK-YAP-mTOR signaling axis regulates stem cell-based tissue renewal in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. narmafotinib | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Focal Adhesion Kinase (FAK) Inhibition Synergizes with KRAS G12C Inhibitors in Treating Cancer through the Regulation of the FAK-YAP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of the PI3K/AKT/mTOR pathway in pancreatic cancer: is it a worthwhile endeavor? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MAPK/ERK and PI3K/AKT signaling pathways are activated in adolescent and adult acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preclinical Studies of FAK Inhibitors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Focal Adhesion Kinase (FAK) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during preclinical evaluation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for most small-molecule FAK inhibitors?
A1: The majority of small-molecule FAK inhibitors are ATP-competitive, targeting the kinase domain of FAK.[1][2][3] Their primary mechanism involves binding to the ATP pocket, which prevents the autophosphorylation of FAK at the critical Tyrosine-397 (Y397) residue.[1][4] This initial phosphorylation event is crucial for FAK activation and the subsequent recruitment of Src family kinases.[4][5] By blocking this step, FAK inhibitors effectively shut down downstream signaling cascades that regulate cell survival, proliferation, migration, and invasion, such as the PI3K/Akt and MAPK/ERK pathways.[1][6][7]
Q2: Why do FAK inhibitors often show limited efficacy as a single-agent therapy in preclinical models?
A2: The limited monotherapy efficacy of FAK inhibitors, despite promising preclinical data, can be attributed to several factors. A primary reason is the development of intrinsic or acquired resistance through the activation of compensatory signaling pathways.[1][8][9] When FAK is inhibited, cancer cells can reroute survival signals through other pathways, such as the MAPK/ERK or STAT3 cascades.[1][8] Additionally, some receptor tyrosine kinases (RTKs) can bypass the need for FAK's kinase activity, rendering the inhibitor less effective.[1] The dual role of FAK as both a kinase and a protein scaffold also contributes, as kinase inhibitors may not affect its scaffolding functions which can still promote tumor progression.[7][9][10][11]
Q3: What are the most common off-target effects observed with FAK inhibitors?
A3: A significant challenge with FAK inhibitors is their potential for off-target effects, primarily due to the structural similarities in the ATP-binding domains of many kinases.[5][11] One of the most frequently reported off-targets is the FAK homolog, Proline-rich Tyrosine Kinase 2 (PYK2).[11][12] PYK2 shares structural similarity with FAK and can have both overlapping and distinct cellular functions.[11] Some inhibitors also show activity against other kinases such as Src, VEGFR, and ALK.[11] These off-target effects can lead to misleading experimental results and potential toxicities.[11][13]
Q4: What are the known mechanisms of resistance to FAK inhibitors?
A4: Resistance to FAK inhibitors can be intrinsic or acquired. A common mechanism is the activation of bypass signaling pathways that promote cell survival and proliferation independently of FAK's kinase activity.[8][9] For example, upregulation of the STAT3 signaling pathway has been linked to resistance following stromal depletion by FAK inhibitors.[8] In the context of EGFR-TKI resistance in non-small cell lung cancer, elevated FAK levels have been identified as a key driver.[14][15] Furthermore, the scaffolding function of FAK, which is not targeted by kinase inhibitors, can contribute to resistance by mediating protein-protein interactions that support tumor growth.[7][11][16]
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition of FAK Phosphorylation
| Possible Cause | Troubleshooting Strategy | Suggested Solutions |
| Degraded or inactive inhibitor | Verify inhibitor integrity. | Prepare fresh stock solutions. Aliquot and store at -80°C to minimize freeze-thaw cycles. Purchase a new batch of the inhibitor if necessary.[17] |
| Insufficient inhibitor concentration or incubation time | Optimize experimental conditions. | Perform a dose-response (e.g., 1 nM to 10 µM) and time-course (e.g., 1 to 24 hours) experiment to determine the optimal concentration and duration for your specific cell line.[12][17] |
| High cell density | Standardize cell plating. | Ensure cells are plated at a consistent and appropriate density (e.g., 70-80% confluency). Overly confluent cells may have altered signaling and reduced sensitivity.[12] |
| Low FAK expression or activity in the cell line | Characterize your cell model. | Confirm FAK expression and baseline phosphorylation (p-FAK Y397) in your cell line using Western blot.[17] Use a positive control cell line known to have high FAK activity.[12] |
Problem 2: Expected Decrease in p-FAK (Y397) but Unexpected Phenotypic Changes or Lack of Effect on Downstream Signaling
| Possible Cause | Troubleshooting Strategy | Suggested Solutions |
| Off-target effects of the inhibitor | Confirm FAK-dependent phenotype. | 1. Use a second FAK inhibitor with a different chemical scaffold.[11][12] 2. Use a genetic approach (siRNA, shRNA, or CRISPR) to knockdown FAK and compare the phenotype to that of the inhibitor.[11] 3. Perform a kinase profile screen to identify other kinases inhibited by your compound.[11] |
| Activation of compensatory signaling pathways | Investigate parallel survival pathways. | Probe for the activation (phosphorylation) of key proteins in compensatory pathways, such as Akt, ERK, and STAT3, using Western blot.[8][11] Consider co-treatment with inhibitors of these pathways.[11] |
| Critical role of FAK's scaffolding function | Differentiate between kinase-dependent and -independent functions. | The discrepancy between a kinase inhibitor's effect and a FAK knockdown phenotype may highlight the importance of FAK's scaffolding role.[11][16] FAK knockdown removes the entire protein, while a kinase inhibitor only blocks its catalytic activity.[11][18] |
Problem 3: High Cytotoxicity Observed at Effective Inhibitor Concentrations
| Possible Cause | Troubleshooting Strategy | Suggested Solutions |
| Off-target kinase inhibition leading to toxicity | Assess inhibitor selectivity. | 1. Perform a dose-response curve to determine the IC50 for both FAK inhibition and cytotoxicity. A narrow therapeutic window may suggest off-target effects.[11] 2. Test the inhibitor in a FAK-knockout cell line to see if toxicity persists.[11] 3. Use a more selective FAK inhibitor. |
| Solvent (e.g., DMSO) toxicity | Optimize vehicle control. | Ensure the final concentration of the solvent is consistent across all treatment groups and is below the toxic threshold for your cell line (typically <0.5%). |
| Cell line sensitivity | Characterize cell line response. | Some cell lines may be particularly sensitive to the inhibition of FAK or off-target kinases. Consider using a panel of cell lines with varying sensitivities. |
Data Presentation: FAK Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of several FAK inhibitors across different cancer cell lines, providing a reference for their expected potency.
| Inhibitor | Target(s) | IC50 (FAK) | Cell Line | Assay Type | Reference IC50 (nM) |
| GSK2256098 | FAK | 0.4 nM | A549, OVCAR8, U87MG | FAK-Y397 Phosphorylation | 12, 15, 8.5 |
| TAE226 | FAK/IGF-1R | 5.5 nM | Various | Kinase Assay | N/A |
| PF-573228 | FAK | 4.0 nM | REF52, PC3 | Y397 Phosphorylation | N/A |
| Y15 | FAK | 1 µM | Various | FAK Autophosphorylation | N/A |
| Compound 14 | FAK | 3.7 nM | N/A | Kinase Assay | N/A |
| Compound 18 | FAK | 86.7 nM | ASPC-1, PANC-1 | Cell Viability | 3920, 530 |
| Compound 25 | FAK | N/A | AsPC-1, BxPC-3 | Cell Viability | 105, 90 |
Note: IC50 values can vary depending on the cell line and assay conditions.[2][5][19][20]
Experimental Protocols
Protocol 1: Western Blot Analysis of FAK Phosphorylation
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of the FAK inhibitor (e.g., 0, 10, 100, 1000 nM) for the desired time (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).[12]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[12]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies against p-FAK (Y397) and total FAK.[11][12]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate. Normalize the p-FAK signal to total FAK and a loading control (e.g., GAPDH or β-actin).[11][12]
Protocol 2: Cell Viability (MTT/MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[12][21]
-
Drug Treatment: Treat the cells with a serial dilution of the FAK inhibitor in fresh media. Include a vehicle control.[12]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C.[12][21]
-
Reagent Addition:
-
MTT Assay: Add MTT solution to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. Add DMSO to dissolve the formazan (B1609692) crystals.[21][22]
-
MTS Assay: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[12][22]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[12][21]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[12]
Protocol 3: Cell Migration (Wound Healing/Scratch) Assay
-
Cell Seeding: Seed cells in a 6-well plate and grow them to a confluent monolayer.[21]
-
Create Scratch: Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.[21]
-
Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing different concentrations of the FAK inhibitor or a vehicle control.[21]
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).[21]
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.[21]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. The Development of FAK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development of FAK Inhibitors: A Five-Year Update | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 7. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The development of resistance to FAK inhibition in pancreatic cancer is linked to stromal depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
- 10. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oaepublish.com [oaepublish.com]
- 15. Novel FAK inhibitors suppress tumor growth and reverse EGFR-TKI resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. From tumorigenesis to microenvironment and immunoregulation: the many faces of focal adhesion kinase and challenges associated with targeting this elusive protein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. biorxiv.org [biorxiv.org]
- 19. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Nuances of AMP-945: A Technical Support Resource
For researchers and drug development professionals working with the selective FAK inhibitor AMP-945 (narmafotinib), unexpected experimental outcomes can be a source of both frustration and novel discovery. This technical support center provides troubleshooting guidance and frequently asked questions to help interpret and address these challenges in a structured, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AMP-945?
A1: AMP-945 is a potent and selective, orally bioavailable inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that is often over-expressed in various cancers, including pancreatic cancer.[1][2] It plays a crucial role in cell survival, proliferation, migration, and resistance to chemotherapy.[2] Additionally, FAK is involved in the fibrotic processes that create a dense stromal barrier around tumors, which can impede the penetration of other therapeutic agents.[3][4][5] AMP-945 works by inhibiting FAK, thereby disrupting these tumor-supportive processes and rendering cancer cells more susceptible to chemotherapy.[5]
Q2: What are the expected in vitro and in vivo effects of AMP-945?
A2: In vitro, AMP-945 is expected to reduce the phosphorylation of FAK, which can be measured via techniques like Western blotting. This should correlate with decreased cell viability, proliferation, and migration in FAK-dependent cancer cell lines. In vivo, AMP-945 is anticipated to slow tumor growth, improve the effectiveness of co-administered chemotherapies, and reduce metastasis.[1][5] Preclinical studies have shown that AMP-945 can "prime" the tumor microenvironment by reducing the stiffness and density of the surrounding fibrous tissue, making the cancer cells more vulnerable to treatments like gemcitabine (B846) and nab-paclitaxel.[4][5]
Q3: In which cancer types has AMP-945 shown the most promise?
A3: AMP-945 has demonstrated significant promise in preclinical and clinical settings for pancreatic cancer, particularly pancreatic ductal adenocarcinoma.[5][6] It is also being investigated for its potential in treating idiopathic pulmonary fibrosis due to its anti-fibrotic properties.[7]
Troubleshooting Guide for Unexpected Results
Category 1: In Vitro Assay Discrepancies
Q4: My AMP-945 treatment is not showing the expected anti-proliferative effect on my cancer cell line. What are the initial checks I should perform?
A4: When faced with a lack of the expected cytotoxic or anti-proliferative effect, a systematic review of your experimental setup is crucial.
-
Confirm FAK Dependency: Verify from literature or internal data that your chosen cell line is dependent on the FAK signaling pathway for survival and proliferation. Not all cancer cell lines have the same dependencies.
-
Reagent Integrity: Ensure that your AMP-945 stock solution is correctly prepared, has been stored properly, and has not undergone an excessive number of freeze-thaw cycles.
-
Assay Conditions: Double-check all experimental parameters, including cell seeding density, the final concentration of AMP-945, and incubation times.
-
Target Engagement: Perform a Western blot to confirm that AMP-945 is inhibiting the phosphorylation of FAK in your cell line at the concentrations used. A lack of target engagement would explain the absence of a downstream effect.
Q5: I am observing high variability in my in vitro results between replicate wells or experiments. What could be the cause?
A5: High variability can obscure the true effect of your compound. Consider the following factors:
-
Cell Health and Confluency: Ensure your cells are healthy and in the logarithmic growth phase. Both overly confluent and sparse cultures can respond differently to treatment.
-
Cell Passage Number: Use cells with a consistent and low passage number, as high-passage cells can exhibit altered signaling and drug responses.
-
Reagent Preparation: Prepare fresh dilutions of AMP-945 for each experiment from a validated stock solution to avoid degradation.
-
Incubation Times: Adhere strictly to the planned incubation times for both drug treatment and the final assay readout.
Category 2: In Vivo Experimental Challenges
Q6: In my animal model, AMP-945 monotherapy is not producing a significant anti-tumor effect. Is this expected?
A6: While AMP-945 may have some anti-tumor activity on its own, its primary strength in cancer models has been demonstrated in combination with standard-of-care chemotherapies.[1][6] The "priming" of the tumor microenvironment by AMP-945 enhances the efficacy of these other agents.[4] It is recommended to evaluate AMP-945 in combination with relevant chemotherapeutic agents for your cancer model.
Q7: I am having difficulty timing the administration of AMP-945 with combination chemotherapy in my in vivo study. What is the recommended approach?
A7: Preclinical studies that showed improved survival administered AMP-945 in the days preceding the chemotherapy treatment.[6] This "priming" window allows AMP-945 to first act on the fibrotic tumor microenvironment. The optimal timing may vary depending on the model and the specific chemotherapy used, so a pilot study to determine the ideal dosing schedule is recommended.
Quantitative Data Summary
The following table summarizes the interim results from the ACCENT Phase 1b/2a trial of narmafotinib (AMP-945) in combination with chemotherapy for advanced pancreatic cancer.
| Metric | AMP-945 + Chemotherapy | Benchmark (Chemotherapy Alone) |
| Median Progression Free Survival (PFS) | 7.6 months | 5.5 months (MPACT study) |
| Mean Days on Trial (DOT) | 202 days | 117 days |
| Objective Response Rate (ORR) | 31% | 23% (MPACT study) |
| Disease Control Rate (DCR) | 73% | 50% |
Data from the ACCENT trial as of the August 8, 2025 data cut-off.[1]
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of AMP-945 in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of AMP-945. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Readout: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-only controls and plot the results to determine the IC50 value.
Protocol 2: Western Blot for FAK Phosphorylation
-
Cell Lysis: After treating cells with AMP-945 for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-FAK (pFAK) and total FAK overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the pFAK signal to the total FAK signal to assess the degree of inhibition.
Visualizations
Caption: FAK signaling pathway and the inhibitory action of AMP-945.
Caption: General experimental workflow for in vitro testing of AMP-945.
Caption: Logical troubleshooting workflow for unexpected experimental results.
References
- 1. themarketbull.com.au [themarketbull.com.au]
- 2. ascopubs.org [ascopubs.org]
- 3. A breakthrough offering new hope for pancreatic cancer [pankind.org.au]
- 4. Pancreatic Cancer ACCENT Trial Reports Significant Patient Outcome | Australian Pancreatic Cancer Genome Initiative [pancreaticcancer.net.au]
- 5. garvan.org.au [garvan.org.au]
- 6. Amplia reports AMP945 data in preclinical of pancreatic cancer [clinicaltrialsarena.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Mitigating Off-Target Effects of Narmafotinib in Research Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the potential off-target effects of narmafotinib (also known as AMP945) in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is narmafotinib and what is its primary target?
Narmafotinib (AMP945) is an orally bioavailable, highly potent and selective small molecule inhibitor of Focal Adhesion Kinase (FAK).[1][2][3][4][5][6] FAK is a non-receptor tyrosine kinase that is overexpressed in various cancers, including pancreatic cancer, and plays a crucial role in cell survival, proliferation, migration, and chemoresistance.[2][4][5]
Q2: What are off-target effects and why are they a concern when using narmafotinib?
Off-target effects occur when a drug or compound interacts with proteins other than its intended target. For a highly selective inhibitor like narmafotinib, off-target effects are expected to be minimal at optimal concentrations. However, at higher concentrations, or in certain cellular contexts, off-target binding can lead to unintended biological consequences, confounding experimental results and potentially causing cellular toxicity. It is crucial to design experiments that can differentiate between on-target and off-target effects to ensure the accurate interpretation of data.
Q3: How can I determine the optimal concentration of narmafotinib to minimize off-target effects in my cell line?
The optimal concentration of narmafotinib should be determined empirically for each cell line and assay. A dose-response experiment is recommended to identify the lowest concentration that elicits the desired on-target effect (e.g., inhibition of FAK autophosphorylation) without causing significant cytotoxicity.
Q4: What are the key signaling pathways downstream of FAK that I should monitor to confirm on-target activity of narmafotinib?
FAK activation leads to the phosphorylation of several downstream proteins, initiating multiple signaling cascades. Key pathways to monitor for on-target FAK inhibition include:
-
PI3K/Akt Pathway: This pathway is critical for cell survival and proliferation.
-
MAPK/ERK Pathway: This pathway regulates cell growth and differentiation.
Inhibition of FAK by narmafotinib is expected to decrease the phosphorylation of key proteins in these pathways, such as Akt and ERK.[7] Western blotting for the phosphorylated forms of these proteins is a common method to assess on-target activity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of cytotoxicity observed after narmafotinib treatment. | 1. Narmafotinib concentration is too high, leading to off-target toxicity.2. The observed cytotoxicity is an on-target effect in your specific cell model. | 1. Perform a dose-response curve to determine the IC50 for cytotoxicity and compare it to the IC50 for FAK inhibition. Use the lowest effective concentration.2. Validate the on-target effect by performing a rescue experiment or using a FAK knockout/knockdown cell line (see Experimental Protocols). |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions (e.g., cell density, passage number).2. Degradation of narmafotinib stock solution. | 1. Standardize all experimental parameters.2. Prepare fresh narmafotinib stock solutions regularly and store them appropriately. |
| Observed phenotype does not align with known FAK functions. | 1. The phenotype is due to an off-target effect of narmafotinib.2. The role of FAK in your specific experimental context is not yet characterized. | 1. Perform experiments to validate the on-target effect, such as a CRISPR-Cas9 FAK knockout (see Experimental Protocols).2. Use a structurally different FAK inhibitor to see if it recapitulates the phenotype. |
Quantitative Data
While specific broad-panel kinase selectivity data for narmafotinib is not publicly available, it is consistently described as a highly potent and selective FAK inhibitor.[1][3][5][6][8] The following table provides the reported potency of narmafotinib against FAK. For illustrative purposes, a comparative selectivity profile of another FAK inhibitor, VS-4718, is included to demonstrate how selectivity is typically presented.
Table 1: Potency of Narmafotinib against FAK
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Narmafotinib (AMP945) | FAK | Cellular (p-FAK Y397) | 7.0 | [9] |
| Narmafotinib (AMP945) | FAK | In vitro | 1.5 | [10] |
Table 2: Illustrative Kinase Selectivity Profile of a FAK Inhibitor (VS-4718)
Data presented as % of control at 1 µM, where a lower percentage indicates stronger inhibition. This data is for VS-4718 and is provided as an example of a selectivity profile.
| Kinase | % Control @ 1 µM |
| FAK (PTK2) | <1 |
| PYK2 (PTK2B) | <10 |
| WEE1 | <35 |
| AURKA | <35 |
| Other 257 kinases | >35 |
Source: Adapted from publicly available data for VS-4718.[11]
Experimental Protocols
Protocol 1: Western Blot for FAK Pathway Inhibition
Objective: To confirm the on-target activity of narmafotinib by assessing the phosphorylation status of FAK and downstream signaling proteins.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of narmafotinib concentrations (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2, 6, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect lysates and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts, prepare samples with Laemmli buffer, and heat.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against p-FAK (Tyr397), total FAK, p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection:
-
Detect chemiluminescence using an appropriate substrate and imaging system. A decrease in the ratio of phosphorylated to total protein for FAK, Akt, and ERK with increasing concentrations of narmafotinib indicates on-target pathway inhibition.
-
Protocol 2: CRISPR-Cas9 Mediated FAK Knockout for Target Validation
Objective: To validate that the biological effects of narmafotinib are mediated through the inhibition of FAK.
Methodology:
-
gRNA Design and Cloning:
-
Transfection:
-
Transfect the Cas9/gRNA plasmids into the cancer cell line of interest using a suitable transfection reagent.
-
-
Single-Cell Cloning:
-
Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
-
-
Clone Expansion and Validation:
-
Expand the resulting clones.
-
Validate FAK knockout by Western blot analysis to confirm the absence of the FAK protein.
-
-
Phenotypic Analysis:
-
Treat the FAK knockout and parental (wild-type) cell lines with narmafotinib.
-
Perform relevant phenotypic assays (e.g., cell viability, migration). If the phenotype observed with narmafotinib in the parental cells is absent in the FAK knockout cells, it strongly suggests the effect is on-target.
-
Protocol 3: Rescue Experiment with a Narmafotinib-Resistant FAK Mutant
Objective: To further confirm on-target activity by demonstrating that a drug-resistant mutant of FAK can reverse the effects of narmafotinib.
Methodology:
-
Generation of a Resistant FAK Mutant:
-
Identify or engineer a point mutation in the FAK kinase domain that confers resistance to narmafotinib while preserving kinase activity. This often involves mutating the "gatekeeper" residue.[17]
-
-
Stable Expression of Resistant FAK:
-
Generate a stable cell line expressing the narmafotinib-resistant FAK mutant in a FAK knockout background.
-
-
Narmafotinib Treatment and Phenotypic Analysis:
-
Treat the FAK knockout cells, the cells expressing wild-type FAK, and the cells expressing the resistant FAK mutant with narmafotinib.
-
Perform the phenotypic assay of interest. The reversal of the narmafotinib-induced phenotype in the cells expressing the resistant FAK mutant provides strong evidence for on-target activity.
-
Mandatory Visualizations
Caption: Narmafotinib inhibits FAK, blocking downstream signaling pathways.
Caption: Workflow for validating on-target effects of narmafotinib.
Caption: Logic diagram for troubleshooting narmafotinib-induced cytotoxicity.
References
- 1. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. ascopubs.org [ascopubs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Amplia Therapeutics ACCENT trial hits 35% ORR in pancreatic cancer | INNMF Stock News [stocktitan.net]
- 7. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for generating monoclonal CRISPR-Cas9-mediated knockout cell lines using RNPs and lipofection in HNSCC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. Inhibition of drug-resistant mutants of ABL, KIT, and EGF receptor kinases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of AMP-945 in Mice
This technical support center is designed for researchers, scientists, and drug development professionals working with the orally administered Focal Adhesion Kinase (FAK) inhibitor, AMP-945, in mouse models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving optimal and consistent oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is AMP-945 and what is its mechanism of action?
A1: AMP-945 (also known as narmafotinib) is an orally bioavailable, potent, and selective small molecule inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a crucial role in cell survival, proliferation, migration, and the fibrotic tumor microenvironment.[1][2][3][4][5][6][7] By inhibiting FAK, AMP-945 can make cancer cells more susceptible to chemotherapy.[1][4]
Q2: Published data suggests AMP-945 has good oral bioavailability. Why might I be observing low or variable plasma concentrations in my mouse studies?
A2: Discrepancies between published findings and your experimental results can arise from several factors:
-
Formulation and Vehicle Selection: The solubility of AMP-945 in the chosen vehicle is critical for its absorption. An inappropriate vehicle can lead to poor dissolution or precipitation in the gastrointestinal (GI) tract.
-
Mouse Strain and Health Status: Different mouse strains can have variations in drug metabolism and GI physiology. The health of the animals is also a critical factor.
-
Experimental Protocol: Inconsistencies in oral gavage technique, fasting state of the animals, and blood sampling times can all contribute to variability.
-
Metabolism and Efflux: First-pass metabolism in the gut and liver, or active removal of the compound from cells by efflux transporters, can reduce bioavailability.
Q3: What is the recommended oral dose for AMP-945 in mice?
A3: The optimal oral dose will depend on the specific mouse model and therapeutic goals. Preclinical studies in pancreatic cancer models have been conducted, and it is recommended to consult the specific literature for the model you are using.[4][5] Dose-escalation studies are often necessary to determine the recommended dose for a particular model.[8]
Q4: Is there a known food effect on the oral absorption of AMP-945?
A4: A Phase 1 clinical trial in healthy human volunteers indicated no significant food effect on the absorption of AMP-945.[9] However, it is always good practice to standardize the fasting state of mice in your experiments to minimize variability.
Troubleshooting Guide: Suboptimal Oral Bioavailability
If you are encountering lower than expected plasma concentrations of AMP-945 after oral administration in mice, consider the following troubleshooting steps:
Formulation and Vehicle-Related Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low and erratic plasma exposure. | Poor solubility of AMP-945 in the vehicle. | - Determine the solubility of AMP-945 in a range of pharmaceutically acceptable vehicles. - Consider using co-solvents (e.g., PEG 400), surfactants (e.g., Tween 80), or formulating as a suspension in vehicles like 0.5% methylcellulose (B11928114).[10][11][12][13] |
| Precipitation of the compound in the GI tract. | The vehicle is not maintaining AMP-945 in solution upon dilution in gastric or intestinal fluids. | - Test the stability of your formulation in simulated gastric and intestinal fluids. - Consider amorphous solid dispersions or nano-formulations to improve dissolution and prevent precipitation. |
| Inconsistent dosing due to inhomogeneous suspension. | The compound is not uniformly suspended in the vehicle. | - Ensure vigorous and consistent mixing (e.g., vortexing, sonicating) of the suspension immediately before each dose administration.[14] |
Animal and Experimental Protocol-Related Issues
| Problem | Potential Cause | Troubleshooting Steps |
| High variability between animals. | Inconsistent oral gavage technique. | - Ensure all personnel are properly trained in oral gavage to avoid accidental administration into the trachea.[15] - Use appropriately sized gavage needles for the weight of the mice.[15] - Consider less stressful alternatives like voluntary consumption in a palatable jelly for chronic studies.[16][17][18] |
| Low absorption. | Influence of food in the GI tract. | - Standardize the fasting period for all animals before dosing. A common practice is a 4-6 hour fast. |
| Inaccurate pharmacokinetic profile. | Suboptimal blood sampling schedule. | - Optimize blood sampling time points to capture the absorption (Cmax) and elimination phases accurately. A typical schedule for an oral dose might include time points at 15, 30, 60, 120, 240, and 360 minutes. |
Metabolism and Transporter-Related Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Lower than expected systemic exposure despite good absorption. | High first-pass metabolism in the gut wall or liver. | - While specific data for AMP-945 is not publicly available, this is a common issue for orally administered drugs.[19] - Analyze plasma for potential metabolites of AMP-945. |
| Low intracellular concentration in target tissues. | Efflux by transporters like P-glycoprotein (P-gp). | - It is not publicly known if AMP-945 is a P-gp substrate.[20] - If suspected, in vitro studies using Caco-2 cells can be performed to investigate P-gp mediated efflux. - Co-administration with a known P-gp inhibitor could be explored in a research setting to probe this mechanism.[21][22] |
Data Presentation
Table 1: Recommended Gavage Needle Sizes for Mice
| Mouse Weight (grams) | Gavage Needle Gauge | Gavage Needle Length (inches) |
| < 14 | 24G | 1 |
| 15 - 20 | 22G | 1 - 1.5 |
| 20 - 25 | 20G | 1 - 1.5 |
| 25 - 35 | 18G | 1.5 - 2 |
Source: Adapted from publicly available guidelines.[15]
Table 2: Maximum Recommended Oral Gavage Volumes for Mice
| Mouse Body Weight (grams) | Maximum Administration Volume (mL) |
| 15 | 0.15 |
| 20 | 0.20 |
| 25 | 0.25 |
| 30 | 0.30 |
| 35 | 0.35 |
Note: The general recommendation is 10 mL/kg. For some compounds, smaller volumes (e.g., 5 mL/kg) may reduce the risk of complications.
Experimental Protocols
Protocol 1: Preparation of AMP-945 in 0.5% Methylcellulose with 0.2% Tween 80 for Oral Gavage
-
Vehicle Preparation:
-
Suspension Formulation:
-
Calculate the required amount of AMP-945 for the desired concentration and final volume.
-
Weigh the AMP-945 powder and add it to the prepared vehicle.
-
Stir the mixture at a controlled temperature (e.g., 35°C) until the powder is well-dispersed.[13]
-
Homogenize the suspension using a polytron homogenizer and then sonicate in a water bath until a uniform suspension is achieved.[13]
-
-
Pre-Administration:
-
Visually inspect the suspension for any aggregates.
-
Immediately before dosing each animal, vortex the suspension thoroughly to ensure a homogenous dose is administered.
-
Protocol 2: Oral Gavage Procedure in Mice
-
Animal Restraint:
-
Properly restrain the mouse by gently scruffing the skin over the shoulders to immobilize the head and neck.[15]
-
-
Gavage Needle Insertion:
-
Measure the correct insertion depth by holding the gavage needle alongside the mouse, from the corner of the mouth to the last rib. Mark this depth on the needle.[15]
-
Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[15]
-
The mouse will often swallow as the needle reaches the pharynx, which helps guide it into the esophagus. The needle should pass smoothly without resistance.[15]
-
-
Substance Administration:
-
Once the needle is at the pre-measured depth, slowly administer the AMP-945 suspension.
-
Gently withdraw the needle along the same path of insertion.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or fluid from the nose or mouth.[15]
-
Visualizations
Caption: Simplified FAK signaling pathway and the inhibitory action of AMP-945.
Caption: Troubleshooting workflow for low oral bioavailability of AMP-945.
Caption: A typical experimental workflow for an oral pharmacokinetic study in mice.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 4. Amplia reports AMP945 data in preclinical of pancreatic cancer [clinicaltrialsarena.com]
- 5. AMP945 Combined with FOLFIRINOX Enhances Treatment Effects in model of Pancreatic Cancer - BioSpace [biospace.com]
- 6. Amplia Therapeutics ACCENT trial hits 35% ORR in pancreatic cancer | INNMF Stock News [stocktitan.net]
- 7. onclive.com [onclive.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. research.unc.edu [research.unc.edu]
- 16. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Increased oral bioavailability of paclitaxel by GF120918 in mice through selective modulation of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Enhanced oral bioavailability of paclitaxel in mice treated with the P-glycoprotein blocker SDZ PSC 833 - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in response to AMP-945 treatment in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AMP-945 (narmafotinib) in in vivo experiments. The information is tailored to address the potential for variability in treatment response and to provide practical advice for experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is AMP-945 and what is its primary mechanism of action in vivo?
A1: AMP-945, also known as narmafotinib, is an orally bioavailable, potent, and selective small molecule inhibitor of Focal Adhesion Kinase (FAK).[1][2][3] In the context of cancer, particularly pancreatic cancer, AMP-945's primary mechanism is not to directly kill tumor cells but to modulate the tumor microenvironment (TME).[4][5] It targets FAK to reduce the stiffness and density of the fibrous tissue (stroma) that surrounds and protects the tumor.[4][5] This "priming" of the tumor makes cancer cells more vulnerable to the effects of conventional chemotherapy.[4][5]
Q2: In which in vivo models has AMP-945 shown efficacy?
A2: AMP-945 has demonstrated efficacy in preclinical models of pancreatic cancer, often in combination with standard-of-care chemotherapies.[6][7][8] These include studies using patient-derived xenograft (PDX) models of pancreatic cancer.[8] It has shown promising activity when combined with both FOLFIRINOX and the gemcitabine (B846)/nab-paclitaxel regimens.[6][7] Additionally, a dose of 80 mg/kg has been used in a breast cancer xenograft mouse model.[1]
Q3: What is the recommended dosing strategy for AMP-945 in preclinical studies?
A3: Preclinical studies have often employed a "pulsed dosing" strategy, where AMP-945 is administered in the days preceding the chemotherapy cycle.[6][8] For example, in combination with FOLFIRINOX (given on a 12-day cycle), AMP-945 was administered prior to the chemotherapy.[6][8] A specific daily oral gavage dose of 80 mg/kg for 28 days has also been reported in a breast cancer model.[1] The optimal dosing schedule and concentration should be determined empirically for each specific model and experimental context.
Q4: What is the pharmacokinetic profile of AMP-945?
A4: While detailed pharmacokinetic data in various preclinical models is not extensively published, a Phase 1 clinical trial in healthy human volunteers showed that AMP-945 has a plasma half-life of approximately 20 hours, supporting once-daily dosing.[9] It is orally bioavailable, with maximum plasma concentrations reached between two to four hours post-administration.[9] The absorption of AMP-945 does not appear to be significantly affected by food.[9]
Troubleshooting Guide
Issue 1: High Variability in Tumor Response Within the Same Treatment Group
| Possible Cause | Suggested Solution |
| Inconsistent Drug Formulation or Administration | AMP-945 is an orally administered small molecule. Ensure the vehicle for oral gavage is appropriate and that the compound is fully solubilized or in a stable suspension. Inconsistent administration technique can lead to variable dosing. |
| Tumor Heterogeneity | Even with cell line-derived or patient-derived xenografts, tumors can exhibit heterogeneity. Ensure that tumors are of a consistent size at the start of the treatment and that animals are randomized into treatment groups. |
| Differences in Individual Animal Metabolism | While difficult to control, be aware that individual differences in drug metabolism can occur. Ensure that the animal colony is healthy and that environmental factors (diet, light cycle, etc.) are consistent. |
Issue 2: Initial Tumor Response Followed by Relapse or Resistance
| Possible Cause | Suggested Solution |
| Acquired Resistance via Compensatory Signaling | A key mechanism of resistance to FAK inhibitors in pancreatic cancer is the activation of the STAT3 signaling pathway. Prolonged FAK inhibition can lead to stromal depletion, which in turn reduces TGF-β signaling and alleviates its natural suppression of STAT3. Activated STAT3 then acts as a compensatory survival pathway for the cancer cells. |
| Insufficient Target Engagement | The dose of AMP-945 may be insufficient to maintain FAK inhibition over the entire dosing interval, allowing for pathway reactivation. |
| Altered Tumor Microenvironment | The initial response to AMP-945 remodels the stroma. This altered microenvironment may select for cancer cell clones that are less dependent on FAK signaling for survival and proliferation. |
Data Presentation
Table 1: Representative Preclinical Dosing of AMP-945
| Parameter | Value | Context | Reference |
| Dose | 80 mg/kg | Daily oral gavage | Breast cancer xenograft model[1] |
| Dosing Schedule | Pulsed dosing | Administered on days preceding a 12-day chemotherapy cycle | Pancreatic cancer preclinical model[6][8] |
Table 2: Pharmacokinetic Parameters of AMP-945 (in Humans)
| Parameter | Value | Context | Reference |
| Plasma Half-life | ~20 hours | Supports once-daily dosing | Phase 1 clinical trial in healthy volunteers[9] |
| Tmax (Time to Maximum Plasma Concentration) | 2-4 hours | Post-oral administration | Phase 1 clinical trial in healthy volunteers[9] |
| Effect of Food on Absorption | No significant effect reported | - | Phase 1 clinical trial in healthy volunteers[9] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of AMP-945 in a Pancreatic Cancer Xenograft Model
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or nude mice) bearing subcutaneously or orthotopically implanted pancreatic cancer cells or patient-derived xenografts.
-
Tumor Establishment: Allow tumors to reach a predetermined size (e.g., 100-150 mm³) before initiating treatment.
-
Randomization: Randomize animals into treatment groups (e.g., Vehicle, AMP-945 alone, Chemotherapy alone, AMP-945 + Chemotherapy).
-
AMP-945 Formulation and Administration:
-
Prepare a fresh formulation of AMP-945 in an appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water) for oral administration.
-
Administer AMP-945 via oral gavage at the desired dose (e.g., 80 mg/kg) on the predetermined schedule (e.g., daily for 5 days prior to chemotherapy).
-
-
Chemotherapy Administration: Administer the chosen chemotherapy regimen (e.g., gemcitabine and nab-paclitaxel, or FOLFIRINOX) via the appropriate route (e.g., intraperitoneal or intravenous injection) at the established dose and schedule.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health status regularly.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and excise the tumors.
-
Perform pharmacodynamic analysis on tumor tissue (e.g., Western blot for p-FAK, immunohistochemistry for stromal markers like collagen and α-SMA, and markers of apoptosis like cleaved caspase-3).
-
Analyze for markers of resistance, such as p-STAT3, especially in tumors that have relapsed.
-
Visualizations
Caption: AMP-945 inhibits FAK autophosphorylation, blocking downstream signaling pathways.
Caption: Acquired resistance to AMP-945 can be mediated by STAT3 activation.
Caption: A logical workflow for troubleshooting variable AMP-945 response in vivo.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. onclive.com [onclive.com]
- 3. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 4. garvan.org.au [garvan.org.au]
- 5. Pancreatic cancer clinical trial to test new approach to treatment | Australian Pancreatic Cancer Genome Initiative [pancreaticcancer.net.au]
- 6. Amplia reports AMP945 data in preclinical of pancreatic cancer [clinicaltrialsarena.com]
- 7. AMP945 Combined with FOLFIRINOX Enhances Treatment Effects in model of Pancreatic Cancer - BioSpace [biospace.com]
- 8. AMP945 Combined with FOLFIRINOX Enhances Treatment Effects in model of Pancreatic Cancer [prnewswire.com]
- 9. Amplia Therapeutics phase 1 results support development of AMP945 in cancer and fibrosis [smallcaps.com.au]
Best practices for long-term storage of narmafotinib solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of narmafotinib solutions. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for narmafotinib solutions?
A1: For optimal stability, narmafotinib stock solutions should be stored under the following conditions. It is crucial to aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles, which can lead to degradation of the compound.[1][2]
Q2: How should I prepare a stock solution of narmafotinib?
A2: The recommended solvent for preparing a high-concentration stock solution of narmafotinib is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] It is critical to use newly opened or properly stored anhydrous DMSO, as hygroscopic DMSO (DMSO that has absorbed moisture) can significantly reduce the solubility of narmafotinib.[1][2] For in vivo studies, co-solvents are used to create a stable formulation.
Q3: My narmafotinib solution appears to have precipitated. What should I do?
A3: Precipitation can occur for several reasons, including improper storage, solvent quality, or exceeding the solubility limit. If you observe precipitation, you can try to redissolve the compound by gentle warming and/or sonication.[1] However, if the precipitate does not dissolve, it is recommended to prepare a fresh solution. To prevent precipitation, ensure you are using anhydrous DMSO and that the storage conditions are appropriate.
Q4: What is the mechanism of action of narmafotinib?
A4: Narmafotinib is a potent and selective, orally bioavailable inhibitor of Focal Adhesion Kinase (FAK).[1][3] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, migration, and survival.[3] By inhibiting FAK, narmafotinib can interfere with these processes in cancer cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Narmafotinib powder will not dissolve completely. | 1. Use of improper solvent. 2. Solvent has absorbed moisture (e.g., non-anhydrous DMSO).[1][2] 3. The concentration exceeds the solubility limit. | 1. Use high-purity, anhydrous DMSO for the initial stock solution.[1][2] 2. Use a fresh, unopened bottle of anhydrous DMSO. 3. Try gentle warming or sonication to aid dissolution.[1] If the compound still does not dissolve, you may need to prepare a more dilute solution. |
| Precipitation observed in the stock solution upon storage. | 1. Improper storage temperature. 2. Repeated freeze-thaw cycles.[1] 3. Moisture contamination. | 1. Ensure the stock solution is stored at the recommended temperature (-20°C for up to 1 month or -80°C for up to 6 months).[1] 2. Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.[1] 3. Use tightly sealed vials to prevent moisture from entering. |
| Inconsistent experimental results. | 1. Degradation of narmafotinib due to improper storage or handling. 2. Inaccurate concentration of the stock solution. | 1. Prepare fresh stock solutions regularly and follow the recommended storage guidelines strictly. 2. Ensure accurate weighing of the compound and precise measurement of the solvent volume. |
| Phase separation or precipitation when preparing in vivo formulations. | 1. Incorrect order of solvent addition. 2. Insufficient mixing between solvent additions. | 1. Follow the specified protocol for the order of adding each solvent.[1] 2. Ensure the solution is mixed thoroughly after the addition of each solvent before proceeding to the next.[1] |
Data Presentation
Narmafotinib Solubility
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (189.54 mM) | Requires sonication; use of anhydrous DMSO is critical.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.74 mM) | Results in a clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.74 mM) | Results in a clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.74 mM) | Results in a clear solution.[1] |
Recommended Storage Conditions for Narmafotinib
| Form | Temperature | Duration | Special Instructions |
| Solid Powder | 4°C | Long-term | Protect from light.[1] |
| In Solvent (Stock Solution) | -20°C | 1 month | Protect from light; aliquot to avoid freeze-thaw cycles.[1] |
| In Solvent (Stock Solution) | -80°C | 6 months | Protect from light; aliquot to avoid freeze-thaw cycles.[1] |
Experimental Protocols
Protocol 1: Preparation of Narmafotinib Stock Solution (100 mM in DMSO)
Materials:
-
Narmafotinib powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), high purity
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Allow the narmafotinib powder vial and anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of narmafotinib powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 100 mM concentration.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.
-
Aliquot the stock solution into single-use, amber vials to protect from light and prevent repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: Preparation of Narmafotinib Formulation for In Vivo Oral Administration
Materials:
-
Narmafotinib stock solution (e.g., 25 mg/mL in DMSO)
-
PEG300
-
Tween-80
-
Saline solution
-
Sterile tubes
Methodology (for a 1 mL final volume):
-
To a sterile tube, add 100 µL of a 25.0 mg/mL narmafotinib stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is homogeneous.
-
Add 50 µL of Tween-80 and mix again until the solution is clear and uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
-
The final concentration of this formulation will be 2.5 mg/mL. This formulation should be prepared fresh for each experiment.
Visualizations
Caption: Narmafotinib inhibits FAK, blocking downstream signaling pathways.
Caption: Workflow for preparing and storing narmafotinib stock solutions.
References
Technical Support Center: Identifying Potential Artifacts in AMP-945 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and potential artifacts encountered when using AMP-945, a selective Focal Adhesion Kinase (FAK) inhibitor, in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is AMP-945 and what is its primary target?
A1: AMP-945 (also known as Narmafotinib) is a potent and selective, orally bioavailable small molecule inhibitor of Focal Adhesion Kinase (FAK).[1][2][3] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell survival, proliferation, migration, and adhesion.[4]
Q2: What is the reported selectivity of AMP-945?
A2: AMP-945 exhibits high selectivity for FAK with a reported IC50 of 2.2 nM.[1] It has been shown to have over 200-fold selectivity for FAK over the closely related kinase Pyk2.[1]
Q3: What are the common off-target effects to consider for FAK inhibitors like AMP-945?
A3: While AMP-945 is highly selective, it is crucial to consider potential off-target effects common to kinase inhibitors. These can arise from structural similarities in the ATP-binding pockets of various kinases. For FAK inhibitors, a key off-target to consider is the Proline-rich Tyrosine Kinase 2 (Pyk2), due to its structural homology to FAK. Researchers should validate that the observed phenotype is a direct result of FAK inhibition.
Q4: I'm observing inconsistent IC50 values for AMP-945 in my cell viability assays. What could be the cause?
A4: High variability in IC50 values is a frequent challenge. Potential causes include:
-
Compound Solubility and Stability: Ensure AMP-945 is fully dissolved. It is typically prepared in DMSO for in vitro use, and the final DMSO concentration should be kept low (ideally <0.5%) to avoid solvent-induced toxicity. Prepare fresh dilutions from a frozen stock for each experiment to avoid degradation in aqueous media.
-
Cell Seeding Density and Health: Inconsistent cell numbers per well can significantly impact results. Standardize your seeding density and ensure cells are in a logarithmic growth phase and healthy at the time of treatment.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Consider using a lower serum concentration or serum-free media if your cell line allows.
Q5: My Western blot for phosphorylated FAK (p-FAK) shows a weak or no signal after AMP-945 treatment. How can I troubleshoot this?
A5: A weak or absent p-FAK signal is the expected outcome of successful FAK inhibition. However, if you suspect technical issues, consider the following:
-
Positive Control: Include a vehicle-treated (e.g., DMSO) control to ensure you can detect baseline p-FAK levels.
-
Antibody Quality: Validate your primary antibody against phosphorylated FAK (e.g., p-FAK Y397) and total FAK.
-
Protein Lysis and Transfer: Ensure your lysis buffer contains phosphatase inhibitors to protect the phosphorylation status of FAK. Verify efficient protein transfer from the gel to the membrane using a stain like Ponceau S.
-
Loading Amount: Load a sufficient amount of protein (typically 20-30 µg) per lane.
Troubleshooting Guides
Issue 1: Unexpected Cell Morphology Changes or Cytotoxicity
-
Potential Cause:
-
High concentration of AMP-945: Even selective inhibitors can have off-target effects or induce cytotoxicity at high concentrations.
-
Solvent toxicity: The vehicle (e.g., DMSO) used to dissolve AMP-945 may be at a toxic concentration.
-
On-target effect: FAK is critical for cell adhesion, and its inhibition can lead to changes in cell morphology, including rounding and detachment.
-
-
Recommended Solutions:
-
Dose-response experiment: Perform a dose-response curve to identify the optimal, non-toxic concentration range of AMP-945 for your specific cell line.
-
Vehicle control: Always include a vehicle control with the same final solvent concentration as your experimental wells.
-
Investigate target function: Research the known roles of FAK in the adhesion and morphology of your cell type to determine if the observed changes are consistent with on-target inhibition.
-
Issue 2: Discrepancy Between FAK Phosphorylation Inhibition and Downstream Signaling
-
Potential Cause:
-
Activation of compensatory signaling pathways: Cells can adapt to FAK inhibition by upregulating parallel survival pathways, such as the PI3K/Akt/mTOR or RAS/RAF/MEK/ERK pathways.
-
FAK scaffolding function: AMP-945 inhibits the kinase activity of FAK, but the protein can still function as a scaffold, mediating protein-protein interactions that influence signaling.
-
-
Recommended Solutions:
-
Probe for compensatory pathways: Use Western blotting to examine the phosphorylation status of key proteins in parallel signaling pathways (e.g., p-Akt, p-ERK).
-
Use orthogonal approaches: Complement inhibitor studies with genetic approaches like siRNA or shRNA to knockdown FAK expression, which ablates both kinase and scaffolding functions.
-
Issue 3: Artifacts in Immunofluorescence Assays
-
Potential Cause:
-
Autofluorescence: The cells, culture medium, or AMP-945 itself may exhibit autofluorescence, obscuring the specific signal.
-
Changes in Cytoskeleton: FAK inhibition can lead to significant reorganization of the actin cytoskeleton, which might be misinterpreted as an artifact.[5]
-
-
Recommended Solutions:
-
Controls: Include an unstained control (cells treated with AMP-945 but without fluorescent antibodies) to assess baseline autofluorescence.
-
Red-shifted fluorophores: Use fluorescent dyes that emit in the red or far-red spectrum, as cellular autofluorescence is often more prominent in the blue and green wavelengths.
-
Co-staining: Co-stain with markers for the actin cytoskeleton (e.g., phalloidin) to correlate changes in FAK localization with cytoskeletal rearrangements.
-
Data Presentation
Table 1: Selectivity Profile of AMP-945
| Target | IC50 (nM) | Selectivity vs. Pyk2 | Reference |
| FAK | 2.2 | >200-fold | [1] |
Table 2: Troubleshooting Summary for Common Assays
| Assay | Potential Artifact/Issue | Recommended Solution |
| Cell Viability (e.g., MTT, MTS) | Inconsistent IC50 values | Standardize cell seeding density, use fresh compound dilutions, optimize serum concentration. |
| Compound interference with assay reagents | Run a cell-free control with AMP-945 and the assay reagent. | |
| Western Blot (p-FAK) | Weak or no signal in treated samples | This is the expected on-target effect. Use a vehicle control to confirm baseline signal. |
| Non-specific bands | Optimize primary and secondary antibody concentrations, ensure adequate blocking and washing. | |
| Immunofluorescence | High background or autofluorescence | Include unstained controls, use red-shifted fluorophores, optimize antibody concentrations. |
| Altered FAK localization | Correlate with cytoskeletal markers (e.g., phalloidin) as this can be an on-target effect. | |
| Cell Migration (e.g., Transwell) | No effect on migration | Optimize inhibitor concentration and incubation time; confirm FAK is critical for migration in your cell line. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-FAK (Tyr397) Inhibition
-
Cell Lysis:
-
Wash cell monolayers with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape and collect the lysate.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.[6]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration.
-
-
Sample Preparation:
-
Add Laemmli sample buffer to the normalized lysates.
-
Boil samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.[7]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against p-FAK (Tyr397) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an ECL substrate.[6]
-
-
Stripping and Reprobing:
-
To normalize for protein loading, strip the membrane and re-probe with antibodies for total FAK and a loading control (e.g., β-actin or GAPDH).[7]
-
Protocol 2: Cell Viability Assay (MTS Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of AMP-945 in cell culture medium.
-
Treat cells and incubate for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-only controls.
-
-
Assay Procedure:
-
Data Analysis:
-
Normalize the absorbance values of treated wells to the vehicle control wells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 3: Cell Migration Assay (Transwell Assay)
-
Assay Setup:
-
Place Transwell inserts (e.g., 8 µm pore size) into a 24-well plate.
-
Add medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
-
Cell Seeding:
-
Harvest and resuspend cells in serum-free medium containing various concentrations of AMP-945 or a vehicle control.
-
Seed the cell suspension into the upper chamber of the Transwell inserts.
-
-
Incubation:
-
Incubate the plate for a duration appropriate for your cell line's migration rate (e.g., 12-24 hours).
-
-
Staining and Quantification:
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.[9]
-
Mandatory Visualizations
Caption: FAK signaling pathway and the point of inhibition by AMP-945.
Caption: A logical workflow for troubleshooting unexpected results with AMP-945.
References
- 1. Narmafotinib (AMP945, CTX-0294945) | FAK inhibitor | Probechem Biochemicals [probechem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Narmafotinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. onclive.com [onclive.com]
- 5. AMP-activated protein kinase induces actin cytoskeleton reorganization in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of AMP-945 and Other Focal Adhesion Kinase (FAK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Focal Adhesion Kinase (FAK) has emerged as a critical therapeutic target in oncology due to its central role in tumor progression, metastasis, and therapy resistance.[1][2] This guide provides an objective comparison of the efficacy of AMP-945, a potent and selective FAK inhibitor, with other notable FAK inhibitors in clinical and preclinical development. The comparative analysis is supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows.
FAK Signaling Pathway and Point of Inhibition
Focal Adhesion Kinase is a non-receptor tyrosine kinase that integrates signals from integrins and growth factor receptors, thereby regulating essential cellular processes such as proliferation, survival, migration, and invasion.[1][3] The activation of FAK is initiated by autophosphorylation at the Tyrosine-397 (Y397) residue, which creates a binding site for Src family kinases.[1] The subsequent formation of the FAK/Src signaling complex activates downstream pathways, including the PI3K/Akt and MAPK/ERK pathways.[4][5] FAK inhibitors, including AMP-945, typically exert their effect by competing with ATP at the kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling.
Quantitative Comparison of FAK Inhibitor Efficacy
The following tables summarize the in vitro potency of AMP-945 and other FAK inhibitors. The half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) are key metrics for comparing the efficacy of these compounds. Lower values indicate higher potency. It is important to note that IC50 values can vary depending on the specific assay conditions, such as ATP concentration and the cell line used.
Table 1: Biochemical Potency of FAK Inhibitors
| Inhibitor | Target | IC50 / Ki (nM) | Assay Type |
| AMP-945 (Narmafotinib) | FAK | 2.2 (IC50)[6] | Biochemical Kinase Assay[6] |
| FAK | 7.0 (IC50) | Cell-based (pFAK Y397 in MDA-MB-231)[5] | |
| FAK | 0.21 (Kd) | - | |
| Defactinib (VS-6063) | FAK | 0.6 (IC50) | Biochemical Kinase Assay |
| Pyk2 | 0.6 (IC50) | Biochemical Kinase Assay | |
| PF-562271 | FAK | 1.5 (IC50)[1][7][8][9][10] | Cell-free Kinase Assay[1][7][8][9][10] |
| Pyk2 | 13 (IC50)[8] | Biochemical Kinase Assay[8] | |
| VS-4718 (PND-1186) | FAK | 1.5 (IC50)[1][3][11] | In vitro Kinase Assay[3][11][12] |
| CEP-37440 | FAK | 2.3 (IC50)[4][13][14][15] | Enzymatic Assay[4][13][14][15] |
| ALK | 3.5 (IC50)[4][13][14][15] | Enzymatic Assay[4][13][14][15] | |
| GSK2256098 | FAK | 0.4 (Ki)[1][16] | ATP Competitive Kinase Assay[1][16] |
Table 2: Cellular Potency of FAK Inhibitors
| Inhibitor | Cell Line | IC50 (nM) | Assay Type |
| AMP-945 (Narmafotinib) | MDA-MB-231 | 7 | Inhibition of pFAK Y397 Autophosphorylation[5] |
| Defactinib (VS-6063) | - | 26 (EC50) | In vivo FAK phosphorylation |
| PF-562271 | - | 5 | Inducible phospho-FAK[7][9] |
| VS-4718 (PND-1186) | Breast Carcinoma Cells | ~100 | Inhibition of pFAK Y397[3] |
| CEP-37440 | - | 88 | Cellular Assay[13][14] |
| GSK2256098 | OVCAR8 (Ovarian) | 15 | Inhibition of pFAK Y397[16][17] |
| U87MG (Brain) | 8.5 | Inhibition of pFAK Y397[16][17] | |
| A549 (Lung) | 12 | Inhibition of pFAK Y397[16][17] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the objective interpretation of efficacy data. The following sections outline standardized protocols for commonly used assays to evaluate FAK inhibitors.
Biochemical Kinase Assay (In Vitro)
This assay directly measures the enzymatic activity of FAK and the inhibitory potential of compounds.
Objective: To determine the IC50 value of a FAK inhibitor.
Materials:
-
Recombinant FAK enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[18]
-
ATP
-
FAK substrate (e.g., poly(Glu, Tyr) 4:1)
-
FAK inhibitor (e.g., AMP-945)
-
96-well or 384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent[18]
-
Plate reader capable of luminescence detection
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the FAK inhibitor in kinase buffer.
-
Reaction Setup: Add the FAK enzyme and the inhibitor dilutions to the wells of the assay plate.
-
Initiation: Initiate the kinase reaction by adding a mixture of the FAK substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[18]
-
Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescent signal is proportional to the kinase activity.[18]
-
Data Analysis: Plot the percentage of FAK inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based FAK Autophosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block FAK autophosphorylation at Y397 within a cellular context.
Objective: To determine the cellular potency of a FAK inhibitor.
Materials:
-
Cancer cell line with active FAK signaling (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
FAK inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-pFAK (Y397) and anti-total FAK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of the FAK inhibitor for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them using ice-cold lysis buffer.[19]
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and block with 5% BSA or non-fat milk.[20]
-
Antibody Incubation: Incubate the membrane with the primary antibody against pFAK (Y397) overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody.[20]
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities for pFAK and total FAK. Normalize the pFAK signal to the total FAK signal to determine the extent of inhibition.
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay measures the effect of FAK inhibitors on cell proliferation and survival.
Objective: To evaluate the anti-proliferative effects of FAK inhibitors.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
FAK inhibitor
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Treatment: After 24 hours, treat the cells with a range of concentrations of the FAK inhibitor.
-
Incubation: Incubate for a specified period (e.g., 72 hours).[21]
-
Detection: Add the cell viability reagent according to the manufacturer's instructions and measure the absorbance or luminescence.[21]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Conclusion
The data presented in this guide demonstrates that AMP-945 is a potent inhibitor of FAK with low nanomolar efficacy in both biochemical and cell-based assays.[5][6] When comparing its potency to other FAK inhibitors, AMP-945 shows comparable in vitro efficacy to several compounds that have been evaluated in clinical trials. Specifically, its biochemical IC50 is in a similar range to that of PF-562271 and VS-4718.[1][6][7][8][9][10][11] While Defactinib and GSK2256098 exhibit slightly higher potency in biochemical assays, the cellular activity of AMP-945 is robust.[1][5][16] The choice of a FAK inhibitor for research or therapeutic development will ultimately depend on a variety of factors including selectivity, pharmacokinetic properties, and the specific biological context being investigated. The detailed experimental protocols provided herein offer a framework for conducting rigorous and reproducible comparative studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. scispace.com [scispace.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Narmafotinib (AMP945, CTX-0294945) | FAK inhibitor | Probechem Biochemicals [probechem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. PF-562271 | CDK | FAK | PYK2 | TargetMol [targetmol.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Initial Testing of VS-4718, a novel inhibitor of Focal Adhesion Kinase (FAK), against pediatric tumor models by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CEP-37440 - Chemietek [chemietek.com]
- 14. The effects of CEP-37440, an inhibitor of focal adhesion kinase, in vitro and in vivo on inflammatory breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. axonmedchem.com [axonmedchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. promega.com [promega.com]
- 19. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. merckmillipore.com [merckmillipore.com]
- 21. benchchem.com [benchchem.com]
Narmafotinib Demonstrates Potent Anti-Tumor Effects in Xenograft Models: A Comparative Guide
For Immediate Release
Melbourne, Australia – Preclinical data on narmafotinib (formerly AMP945), a novel Focal Adhesion Kinase (FAK) inhibitor, reveals significant anti-tumor activity in xenograft models of pancreatic cancer. Developed by Amplia Therapeutics, narmafotinib, particularly in combination with standard-of-care chemotherapy, has shown the potential to overcome treatment resistance and enhance therapeutic efficacy. This guide provides a comparative analysis of narmafotinib's performance against other FAK inhibitors and standard chemotherapy, supported by available experimental data.
Narmafotinib is a highly potent and selective, orally bioavailable inhibitor of FAK, a non-receptor tyrosine kinase that is overexpressed in various cancers, including pancreatic cancer.[1] FAK plays a crucial role in cell survival, proliferation, migration, and chemoresistance.[1] Preclinical research, conducted in collaboration with the Garvan Institute of Medical Research, indicates that FAK inhibition by narmafotinib reduces the stiffness and density of the fibrous tissue surrounding pancreatic cancer cells. This 'priming' effect sensitizes the tumor to chemotherapy, leading to reduced cancer growth and spread.[2]
Comparative Efficacy in Xenograft Models
The following tables summarize the anti-tumor efficacy of narmafotinib and comparable treatments in various xenograft models. It is important to note that the data is compiled from different studies and direct head-to-head comparisons in the same experimental setting are limited.
Table 1: Narmafotinib Efficacy in Xenograft Models
| Cancer Type | Xenograft Model | Treatment | Key Findings | Reference |
| Pancreatic Cancer | Patient-Derived Xenograft (PDX) | Narmafotinib + Gemcitabine/nab-paclitaxel | Enhanced sensitivity to chemotherapy, sustained tumor growth reduction, and increased overall survival. Reduced tumor growth and fibrosis. | [3] |
| Pancreatic Cancer | Animal Models | Narmafotinib + FOLFIRINOX | Improved survival compared to FOLFIRINOX alone. | [4][5] |
Table 2: Efficacy of Alternative FAK Inhibitors in Pancreatic Cancer Xenograft Models
| FAK Inhibitor | Xenograft Model | Treatment | Key Findings | Reference |
| Defactinib | PANC-1 | 40 mg/kg daily for 4 weeks | Significantly suppressed tumor growth and metastasis. | [6] |
| GSK2256098 | Not specified in xenograft | In vitro (PDAC cell lines) | Decreased cell viability, anchorage-independent growth, and motility in a dose-dependent manner. |
Table 3: Efficacy of Standard-of-Care Chemotherapy in Pancreatic Cancer Xenograft Models
| Treatment | Xenograft Model | Key Findings | Reference |
| Gemcitabine (100 mg/kg weekly) + nab-paclitaxel (30 mg/kg weekly) | Patient-Derived Xenograft (PDX) | All 3 PDX models responded to the combination therapy with varying sensitivities. The combination resulted in 1.19 to 1.39-fold greater cell death compared to the more potent single-drug treatment for each PDX. | [7] |
| S-1 + nab-paclitaxel | Patient-Derived Xenograft (PDX) | Tumor growth inhibition of 103.56% for the combination, significantly better than S-1 (69.52%) or nab-paclitaxel (86.63%) alone. | [8] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach used in these studies, the following diagrams are provided.
Experimental Protocols
While specific, detailed protocols for every study are proprietary, the general methodology for evaluating anti-tumor effects in xenograft models follows a standardized procedure as outlined in the workflow diagram above. Key aspects of the experimental design for the cited studies are summarized below:
Establishment of Xenograft Models:
-
Cell Lines: Human pancreatic cancer cell lines (e.g., PANC-1) or patient-derived tumor tissues are used.
-
Animals: Immunocompromised mice (e.g., SCID or nude mice) are typically used to prevent rejection of human tumor cells.
-
Implantation: Tumor cells or tissue fragments are implanted either subcutaneously (under the skin) for easy tumor measurement or orthotopically (in the pancreas) to better mimic the natural tumor microenvironment.
Drug Administration:
-
Narmafotinib: Administered orally, typically on a daily schedule.
-
Defactinib: Administered orally, daily.[6]
-
Gemcitabine and nab-paclitaxel: Administered intravenously, typically on a weekly schedule.[7]
-
Dosing: Dosages are determined based on maximum tolerated dose studies in mice.
Efficacy Evaluation:
-
Tumor Growth Inhibition (TGI): Tumor volume is measured regularly (e.g., twice weekly) using calipers. TGI is calculated as the percentage difference in the mean tumor volume of the treated group compared to the control (vehicle-treated) group.
-
Survival Analysis: In some studies, mice are monitored until a predetermined endpoint (e.g., tumor volume reaches a specific size), and overall survival is compared between treatment groups.
-
Immunohistochemistry (IHC): At the end of the study, tumors are excised and analyzed by IHC for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and fibrosis.
-
Western Blotting: Tumor lysates can be analyzed by Western blot to confirm the inhibition of FAK phosphorylation and downstream signaling pathways.
Conclusion
The available preclinical data strongly support the anti-tumor effects of narmafotinib in xenograft models of pancreatic cancer, particularly in combination with standard-of-care chemotherapy. Narmafotinib's mechanism of action, targeting the tumor microenvironment by inhibiting FAK, provides a sound rationale for its continued clinical development. While direct comparative efficacy data against other FAK inhibitors in identical pancreatic cancer models is not yet publicly available, the existing evidence positions narmafotinib as a promising therapeutic agent for this challenging disease. Further clinical investigation in the ongoing ACCENT trial will be crucial to fully elucidate its therapeutic potential in patients.[1][9]
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. Pancreatic Cancer ACCENT Trial Reports Significant Patient Outcome | Australian Pancreatic Cancer Genome Initiative [pancreaticcancer.net.au]
- 3. New Narmafotinib Data Presented at International Conference - Amplia Therapeutics Limited (ASX:ATX) - Listcorp. [listcorp.com]
- 4. FIRST PATIENT DOSED IN NEW PANCREATIC CANCER TRIAL - Amplia Therapeutics Limited (ASX:ATX) - Listcorp. [listcorp.com]
- 5. Amplia begins dosing in new pancreatic cancer trial combining FAK inhibitor with chemotherapy - Biotech [biotechdispatch.com.au]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Nab-Paclitaxel Plus S-1 Shows Increased Antitumor Activity in Patient-Derived Pancreatic Cancer Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
A Head-to-Head Comparison: AMP-945 versus OFEV® (nintedanib) in a Preclinical Model of Pulmonary Fibrosis
For Immediate Release to the Research Community
A recent preclinical study has demonstrated that the investigational Focal Adhesion Kinase (FAK) inhibitor, AMP-945, exhibits comparable efficacy to the approved multi-targeted tyrosine kinase inhibitor, OFEV® (nintedanib), in a well-established mouse model of pulmonary fibrosis. These findings position AMP-945 as a promising therapeutic candidate for idiopathic pulmonary fibrosis (IPF) and other fibrotic lung diseases. This guide provides a comprehensive comparison of the two compounds, including their mechanisms of action, supporting experimental data, and detailed methodologies for key experiments.
Executive Summary
In a head-to-head comparison utilizing the bleomycin-induced mouse model of pulmonary fibrosis, AMP-945 demonstrated a statistically significant reduction in lung fibrosis, with an efficacy level comparable to that of the current standard-of-care, OFEV® (nintedanib).[1][2] Both compounds were administered in a therapeutic setting, where treatment was initiated after the establishment of fibrosis, mimicking a more clinically relevant scenario.[1][2] The primary endpoint for assessing efficacy was the Ashcroft score, a standardized method for quantifying the extent of lung fibrosis in histological samples.[1]
Data Presentation
While the exact mean Ashcroft scores from the head-to-head preclinical study have not been publicly released, a press release from Amplia Therapeutics included a bar chart illustrating the results. The chart indicates that both AMP-945 and OFEV® significantly reduced the Ashcroft score compared to the vehicle-treated group (p < 0.0001). The combination of AMP-945 and OFEV® did not show a statistically significant improvement over either drug alone, suggesting that both compounds may have reached a maximal therapeutic effect in this model.
Table 1: Summary of Preclinical Efficacy in Bleomycin-Induced Murine Pulmonary Fibrosis Model
| Treatment Group | Primary Endpoint (Ashcroft Score) | Statistical Significance vs. Vehicle |
| Sham (Saline Control) | Baseline (minimal fibrosis) | N/A |
| Bleomycin (B88199) + Vehicle | Significant increase in fibrosis | N/A |
| Bleomycin + AMP-945 | Significant reduction in fibrosis | p < 0.0001 |
| Bleomycin + OFEV® | Significant reduction in fibrosis | p < 0.0001 |
| Bleomycin + AMP-945 + OFEV® | Significant reduction in fibrosis | p < 0.0001 |
Note: This table is a qualitative representation based on the publicly available bar chart. Specific numerical values for the mean Ashcroft score and standard error of the mean are not yet available.
Mechanism of Action
The distinct mechanisms of action of AMP-945 and OFEV® offer different approaches to targeting the complex pathology of pulmonary fibrosis.
AMP-945: A Selective FAK Inhibitor
AMP-945 is a small molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. In the context of pulmonary fibrosis, FAK is a key mediator of pro-fibrotic signaling pathways. By inhibiting FAK, AMP-945 is believed to disrupt the activation of fibroblasts and their differentiation into myofibroblasts, which are the primary cells responsible for the excessive deposition of extracellular matrix (ECM) proteins that leads to tissue scarring.
OFEV® (nintedanib): A Multi-Targeted Tyrosine Kinase Inhibitor
OFEV® (nintedanib) is an intracellular inhibitor that targets multiple tyrosine kinase receptors, including the receptors for platelet-derived growth factor (PDGF), fibroblast growth factor (FGF), and vascular endothelial growth factor (VEGF). These growth factors are key drivers of the fibrotic process, promoting the proliferation and migration of fibroblasts and the deposition of ECM. By blocking these signaling pathways, nintedanib (B1663095) effectively slows the progression of fibrosis.
Signaling Pathway Diagrams
To visualize the mechanisms of action, the following diagrams illustrate the signaling pathways targeted by AMP-945 and OFEV®.
Experimental Protocols
The head-to-head comparison of AMP-945 and OFEV® was conducted using the industry-standard bleomycin-induced pulmonary fibrosis model in mice. This model recapitulates key features of human IPF, including inflammation, fibroblast activation, and excessive collagen deposition.
Experimental Workflow
Detailed Methodology
-
Animal Model: The specific strain, age, and sex of the mice used in the study have not been publicly disclosed. Generally, C57BL/6 mice are commonly used for this model.
-
Induction of Pulmonary Fibrosis: A single intratracheal instillation of bleomycin sulfate (B86663) is administered to induce lung injury and subsequent fibrosis. The exact dose of bleomycin was not specified in the available information. Control animals receive a saline instillation.
-
Treatment Protocol:
-
Treatment was initiated on day 7 post-bleomycin administration, allowing for the establishment of fibrosis.[1]
-
Mice were randomized into four treatment groups: vehicle control, AMP-945, OFEV®, and a combination of AMP-945 and OFEV®.[1]
-
The drugs were administered orally once daily for 14 consecutive days (from day 7 to day 21).[1]
-
The specific doses of AMP-945 and OFEV® used in this study have not been disclosed.
-
-
Endpoint Measurement:
-
On day 21, animals were euthanized, and their lungs were harvested for histological analysis.
-
Lung tissue was fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) and Masson's Trichrome to visualize tissue morphology and collagen deposition, respectively.
-
The severity of fibrosis was quantified using the Ashcroft scoring method, a semi-quantitative scale ranging from 0 (normal lung) to 8 (total fibrosis).[1]
-
Conclusion and Future Directions
The preclinical data strongly suggest that AMP-945, a selective FAK inhibitor, is as effective as the established multi-targeted therapy OFEV® in reducing established pulmonary fibrosis in a validated animal model. This provides a compelling rationale for the continued clinical development of AMP-945 as a novel treatment for IPF and other fibrotic lung diseases. The distinct mechanism of action of AMP-945 may offer an alternative or complementary therapeutic strategy for patients. Further studies are warranted to fully elucidate the quantitative comparison between the two compounds and to explore the long-term efficacy and safety of AMP-945 in clinical trials.
References
A Head-to-Head Comparison of Narmafotinib and Other Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, a multitude of small molecule inhibitors have emerged, each with distinct kinase targets and mechanisms of action. This guide provides a head-to-head comparison of narmafotinib, a potent and selective Focal Adhesion Kinase (FAK) inhibitor, with other notable small molecule inhibitors such as bemcentinib (B612113), gilteritinib, merestinib, cabozantinib, and sitravatinib (B1680992). This objective comparison, supported by preclinical and clinical data, aims to assist researchers in navigating the therapeutic potential and strategic application of these agents.
At a Glance: Comparative Kinase Inhibition Profile
The following table summarizes the in vitro potency of narmafotinib and its counterparts against their primary kinase targets. This quantitative data, primarily presented as half-maximal inhibitory concentrations (IC50) or dissociation constants (Kd), is crucial for understanding the specific and off-target activities of each inhibitor.
| Inhibitor | Primary Target(s) | IC50 / Kd (nM) | Key Off-Target Kinases (IC50 in nM) |
| Narmafotinib | FAK | 0.21 (Kd)[1]; 7 (autophosphorylation)[1] | Data not widely available, noted for high selectivity[2][3] |
| Bemcentinib | AXL | 14[4][5][6][7] | >100-fold selective for AXL vs Abl; 50-fold vs MER; >100-fold vs TYRO3[4][7] |
| Gilteritinib | FLT3, AXL | 0.29 (FLT3)[8]; 0.73 (AXL)[8] | c-KIT (230), LTK, ALK, TRKA, ROS, RET, MER[8] |
| Merestinib | c-MET, AXL, MER | 2 (c-MET, Ki)[9]; 2 (AXL)[9]; 10 (MER)[9] | MST1R (11), FLT3 (7), ROS1, DDR1/2[9] |
| Cabozantinib | VEGFR2, c-MET, RET, AXL | 0.035 (VEGFR2); 1.3 (c-MET); 5.2 (RET); 7 (AXL)[10] | KIT (4.6), TIE2 (14.3), FLT3 (11.3)[10] |
| Sitravatinib | AXL, MER, VEGFR2 | 1.5 (AXL); 2 (MER); 5 (VEGFR2)[11] | KIT (6), FLT3 (8), DDR1/2, TRKA/B, MET (20), PDGFRα (30)[11] |
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by these inhibitors is fundamental to appreciating their therapeutic rationale and potential for combination therapies.
Narmafotinib and the FAK Signaling Pathway
Narmafotinib is a highly potent and selective inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[2][12] Overexpressed in various cancers, including pancreatic cancer, FAK activation is linked to tumor progression and metastasis.[3][12] Narmafotinib's mechanism of action involves the inhibition of FAK autophosphorylation at Tyr397, which subsequently blocks downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways.[12] By disrupting these pathways, narmafotinib can inhibit tumor growth and sensitize cancer cells to chemotherapy.[13]
Bemcentinib and the AXL Signaling Pathway
Bemcentinib is a selective inhibitor of AXL, a receptor tyrosine kinase belonging to the TAM (Tyro3, AXL, Mer) family.[4][7][14] AXL overexpression is associated with poor prognosis and resistance to various cancer therapies.[15] Upon binding its ligand Gas6, AXL dimerizes and activates downstream signaling pathways, including PI3K/AKT and MAPK/ERK, promoting cell survival, migration, and invasion.[15] Bemcentinib blocks the catalytic activity of AXL, thereby inhibiting these oncogenic signals.[14]
Multi-Kinase Inhibitors: Gilteritinib, Merestinib, Cabozantinib, and Sitravatinib
Unlike the more selective inhibitors, gilteritinib, merestinib, cabozantinib, and sitravatinib target multiple kinases, offering a broader spectrum of anti-cancer activity but also potentially increased off-target effects.
-
Gilteritinib primarily targets FLT3 and AXL, making it effective in FLT3-mutated acute myeloid leukemia (AML) where AXL can be a resistance mechanism.[8][16]
-
Merestinib shows potent inhibition of c-MET, AXL, and MER, key drivers in various solid tumors.[9]
-
Cabozantinib targets VEGFR2, c-MET, and RET, impacting angiogenesis, invasion, and metastasis.[10]
-
Sitravatinib has a broad profile against TAM receptors (AXL, MER) and VEGFRs, suggesting a role in overcoming resistance to antiangiogenic therapies and enhancing immunotherapy.[11][17]
Preclinical and Clinical Efficacy: A Comparative Overview
Direct head-to-head clinical trials comparing narmafotinib with these other inhibitors are not yet available. However, preclinical and early-phase clinical data provide insights into their respective efficacies.
Narmafotinib is currently in Phase 2 clinical trials for advanced pancreatic cancer in combination with standard-of-care chemotherapy.[3] Preclinical studies have shown its ability to reduce tumor growth and metastasis.[2] In a xenograft model, narmafotinib combined with bevacizumab resulted in significant tumor growth inhibition.[18]
Bemcentinib has been evaluated in clinical trials for various cancers, including non-small cell lung cancer (NSCLC) and AML.[19][20] In preclinical models, it has demonstrated the ability to reverse resistance to immunotherapy and chemotherapy.[15][21]
Gilteritinib is approved for relapsed or refractory FLT3-mutated AML.[16] Preclinical and clinical studies have demonstrated its superiority over standard chemotherapy in this patient population.[8][22] Its dual inhibition of FLT3 and AXL is thought to overcome resistance mechanisms.[23]
Merestinib has shown anti-tumor activity in preclinical models of various cancers, including those with NTRK fusions.[24][25] Clinical trials have evaluated its efficacy in solid tumors.[9]
Cabozantinib is approved for the treatment of renal cell carcinoma, hepatocellular carcinoma, and medullary thyroid cancer.[10] Preclinical models have shown its efficacy in inhibiting tumor growth and metastasis in a variety of cancer types.[26][27]
Sitravatinib is being investigated in clinical trials, often in combination with immune checkpoint inhibitors.[28] Preclinical studies suggest it can overcome resistance to antiangiogenic therapies and enhance anti-tumor immunity.[29][30]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize and compare small molecule inhibitors. Specific details may vary between laboratories and experimental systems.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against a specific kinase.
Principle: The assay measures the ability of an inhibitor to block the phosphorylation of a substrate by a kinase. This is often quantified by measuring the amount of ATP consumed or ADP produced.
General Protocol:
-
Reaction Setup: In a microplate, combine the kinase, a specific substrate (e.g., a peptide or protein), and varying concentrations of the inhibitor in a kinase buffer.
-
Initiation: Start the reaction by adding a solution containing ATP and MgCl2.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a set period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Quantify the kinase activity. For ADP-Glo™ assays, this involves adding a reagent that converts the remaining ATP to light, followed by a second reagent that converts the generated ADP to light. The luminescent signal is then measured using a plate reader.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
Objective: To assess the effect of an inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the inhibitor for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the inhibitor concentration to determine the IC50 value.
Conclusion
Narmafotinib stands out as a highly selective FAK inhibitor with a promising therapeutic window, particularly in fibrotic cancers like pancreatic cancer. In contrast, the other inhibitors discussed offer broader kinase inhibition profiles, which may be advantageous in overcoming resistance but could also lead to increased toxicities. The choice of inhibitor will ultimately depend on the specific cancer type, its underlying molecular drivers, and the potential for combination therapies. As more clinical data becomes available, a clearer picture of the relative strengths and weaknesses of these small molecule inhibitors will emerge, further guiding their optimal use in the clinic.
References
- 1. Cabozantinib (XL184) inhibits growth and invasion of preclinical TNBC models [cancer.fr]
- 2. medkoo.com [medkoo.com]
- 3. onclive.com [onclive.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Bemcentinib (R428) | Axl Inhibitor | Anti-tumor | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First‐in‐Human Phase I Study of Merestinib, an Oral Multikinase Inhibitor, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potent antitumor activity of Cabozantinib, a c-MET and VEGFR2 Inhibitor, in a Colorectal Cancer Patient-derived Tumor Explant Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. First-in-human phase 1/1b study to evaluate sitravatinib in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of second‑generation FLT3 inhibitors in acute myeloid leukemia: A systematic review and meta‑analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Facebook [cancer.gov]
- 15. The Role of Axl Inhibition and Immune Checkpoint Blockade in Non-small Cell Lung Cancer: Current Understanding and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gilteritinib Reduces FLT3 Expression in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. BerGenBio Announces New Preclinical Data Indicating Broadened Potential for Bemcentinib to Treat Severe Respiratory Infections [prnewswire.com]
- 20. Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bergenbio Presents Pre-clinical and Clinical Data on Bemcentinib in STK11-positive NSCLC at SITC Annual Meeting 2021 [prnewswire.com]
- 22. ashpublications.org [ashpublications.org]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Merestinib (LY2801653) inhibits neurotrophic receptor kinase (NTRK) and suppresses growth of NTRK fusion bearing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Merestinib (LY2801653) inhibits neurotrophic receptor kinase (NTRK) and suppresses growth of NTRK fusion bearing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. Cabozantinib (XL184) Inhibits Growth and Invasion of Preclinical TNBC Models - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A phase 1-2 trial of sitravatinib and nivolumab in clear cell renal cell carcinoma following progression on antiangiogenic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Enhanced efficacy of sitravatinib in metastatic models of antiangiogenic therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 30. tandfonline.com [tandfonline.com]
Reproducibility of Preclinical Findings with AMP-945: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical findings for AMP-945 (narmafotinib), a Focal Adhesion Kinase (FAK) inhibitor, and evaluates its performance against other FAK inhibitors in similar preclinical settings. This document summarizes available quantitative data, details experimental methodologies, and visualizes key biological pathways and workflows to offer an objective resource for assessing the reproducibility and therapeutic potential of AMP-945.
Executive Summary
AMP-945 (narmafotinib) is a selective, orally bioavailable FAK inhibitor currently under clinical investigation primarily for pancreatic cancer. Preclinical studies, largely conducted in collaboration with the Garvan Institute of Medical Research, have demonstrated its potential to enhance the efficacy of standard-of-care chemotherapies. The mechanism of action involves the modulation of the tumor microenvironment, specifically by reducing the stiffness and density of the fibrous tissue surrounding cancer cells, thereby increasing their susceptibility to cytotoxic agents. While direct, independent replication studies of AMP-945's preclinical findings are not yet publicly available, this guide compares its reported efficacy with data from other notable FAK inhibitors such as defactinib, GSK2256098, and IN10018, providing a broader context for its potential clinical translation.
Comparative Analysis of Preclinical Efficacy
The following table summarizes key quantitative data from preclinical studies of AMP-945 and alternative FAK inhibitors. The data is primarily focused on pancreatic cancer models, reflecting the main therapeutic indication for AMP-945.
| Compound | Alternative Names | Cancer Model | Treatment Combination | Key Finding | Reported By |
| AMP-945 | narmafotinib | Pancreatic Cancer (Patient-Derived Xenograft) | FOLFIRINOX | ~30-35% increase in median survival compared to FOLFIRINOX alone.[1][2] | Amplia Therapeutics / Garvan Institute |
| AMP-945 | narmafotinib | Pancreatic Cancer | Gemcitabine + nab-paclitaxel | Demonstrated benefit in combination.[3] Currently in Phase 1b/2a ACCENT trial.[4][5] | Amplia Therapeutics / Garvan Institute |
| Defactinib | VS-6063 | Pancreatic Ductal Adenocarcinoma (in vivo model) | Single agent | Doubling of survival.[6] | Verastem Oncology |
| Defactinib | VS-6063 | Metastatic Pancreatic Ductal Adenocarcinoma | Avutometinib + Gemcitabine + nab-paclitaxel | Synergistic antitumor activity in preclinical models.[7] | Verastem Oncology |
| GSK2256098 | Glioblastoma (subcutaneous xenograft) | Single agent | Dose- and time-dependent inhibition of pFAK.[8][9] | GlaxoSmithKline | |
| GSK2256098 | Advanced Pancreatic Ductal Adenocarcinoma | Trametinib (B1684009) | Ineffective in a Phase II trial, with a median PFS of 1.6 months.[10] | Various | |
| IN10018 | Pancreatic Cancer | Radiotherapy | Enhanced anti-tumor efficacy, reduced tumor growth, and increased survival.[11] | InxMed | |
| IN10018 | Various KRAS mutant cancer models (CDX and PDX) | Single agent (25 or 50 mg/kg) | Potent anti-cancer effects.[12] | InxMed |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental design of these preclinical studies, the following diagrams have been generated.
References
- 1. AMP945 Combined with FOLFIRINOX Enhances Treatment Effects in model of Pancreatic Cancer - BioSpace [biospace.com]
- 2. researchgate.net [researchgate.net]
- 3. Amplia reports AMP945 data in preclinical of pancreatic cancer [clinicaltrialsarena.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. US Clinical Trial Activities for Narmafotinib Now Underway - Amplia Therapeutics Limited (ASX:ATX) - Listcorp. [listcorp.com]
- 6. Verastem releases Phase I trial results of FAK inhibitor to treat pancreatic cancer - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. ascopubs.org [ascopubs.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A phase II trial of GSK2256098 and trametinib in patients with advanced pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Focal adhesion kinase priming in pancreatic cancer, altering biomechanics to improve chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unveiling the Prowess of AMP-945: A Comparative Guide to its Mechanism of Action Across Diverse Cellular Landscapes
For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides an objective comparison of AMP-945 (narmafotinib), a potent and selective Focal Adhesion Kinase (FAK) inhibitor, with other alternatives. We delve into the experimental data supporting its mechanism of action, offering a cross-validation perspective in various cell lines.
AMP-945 has emerged as a promising therapeutic agent, particularly in the context of fibrotic cancers such as pancreatic cancer.[1][2] Its primary mechanism of action is the inhibition of FAK, a non-receptor tyrosine kinase that is frequently overexpressed in tumors and plays a pivotal role in cell survival, proliferation, migration, and resistance to chemotherapy.[3] This guide will dissect the available data to provide a clear understanding of AMP-945's performance and its standing among alternative FAK inhibitors.
Mechanism of Action: Targeting the Fibrotic Tumor Microenvironment
AMP-945 is an orally bioavailable small molecule that demonstrates high potency and selectivity in inhibiting FAK.[1][3][4] The kinase activity of FAK is crucial for signaling pathways that contribute to the dense fibrotic tissue surrounding many solid tumors, which acts as a barrier to conventional therapies.[5] By inhibiting FAK, AMP-945 effectively "primes" the tumor microenvironment, rendering it more susceptible to the cytotoxic effects of chemotherapy.[6][7]
Preclinical studies have shown that AMP-945 can effectively break down this protective fibrotic barrier, leading to enhanced efficacy of standard-of-care chemotherapies.[8] This has been notably demonstrated in pancreatic cancer models, where the combination of AMP-945 with chemotherapy has led to significant improvements in survival rates.[9][10][11]
FAK Signaling Pathway
The following diagram illustrates the central role of FAK in mediating signals from the extracellular matrix (ECM) and growth factors to downstream pathways that regulate key cellular processes implicated in cancer progression. AMP-945 acts by directly inhibiting the kinase activity of FAK, thereby disrupting this signaling cascade.
Cross-Validation of AMP-945's Activity in Different Cancer Cell Lines
While the majority of publicly available data focuses on pancreatic cancer, evidence suggests that AMP-945's mechanism of action is applicable across various cancer types where FAK is overexpressed. One study has reported that narmafotinib can inhibit the autophosphorylation of FAK in the breast cancer cell line MDA-MB-231.[7] Although comprehensive data on a wide panel of cell lines for AMP-945 is not yet publicly available, the consistent mechanism of FAK inhibition provides a strong rationale for its potential efficacy in other solid tumors.
The following table summarizes the known in vitro activity of AMP-945 and provides a comparative context with other FAK inhibitors in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (FAK Kinase) | Effect on FAK Phosphorylation (Y397) | Reference |
| AMP-945 (narmafotinib) | - | - | 7.0 nM | Inhibits autophosphorylation | [7] |
| MDA-MB-231 | Breast Cancer | Not Reported | Inhibition observed | [7] | |
| GSK2256098 | PANC-1, L3.6P1, Hs766T, Aspc-1, BxPC-3, MiaPaCa-2 | Pancreatic Cancer | Not Reported | Dose-dependent inhibition | [12] |
| Defactinib (B1662816) (VS-6063) | Various | NSCLC, Ovarian, Pancreatic | Not Reported | Inhibition of FAK activity | [7] |
| PF-573228 | OVCAR-3 | Ovarian Cancer | Not Reported | Inhibits phosphorylation of downstream paxillin | [7] |
Performance Comparison with Alternative FAK Inhibitors
AMP-945 is considered a "best-in-class" FAK inhibitor due to its high potency and selectivity.[1][4] Several other FAK inhibitors have been developed and are in various stages of clinical investigation. The table below provides a comparative overview of AMP-945 and other notable FAK inhibitors.
| Feature | AMP-945 (narmafotinib) | Defactinib (VS-6063) | GSK2256098 |
| Development Status | Phase 2a (Pancreatic Cancer) | Phase 3 (NSCLC, Ovarian, Pancreatic Cancer) | Phase 1/2 (Advanced Solid Tumors, Glioblastoma) |
| Reported Efficacy | 35% ORR in combination with chemotherapy in pancreatic cancer patients.[13] | Enhances immune checkpoint inhibitor efficacy.[14] | Clinical activity observed in mesothelioma.[15] |
| Key Preclinical Findings | Increases survival by ~30-35% in pancreatic cancer mouse models when combined with chemotherapy.[16] | Inhibits tumor-associated macrophages.[14] | Inhibits growth and survival of pancreatic cancer cells.[12] |
| FDA Designations | Fast Track and Orphan Drug Designation for Pancreatic Cancer.[1][17] | - | - |
Preclinical Efficacy in Pancreatic Cancer Models
Preclinical studies have provided a strong foundation for the clinical development of AMP-945. In patient-derived xenograft (PDX) models of pancreatic cancer, the combination of AMP-945 with the standard-of-care chemotherapy FOLFIRINOX resulted in a significant increase in survival and a reduction in tumor burden.
| Model | Treatment Group | Median Survival Extension vs. Chemo Alone | Key Molecular Findings | Reference |
| Subcutaneous PDX | AMP-945 + FOLFIRINOX | ~35% | Reduction in pY397FAK, Increase in cleaved caspase-3 | [16][18] |
| Orthotopic PDX | AMP-945 + FOLFIRINOX | ~30% | Reduction in pY397FAK, Increase in cleaved caspase-3 | [16][18] |
Experimental Protocols
To facilitate the replication and further investigation of AMP-945's mechanism of action, we provide an overview of the methodologies for key experiments.
FAK Kinase Inhibition Assay
This biochemical assay is designed to measure the enzymatic activity of FAK and the inhibitory effect of compounds like AMP-945.
Detailed Protocol: A detailed protocol for a similar FAK kinase assay can be found in the application notes for FAK-IN-9-based kinase assays.[9] The general steps involve preparing serial dilutions of the inhibitor, adding the FAK enzyme, initiating the kinase reaction with a substrate and ATP, and then measuring the resulting signal, often luminescence-based, to determine the extent of inhibition.[9][13]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with a compound.
Methodology:
-
Seed cancer cells (e.g., PANC-1, MDA-MB-231) in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of AMP-945 and a vehicle control for a specified duration (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.[19][20]
In Vitro Fibrosis Assay
These assays aim to model the key events in the fibrotic process, such as the activation of fibroblasts and the deposition of extracellular matrix proteins.
Methodology:
-
Culture primary human fibroblasts in conditions that promote the deposition of mature collagen.
-
Treat the cells with a pro-fibrotic stimulus (e.g., TGF-β) in the presence or absence of AMP-945 at various concentrations.
-
After an incubation period, fix and stain the cells for markers of fibrosis, such as α-Smooth Muscle Actin (α-SMA) and collagen.
-
Use high-content imaging to quantify the expression and deposition of these markers.
-
Analyze the data to determine the anti-fibrotic activity of AMP-945.[3][6][21]
Logical Relationship for Therapeutic Strategy
The therapeutic strategy for AMP-945, particularly in combination therapy for fibrotic cancers, follows a clear logical progression from targeting the molecular mechanism to achieving a clinical outcome.
Conclusion
AMP-945 (narmafotinib) is a highly promising FAK inhibitor with a well-defined mechanism of action that addresses a key challenge in cancer therapy: the protective fibrotic tumor microenvironment. While extensive data from a broad range of cancer cell lines is still emerging, the available preclinical and clinical evidence in pancreatic cancer strongly supports its potential as an effective combination therapy. Its high potency and selectivity, coupled with positive clinical trial results, position AMP-945 as a significant advancement in the treatment of fibrotic cancers. Further cross-validation studies in other cancer types will be crucial in fully elucidating the therapeutic breadth of this innovative agent.
References
- 1. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 2. FDA Expedites Narmafotinib for Advanced Pancreatic Cancer [synapse.patsnap.com]
- 3. Methods – Fibrosis Research Group [semmelweis.hu]
- 4. US Clinical Trial Activities for Narmafotinib Now Underway - Amplia Therapeutics Limited (ASX:ATX) - Listcorp. [listcorp.com]
- 5. Amplia Therapeutics confirms anti-cancer drug AMP945 can inhibit focal adhesion kinase in healthy volunteers [smallcaps.com.au]
- 6. In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Amplia reports AMP945 data in preclinical of pancreatic cancer [clinicaltrialsarena.com]
- 11. AMP945 Combined with FOLFIRINOX Enhances Treatment Effects in model of Pancreatic Cancer - BioSpace [biospace.com]
- 12. researchgate.net [researchgate.net]
- 13. promega.com [promega.com]
- 14. FAK/PYK2 inhibitors defactinib and VS-4718 enhance immune checkpoint inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A phase I, pharmacokinetic and pharmacodynamic study of GSK2256098, a focal adhesion kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. onclive.com [onclive.com]
- 18. ascopubs.org [ascopubs.org]
- 19. benchchem.com [benchchem.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. sygnaturediscovery.com [sygnaturediscovery.com]
Synergistic Efficacy of Narmafotinib (AMP-945) with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the synergistic effects of narmafotinib (AMP-945), a novel Focal Adhesion Kinase (FAK) inhibitor, when combined with standard-of-care chemotherapy. The data presented herein, compiled from preclinical studies and clinical trials, offers a comparative analysis of this combination therapy against traditional chemotherapy regimens, highlighting its potential to overcome chemoresistance and improve patient outcomes, particularly in aggressive malignancies such as pancreatic cancer.
Mechanism of Action: Targeting the Tumor Microenvironment
Narmafotinib is a potent and selective oral inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is frequently overexpressed in various solid tumors.[1][2][3] FAK plays a crucial role in cancer progression through its involvement in cell survival, proliferation, migration, and the development of chemoresistance.[1][2][3] Furthermore, FAK is instrumental in the formation of dense, fibrous tissue within the tumor microenvironment (TME), which acts as a physical barrier to drug delivery and promotes an immunosuppressive landscape.[4][5]
By inhibiting FAK, narmafotinib aims to remodel the TME, reducing fibrosis and stromal stiffness. This "priming" of the tumor is hypothesized to enhance the penetration and efficacy of co-administered chemotherapeutic agents, thereby sensitizing cancer cells to their cytotoxic effects.[4][5]
Preclinical Evidence of Synergy
Preclinical investigations in mouse models of pancreatic cancer have demonstrated the significant synergistic potential of narmafotinib with standard chemotherapy regimens.
Combination with Gemcitabine (B846) and Nab-Paclitaxel:
In a mouse model of pancreatic cancer, the combination of narmafotinib with gemcitabine and nab-paclitaxel led to a notable increase in cancer cell death, as evidenced by a significant rise in cleaved Caspase-3 levels.[6] Concurrently, a significant decrease in the proliferation marker Ki67 was observed, indicating reduced cancer cell division.[6] These molecular changes were associated with a reduction in fibrosis and collagen maturity within the tumor environment.[6]
Combination with FOLFIRINOX:
When combined with FOLFIRINOX, a four-drug chemotherapy regimen, narmafotinib demonstrated a statistically significant increase in the overall survival of mice with patient-derived pancreatic cancer xenografts.[7][8][9] The survival increase was reported to be up to approximately 35% compared to FOLFIRINOX treatment alone.[8] This enhanced efficacy was attributed to increased apoptosis and reduced tumor burden.[5]
Preclinical Efficacy of Narmafotinib in Combination with Chemotherapy
| Chemotherapy Regimen | Animal Model | Key Findings | Reference |
| Gemcitabine + Nab-Paclitaxel | Pancreatic Cancer Mouse Model | Increased cleaved Caspase-3 (cell death marker), Decreased Ki67 (proliferation marker), Reduced fibrosis and collagen maturity | [6] |
| FOLFIRINOX | Patient-Derived Pancreatic Cancer Xenograft Mouse Model | Up to ~35% increase in overall survival compared to FOLFIRINOX alone, Increased apoptosis, Reduced tumor burden | [5][8] |
Clinical Validation: The ACCENT Trial
The promising preclinical results led to the initiation of the ACCENT trial, a Phase 1b/2a clinical study evaluating the safety and efficacy of narmafotinib in combination with gemcitabine and nab-paclitaxel in patients with first-line advanced pancreatic cancer.[1][10][11] Interim data from this trial have shown clinically meaningful improvements in survival and tumor response rates compared to historical data for chemotherapy alone.
Comparative Efficacy from the ACCENT Trial (Interim Analysis)
| Efficacy Endpoint | Narmafotinib + Gemcitabine/Nab-Paclitaxel (ACCENT Trial) | Gemcitabine + Nab-Paclitaxel (MPACT Study - Benchmark) | FOLFIRINOX (PRODIGE Study - Benchmark) | Reference |
| Median Progression-Free Survival (PFS) | 7.6 months | 5.5 months | 6.4 months | [12] |
| Objective Response Rate (ORR) | 31% | 23% | Not directly comparable | [12] |
| Disease Control Rate (DCR) | 73% | 50% | Not directly comparable | [12] |
| Mean Days on Trial (DOT) | 202 days | 117 days | Not directly comparable | [12] |
The combination of narmafotinib and chemotherapy has been generally well-tolerated, with adverse events similar in type and frequency to those observed with chemotherapy alone.[12] Notably, the trial has reported cases of pathological complete response, a rare outcome in advanced pancreatic cancer, where no viable cancer tissue is found upon surgical examination after treatment.[13]
Experimental Protocols
Preclinical In Vivo Studies (Summary)
-
Animal Models: Patient-derived xenograft (PDX) models of pancreatic cancer implanted in mice.
-
Treatment Groups: Vehicle control, chemotherapy alone (e.g., FOLFIRINOX or gemcitabine/nab-paclitaxel), narmafotinib alone, and the combination of narmafotinib and chemotherapy.
-
Dosing Regimen: Narmafotinib was administered orally on days preceding the chemotherapy cycles.[8] For the FOLFIRINOX combination, treatment was given on a 12-day cycle.[8]
-
Outcome Measures: Overall survival, tumor growth inhibition, and biomarker analysis of tumor tissue (e.g., cleaved Caspase-3 for apoptosis, Ki67 for proliferation, and markers of fibrosis).
ACCENT Clinical Trial (NCT05355298) - Phase 1b/2a (Summary)
-
Study Design: A multicenter, open-label, two-part study.[10] Part A was a dose-escalation phase to determine the recommended Phase 2 dose (RP2D) of narmafotinib.[10] Part B is a Simon two-stage design to evaluate the efficacy of the combination at the RP2D.[10]
-
Patient Population: First-line patients with unresectable or metastatic pancreatic cancer.[10]
-
Intervention: Narmafotinib administered orally in combination with intravenous gemcitabine and nab-paclitaxel.[10]
-
Primary Outcome Measures: Incidence of treatment-emergent adverse events, determination of the RP2D (Part A), and Objective Response Rate (ORR) per RECIST 1.1 criteria (Part B).
-
Secondary Outcome Measures: Progression-Free Survival (PFS) and Overall Survival (OS).
Visualizing the Mechanism and Workflow
Caption: Simplified FAK signaling pathway and the inhibitory action of narmafotinib (AMP-945).
Caption: Generalized experimental workflows for preclinical and clinical assessment.
Alternative FAK Inhibitors
While this guide focuses on narmafotinib (AMP-945), it is important to note that other FAK inhibitors are also under investigation in combination with chemotherapy for various solid tumors. These include defactinib, GSK2256098, PF-00562271, VS-6063, and BI 853520. The overarching strategy for these agents is similar: to modulate the tumor microenvironment and overcome resistance to standard therapies. The promising results from the narmafotinib trials contribute to the growing body of evidence supporting FAK inhibition as a viable therapeutic approach in oncology.
Conclusion
The synergistic combination of narmafotinib (AMP-945) with standard-of-care chemotherapy presents a promising strategy to improve therapeutic outcomes for patients with difficult-to-treat cancers, such as pancreatic cancer. By targeting FAK, narmafotinib effectively remodels the tumor microenvironment, enhancing the efficacy of chemotherapy. The robust preclinical data, supported by encouraging interim results from the ACCENT clinical trial, underscore the potential of this combination to become a valuable addition to the oncologist's armamentarium. Further clinical investigation is warranted to fully elucidate the benefits of this therapeutic approach across a broader range of solid tumors.
References
- 1. Amplia reports AMP945 data in preclinical of pancreatic cancer [clinicaltrialsarena.com]
- 2. Study Protocol of a Randomized, Two-Arm, Phase I/II Trial Investigating the Feasibility, Safety, and Efficacy of Local Treatment with US-Guided High-Intensity Focused Ultrasound in Combination with Palliative Chemotherapy in Inoperable Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 4. AMP945 Combined with FOLFIRINOX Enhances Treatment Effects in model of Pancreatic Cancer [prnewswire.com]
- 5. researchgate.net [researchgate.net]
- 6. onclive.com [onclive.com]
- 7. AMP945 Combined with FOLFIRINOX Enhances Treatment Effects in model of Pancreatic Cancer - BioSpace [biospace.com]
- 8. announcements.asx.com.au [announcements.asx.com.au]
- 9. Narmafotinib by Amplia Therapeutics for Pancreatic Cancer: Likelihood of Approval [pharmaceutical-technology.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. NCT05355298 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 13. New Narmafotinib Data Presented at International Conference - Amplia Therapeutics Limited (ASX:ATX) - Listcorp. [listcorp.com]
Independent Verification of Preclinical Data: A Comparative Analysis of the ACCENT Trial and Standard Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical data supporting the Amplia Therapeutics ACCENT trial, which investigates the Focal Adhesion Kinase (FAK) inhibitor narmafotinib (AMP945), against the established preclinical evidence for the FOLFOX chemotherapy regimen, a standard of care in colorectal cancer. The aim is to offer a clear, data-driven perspective on the experimental foundation of these cancer therapies.
Preclinical Efficacy: Narmafotinib in Pancreatic Cancer vs. FOLFOX in Colorectal Cancer
The preclinical development of narmafotinib for pancreatic cancer and the long-standing use of FOLFOX in colorectal cancer are supported by extensive in vivo and in vitro studies. This section summarizes the key quantitative outcomes from representative preclinical investigations.
Narmafotinib (AMP945) in Pancreatic Cancer Models
Narmafotinib is a potent and selective inhibitor of Focal Adhesion Kinase (FAK), a protein overexpressed in pancreatic cancer that plays a crucial role in tumor growth, fibrosis, and metastasis.[1][2][3] The preclinical rationale for the ACCENT trial is based on the hypothesis that inhibiting FAK can sensitize pancreatic tumors to chemotherapy.[4]
| Model | Treatment | Key Findings | Reference |
| Subcutaneous Patient-Derived Xenograft (PDX) Mouse Model of Pancreatic Cancer | Narmafotinib (AMP945) + FOLFIRINOX | ~35% increase in survival compared to FOLFIRINOX alone. Significant reduction in tumor size and increased apoptosis (cleaved caspase-3). | [5] |
| Orthotopic PDX Mouse Model of Pancreatic Cancer | Narmafotinib (AMP945) + FOLFIRINOX | Significant reduction in tumor size and evidence of on-target FAK inhibition (reduced pY397FAK levels). | [5] |
| Human Pancreatic Cancer Xenograft Mouse Model | Y15 (FAK inhibitor) + Gemcitabine | Synergistic effect in causing tumor regression. | [6] |
| KPC Mouse Model of Pancreatic Cancer | VS-4718 (FAK inhibitor) | Doubling of survival as a single agent. | [7] |
FOLFOX (Oxaliplatin, 5-Fluorouracil (B62378), Leucovorin) in Colorectal Cancer Models
FOLFOX is a combination chemotherapy regimen that has been a cornerstone of colorectal cancer treatment for many years. Its preclinical efficacy has been demonstrated in various models, highlighting its cytotoxic effects and impact on the tumor microenvironment.
| Model | Treatment | Key Findings | Reference |
| MC38 Mouse Colon Carcinoma Model | FOLFOX | Significantly reduced tumor growth and extended survival. Therapeutic efficacy is dependent on CD8+ T cells. | [8] |
| CT26 Mouse Colon Carcinoma Model | FOLFOX | Significantly suppressed tumor growth. | [8][9] |
| Human Colorectal Cancer Cell Lines | Oxaliplatin (component of FOLFOX) | In vivo cytotoxic activity. Potentiation of 5-fluorouracil effects. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of preclinical findings. Below are summaries of the experimental protocols used in the preclinical evaluation of narmafotinib and FOLFOX.
Narmafotinib Preclinical Protocol: Pancreatic Cancer PDX Model
This protocol outlines the typical workflow for evaluating the efficacy of narmafotinib in combination with chemotherapy in a patient-derived xenograft (PDX) model of pancreatic cancer.
-
Animal Model and Tumor Implantation:
-
NOGIL2 mice are used.
-
Patient-derived TKCC10lo pancreatic cancer cells are implanted either subcutaneously or orthotopically.
-
-
Tumor Growth and Randomization:
-
Tumors are allowed to grow until palpable.
-
Mice are then randomized into treatment and control groups.
-
-
Treatment Regimen:
-
Narmafotinib (AMP945): Administered at 10 mg/kg, twice daily (b.i.d.), for four consecutive days.[5]
-
FOLFIRINOX:
-
Day 8: Oxaliplatin (5 mg/kg) and Irinotecan (25 mg/kg) are administered.
-
Day 9: Leucovorin calcium (100 mg/kg) and 5-Fluorouracil (25 mg/kg) are administered.
-
-
The treatment cycle is repeated every 12 days for up to 20 cycles or until the experimental endpoint is reached.[5]
-
-
Efficacy and Toxicity Assessment:
-
Tumor size is monitored regularly.
-
Animal survival is recorded.
-
At the end of the study, tumors are harvested for analysis.
-
-
Pharmacodynamic Analysis:
-
Western blotting is performed on tumor lysates to assess the levels of phosphorylated FAK (pY397FAK) to confirm on-target activity.
-
Apoptosis is measured by analyzing the levels of cleaved caspase-3.[5]
-
FOLFOX Preclinical Protocol: Colorectal Cancer Xenograft Model
This protocol describes a general workflow for assessing the antitumor efficacy of FOLFOX in a subcutaneous colon cancer xenograft mouse model.[9][11]
-
Cell Culture and Animal Model:
-
A human colorectal cancer cell line (e.g., CT26 or MC38) is cultured.
-
6-8 week old female athymic nude mice or BALB/c mice are used.
-
-
Tumor Implantation:
-
A suspension of cancer cells (e.g., 5 x 10^5 cells) is injected subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Tumor growth is monitored by measuring the length and width with calipers every 2-3 days.
-
When tumors reach a predetermined volume (e.g., >15 mm²), mice are randomized into treatment and control groups.[8]
-
-
Treatment Regimen:
-
FOLFOX: Administered intraperitoneally (i.p.) once every week for a total of 3 weeks.[8]
-
5-Fluorouracil (5-FU): 50 mg/kg
-
Oxaliplatin (L-OHP): 6 mg/kg
-
-
-
Efficacy and Toxicity Assessment:
-
Tumor volume and body weight are measured every 4 days.
-
Survival of the mice is monitored.
-
-
Immunological Analysis:
-
Tumor-infiltrating immune cells, particularly CD8+ T cells, are analyzed by flow cytometry to understand the immunomodulatory effects of the treatment.[8]
-
Visualizing the Mechanisms of Action and Experimental Designs
Diagrams generated using Graphviz provide a clear visual representation of the complex biological pathways and experimental workflows discussed.
References
- 1. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 2. Amplia reports new rumour response for narmafotinib in pancreatic cancer - BioPharmaDispatch [pharmadispatch.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Pancreatic Cancer ACCENT Trial Reports Significant Patient Outcome | Australian Pancreatic Cancer Genome Initiative [pancreaticcancer.net.au]
- 5. ascopubs.org [ascopubs.org]
- 6. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Focal Adhesion Kinase Renders Pancreatic Cancers Responsive to Checkpoint Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FOLFOX Chemotherapy Ameliorates CD8 T Lymphocyte Exhaustion and Enhances Checkpoint Blockade Efficacy in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunogenic chemotherapy in two mouse colon cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxaliplatin with high-dose leucovorin and 5-fluorouracil 48-hour continuous infusion in pretreated metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Narmafotinib: A Comparative Analysis of Selectivity for Focal Adhesion Kinase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of narmafotinib (AMP-945), a potent and selective inhibitor of Focal Adhesion Kinase (FAK), against other notable FAK inhibitors in clinical development. The following analysis is based on publicly available preclinical and clinical data to offer an objective comparison of their selectivity and potency.
Introduction to FAK Inhibition
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways, governing essential processes such as cell adhesion, migration, proliferation, and survival.[1][2] Overexpression and hyperactivity of FAK are frequently observed in various cancers, correlating with tumor progression, invasion, and resistance to therapy.[3][4] This has established FAK as a compelling therapeutic target in oncology. Narmafotinib is a next-generation FAK inhibitor currently undergoing clinical investigation for the treatment of advanced solid tumors, including pancreatic cancer.[5][6][7]
Comparative Analysis of FAK Inhibitor Selectivity
The therapeutic efficacy and safety profile of a kinase inhibitor are intrinsically linked to its selectivity. An ideal inhibitor will potently target the desired kinase with minimal off-target effects on other kinases, thereby reducing the potential for adverse events. This section compares the selectivity of narmafotinib with other well-characterized FAK inhibitors: defactinib (B1662816) (VS-6063) and BI 853520 (also known as IN10018 or ifebemtinib).
Potency and Selectivity Against FAK and PYK2
A primary measure of selectivity for FAK inhibitors is their activity against the closely related Proline-rich Tyrosine Kinase 2 (PYK2), which shares significant sequence homology with FAK.[4] The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for these inhibitors against FAK and PYK2.
| Inhibitor | FAK IC50 (nM) | PYK2 IC50 (nM) | Selectivity (FAK vs. PYK2) | Reference(s) |
| Narmafotinib (AMP-945) | ~1-7 | Not publicly available | Described as "highly selective" | [8][9] |
| Defactinib (VS-6063) | 0.6 | 0.6 | Dual Inhibitor | [1][10] |
| BI 853520 (IN10018) | 1 | >50,000 | >50,000-fold | [11][12] |
Note: IC50 values can vary depending on the specific assay conditions.
As the data indicates, BI 853520 demonstrates remarkable selectivity for FAK over PYK2. In contrast, defactinib is a potent dual inhibitor of both FAK and PYK2. While a specific PYK2 IC50 for narmafotinib is not publicly available, it is consistently described as a "highly potent and selective" FAK inhibitor.[11][12]
Broader Kinase Selectivity Profile
A comprehensive understanding of a drug's selectivity requires profiling against a broad panel of kinases.
-
Narmafotinib (AMP-945): While detailed kinase panel data is not publicly available, preclinical studies and company reports consistently describe narmafotinib as a "highly selective" FAK inhibitor.[5][6][7][9]
-
Defactinib (VS-6063): In addition to potently inhibiting FAK and PYK2, defactinib has been shown to inhibit nine other kinases with an IC50 of less than 1 µM.
-
BI 853520 (IN10018): This inhibitor exhibits high selectivity, co-targeting only four other kinases out of a panel of 262 with an IC50 of less than 1 µM.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of FAK inhibitors.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Objective: To determine the in vitro potency (IC50) of an inhibitor against purified FAK enzyme.
Materials:
-
Recombinant human FAK enzyme
-
FAK substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP)
-
Test inhibitor (e.g., narmafotinib) at various concentrations
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Kinase reaction buffer
-
Multi-well plates (e.g., 384-well)
-
Luminometer
Procedure:
-
Reaction Setup: In a multi-well plate, combine the FAK enzyme, the test inhibitor at serially diluted concentrations, and the kinase substrate in the appropriate reaction buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Termination and ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.
-
ADP to ATP Conversion: Add the Kinase Detection Reagent, which contains an enzyme that converts the ADP generated in the kinase reaction back to ATP.
-
Luminescence Detection: The newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal, which is measured using a luminometer.
-
Data Analysis: The luminescence intensity is directly proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular FAK Autophosphorylation Assay (Western Blot)
This assay measures the level of FAK autophosphorylation at Tyrosine 397 (Y397) in whole cells, providing an indication of the inhibitor's ability to engage its target in a cellular context.
Objective: To determine the effect of an inhibitor on FAK activity within a cellular environment.
Materials:
-
Cancer cell line with known FAK expression (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., narmafotinib) at various concentrations
-
Lysis buffer
-
Primary antibodies: anti-phospho-FAK (Y397) and anti-total FAK
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot apparatus and imaging system
Procedure:
-
Cell Culture and Treatment: Seed the cancer cells in culture plates and allow them to adhere. Treat the cells with varying concentrations of the FAK inhibitor for a specified duration (e.g., 2 hours).
-
Cell Lysis: After treatment, wash the cells with cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer to extract total cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody specific for phosphorylated FAK (p-FAK Y397). Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against total FAK to normalize for protein loading.
-
Data Analysis: Quantify the band intensities for p-FAK and total FAK. The ratio of p-FAK to total FAK is calculated to determine the extent of FAK inhibition at different inhibitor concentrations.
Visualizing FAK Signaling and Experimental Workflow
FAK Signaling Pathway
The following diagram illustrates the central role of FAK in mediating signals from the extracellular matrix (ECM) through integrins to downstream effectors that regulate key cellular processes.
References
- 1. Amplia reports results from initial clinical trials of pancreatic cancer drug - The Sentiment [thesentiment.com.au]
- 2. Narmafotinib by Amplia Therapeutics for Pancreatic Cancer: Likelihood of Approval [pharmaceutical-technology.com]
- 3. Additional Confirmed Response Reported as Part of Amplia Investor [natlawreview.com]
- 4. Summary Results - Successful Phase 1 Clinical Trial AMP945 - Amplia Therapeutics Limited (ASX:ATX) - Listcorp. [listcorp.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. FIRST PATIENT DOSED IN NEW PANCREATIC CANCER TRIAL - Amplia Therapeutics Limited (ASX:ATX) - Listcorp. [listcorp.com]
- 7. ascopubs.org [ascopubs.org]
- 8. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 9. onclive.com [onclive.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
- 12. firstwordpharma.com [firstwordpharma.com]
Safety Operating Guide
Navigating the Disposal of AMP-945: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of AMP-945, also known as Narmafotinib, ensuring the protection of both laboratory personnel and the environment.
I. AMP-945 Waste Classification
According to the Safety Data Sheet (SDS) for Narmafotinib (AMP-945), the compound is not classified as a hazardous substance or mixture.[1] This classification is the primary determinant for its disposal pathway. However, it is imperative for laboratory personnel to consult and adhere to all local, state, and federal regulations, as waste disposal requirements can vary.
II. Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedures, it is crucial to handle AMP-945 with the appropriate personal protective equipment to minimize exposure.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile gloves | Prevents skin contact. |
| Eye Protection | Safety glasses or goggles | Protects eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area. | Avoid inhalation of dust or aerosols.[1] |
III. Step-by-Step Disposal Protocol
Even for non-hazardous substances, adherence to a structured disposal protocol is a matter of best practice in a laboratory setting.
Step 1: Waste Identification and Segregation
-
Clearly label a dedicated waste container for "AMP-945 Waste."
-
Ensure that only AMP-945 and materials contaminated with it (e.g., gloves, weighing papers, pipette tips) are placed in this container.
-
Do not mix AMP-945 waste with hazardous waste streams such as solvents, heavy metals, or reactive chemicals.
Step 2: Container Management
-
Use a container that is chemically compatible with AMP-945. A high-density polyethylene (B3416737) (HDPE) container is generally suitable.
-
Keep the container securely sealed when not in use to prevent spills and accidental exposure.
-
Store the waste container in a designated, well-ventilated area away from incompatible materials.[1]
Step 3: Disposal Pathway
-
For small quantities of non-hazardous research compounds like AMP-945, the recommended disposal method is through a licensed professional waste management contractor .
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal in accordance with institutional and regulatory procedures.
-
Do not dispose of AMP-945 down the drain or in regular solid waste, as this can pose a risk to the environment.
Step 4: Decontamination
-
Decontaminate surfaces and equipment that have come into contact with AMP-945 by scrubbing with alcohol.[1]
-
Dispose of all cleaning materials (e.g., wipes, absorbent pads) in the designated AMP-945 waste container.
IV. Experimental Protocol: Spill Management
In the event of a spill, follow these procedures to ensure safety and proper cleanup:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the required personal protective equipment.
-
Contain the Spill: For liquid spills, use an absorbent material like diatomite or universal binders to contain the spill.[1] For solid spills, carefully scoop or wipe up the material, avoiding the creation of dust.
-
Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the affected surfaces by scrubbing with alcohol.[1]
-
Dispose of Spill Debris: All contaminated materials, including absorbent pads and cleaning supplies, must be placed in the designated AMP-945 waste container for proper disposal.
V. Logical Workflow for AMP-945 Disposal
The following diagram illustrates the decision-making process for the proper disposal of AMP-945.
Caption: Logical workflow for the safe disposal of AMP-945 waste.
References
Essential Safety and Handling Guide for AMP-945 (Narmafotinib)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, operational, and disposal guidance for handling AMP-945, a potent focal adhesion kinase (FAK) inhibitor. Adherence to these procedures is critical to ensure personal safety and maintain a compliant laboratory environment.
Personal Protective Equipment (PPE) and Safe Handling
While a Safety Data Sheet (SDS) from one supplier classifies Narmafotinib (AMP-945) as not a hazardous substance or mixture, it is prudent to handle this potent research chemical with a high degree of caution.[1] The following PPE and handling procedures are mandatory to minimize exposure and ensure a safe working environment.
Standard Laboratory Attire:
-
Lab Coat: A clean, buttoned lab coat must be worn at all times.
-
Closed-toe Shoes: Footwear that fully covers the feet is required.
Specific PPE for Handling AMP-945:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from splashes of solutions containing AMP-945. |
| Hand Protection | Nitrile gloves. | Provides a chemical-resistant barrier to prevent skin contact. |
| Respiratory Protection | Not generally required when handling in a ventilated enclosure. Use a NIOSH-approved respirator if aerosols may be generated and a ventilated enclosure is not available. | Prevents inhalation of the compound, especially if in powdered form. |
| Ventilation | Handle in a chemical fume hood or other ventilated enclosure. | Minimizes the concentration of airborne particles and vapors in the breathing zone of the user.[1] |
Handling Procedures:
-
Preparation: Before handling, ensure that a safety shower and eye wash station are readily accessible.[1]
-
Weighing: If working with the powdered form, weigh the compound in a ventilated balance enclosure or a chemical fume hood to prevent inhalation of dust.
-
Dissolving: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Avoiding Contact: Avoid all direct contact with the skin, eyes, and clothing.[1] Do not inhale dust or aerosols.[1]
-
Hygiene: Wash hands thoroughly with soap and water after handling AMP-945, even if gloves were worn.
Spill and Exposure Procedures
In Case of a Spill:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth). For solid spills, carefully sweep up the material, avoiding dust generation.
-
Clean: Decontaminate the spill area with a suitable cleaning agent.
-
Dispose: Collect all contaminated materials in a sealed, labeled container for proper waste disposal.
First Aid Measures:
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1] |
Storage and Disposal Plan
Storage:
Proper storage is crucial to maintain the integrity of AMP-945.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 1 year |
| In Solvent | -20°C | 1 month |
Store in a tightly sealed container in a dry and well-ventilated place. Protect from light.
Disposal Plan:
As AMP-945 is an active pharmacological agent, all waste must be handled as hazardous chemical waste.
-
Segregation: All disposable materials that have come into contact with AMP-945 (e.g., gloves, pipette tips, empty vials) must be segregated from regular laboratory waste.
-
Waste Containers: Use designated, clearly labeled, and sealed hazardous waste containers.
-
Contaminated Solvents: Collect all waste solvents containing AMP-945 in a separate, labeled hazardous waste container.
-
Disposal: Dispose of all AMP-945 waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Experimental Protocols and Visualizations
AMP-945 is a potent and selective inhibitor of Focal Adhesion Kinase (FAK), a key protein in cell signaling pathways that regulate cell migration, proliferation, and survival.
FAK Signaling Pathway and Inhibition by AMP-945
The following diagram illustrates a simplified FAK signaling pathway and the point of inhibition by AMP-945. FAK is activated by integrins and growth factor receptors, leading to the activation of downstream pathways such as ERK/MAPK, which promotes cell proliferation and survival.
Caption: FAK signaling pathway and its inhibition by AMP-945.
Experimental Workflow: Clinical Trial Protocol (ACCENT Trial)
AMP-945 is currently being evaluated in clinical trials for pancreatic cancer in combination with standard-of-care chemotherapy.[2][3] The following diagram outlines a typical experimental workflow for such a trial.
Caption: A simplified workflow for a Phase 1b/2a clinical trial of AMP-945.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
